molecular formula C2H7P B1204785 Dimethylphosphine CAS No. 676-59-5

Dimethylphosphine

Katalognummer: B1204785
CAS-Nummer: 676-59-5
Molekulargewicht: 62.05 g/mol
InChI-Schlüssel: YOTZYFSGUCFUKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethylphosphine (CAS Registry Number: 676-59-5), with the molecular formula C₂H₇P and a molecular weight of 62.05 g·mol⁻¹, is an organophosphorus compound of significant interest in scientific research . At room temperature, it is a colorless gas that condenses into a colorless liquid with a boiling point of approximately 21.1 °C (69.9 °F) . Researchers should note that this compound is characterized by a distinctly malodorous odor . As a secondary phosphine of the type R₂PH, this compound exhibits a versatile chemical reactivity profile that is valuable in organometallic chemistry and catalysis research . It can be readily oxidized to dimethylphosphinic acid upon exposure to oxygen . The compound can also be protonated to form the dimethylphosphonium ion, and it reacts with strong bases, such as lithium amide, to form lithium dimethyl phosphide, a useful synthetic intermediate . Its gas phase basicity and proton affinity have been studied and reported as 877.9 kJ/mol and 912.0 kJ/mol, respectively . This reactivity makes it a valuable precursor for the synthesis of novel phosphine ligands, which are explored for their electron-donating properties and steric profiles in the development of metal complex catalysts for cross-coupling reactions and other transformative processes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use, or for human use. Handling should only be performed by qualified professionals in a well-ventilated place, typically using a fume hood, while wearing suitable protective clothing, gloves, and safety goggles . Avoid all sources of ignition and electrostatic discharge. In case of inhalation, move the victim to fresh air and seek immediate medical attention .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

dimethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7P/c1-3-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTZYFSGUCFUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CPC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217918
Record name Phosphine, dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676-59-5
Record name Phosphine, dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLPHOSPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRV85A28TP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Electronic Structure and Bonding of Dimethylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphosphine ((CH₃)₂PH), a primary organophosphorus compound, possesses a rich electronic structure that dictates its reactivity and coordination chemistry. This technical guide provides an in-depth analysis of the electronic structure and bonding in this compound, drawing upon experimental data from gas-phase electron diffraction, microwave spectroscopy, and photoelectron spectroscopy, complemented by theoretical insights from valence bond and molecular orbital theories. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental and theoretical descriptions, quantitative data, and visual representations of the bonding and molecular structure.

Introduction

Organophosphorus compounds are of paramount importance in various scientific disciplines, including catalysis, materials science, and medicinal chemistry. This compound, as a fundamental secondary phosphine, serves as a key building block and ligand in the synthesis of more complex organophosphorus molecules. A thorough understanding of its electronic structure and bonding is crucial for predicting its chemical behavior, designing novel catalysts, and developing new therapeutic agents. This guide elucidates the key electronic and structural features of this compound through a synthesis of experimental and theoretical data.

Molecular Structure and Geometry

The precise molecular geometry of this compound has been determined using gas-phase electron diffraction and microwave spectroscopy. These techniques provide accurate measurements of bond lengths and angles, offering a foundational understanding of the molecule's three-dimensional structure.

Quantitative Structural Data

The structural parameters of this compound, as determined by experimental methods, are summarized in the table below.

ParameterGas-Phase Electron DiffractionMicrowave Spectroscopy
Bond Lengths (Å)
P-C1.853 ± 0.0031.852
P-H1.445 ± 0.021.414
C-H1.097 ± 0.0071.090
Bond Angles (º)
C-P-C99.2 ± 0.699.6
H-P-C-96.5
P-C-H109.8 ± 0.7-

Note: The uncertainties represent standard deviations.

Dipole Moment

The permanent dipole moment of this compound has been determined from the Stark effect in its microwave spectrum.

PropertyValue (Debye)
Dipole Moment (µ)1.23 ± 0.01[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for critically evaluating the structural and electronic data. This section outlines the principles and general procedures for the key techniques used to characterize this compound.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the vapor phase.

Methodology:

  • Sample Preparation: A purified sample of liquid this compound is placed in a temperature-controlled reservoir connected to a fine nozzle. Given its pyrophoric nature, all handling must be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Data Acquisition: The sample is vaporized and introduced into a high-vacuum chamber as a jet of gas. A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet. The electrons are scattered by the electrostatic potential of the molecules. The scattered electrons form a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often a CCD or imaging plate). To enhance the weaker, high-angle scattering, a rotating sector is placed in front of the detector.

  • Data Analysis: The radial distribution of scattered electron intensity is measured. This intensity is a function of the scattering angle and contains information about the distances between all pairs of atoms in the molecule. The experimental scattering data is compared to theoretical scattering patterns calculated for a model of the molecule. The structural parameters of the model (bond lengths, bond angles, and torsional angles) are refined using a least-squares fitting procedure to obtain the best agreement with the experimental data.

GED_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Purified (CH₃)₂PH Sample B Vaporization in Reservoir A->B C Introduction into High Vacuum B->C D Interaction with Electron Beam C->D E Scattering and Diffraction D->E F Detection of Diffraction Pattern E->F G Measure Radial Intensity Distribution F->G I Least-Squares Refinement G->I H Generate Theoretical Model H->I J Determine Molecular Structure I->J

Gas-Phase Electron Diffraction Experimental Workflow
Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly precise structural information and the molecular dipole moment.

Methodology:

  • Sample Preparation: A low-pressure gaseous sample of this compound is introduced into a waveguide or resonant cavity within the spectrometer. The pressure is kept low (typically a few millitorr) to minimize intermolecular interactions and pressure broadening of the spectral lines.

  • Data Acquisition: The sample is irradiated with microwave radiation of sweeping frequency. When the frequency of the radiation matches the energy difference between two rotational levels, the molecule absorbs the radiation. This absorption is detected, and a spectrum of absorption intensity versus frequency is recorded. For molecules with a permanent dipole moment, like this compound, the rotational transitions are microwave active.

  • Data Analysis: The frequencies of the absorption lines in the rotational spectrum are used to determine the rotational constants (A, B, and C) of the molecule. These constants are inversely proportional to the moments of inertia. By analyzing the rotational constants of different isotopically substituted species of this compound (e.g., containing ¹³C or ²H), the positions of the individual atoms can be determined with high precision, leading to a detailed molecular structure. The splitting of rotational lines in the presence of an external electric field (the Stark effect) is analyzed to determine the components of the molecular dipole moment.

Microwave_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Low-Pressure Gaseous (CH₃)₂PH B Irradiation with Microwaves A->B C Absorption at Rotational Transitions B->C D Detection of Absorption Spectrum C->D E Determine Rotational Constants D->E F Isotopic Substitution Analysis E->F G Stark Effect Analysis E->G H Determine Molecular Structure and Dipole Moment F->H G->H

Microwave Spectroscopy Experimental Workflow
Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides information about the energies of electrons in molecular orbitals by measuring the kinetic energy of electrons ejected by photoionization.

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He(I) radiation at 21.22 eV). The photons ionize the molecules by ejecting electrons from various molecular orbitals.

  • Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

  • Data Analysis: The ionization energy for each ejected electron is calculated by subtracting its kinetic energy from the energy of the incident photons. The resulting photoelectron spectrum is a plot of the number of photoelectrons versus their ionization energy. Each band in the spectrum corresponds to the ionization of an electron from a different molecular orbital. The fine structure within a band can provide information about the vibrational energy levels of the resulting molecular ion.

Theoretical Description of Electronic Structure and Bonding

The electronic structure and bonding in this compound can be described using both valence bond theory and molecular orbital theory.

Valence Bond Theory and Hybridization

In the framework of valence bond theory, the bonding in this compound can be understood through the concept of orbital hybridization.

  • Phosphorus Atom: The phosphorus atom has a ground-state electron configuration of [Ne] 3s²3p³. To form three covalent bonds, the 3s and 3p orbitals of the phosphorus atom are considered to hybridize. Given the C-P-C bond angle of approximately 99°, which is closer to the 90° of unhybridized p-orbitals than the 109.5° of sp³ hybridization, the bonding in phosphines is often described as having significant p-character. However, a simple picture involves sp³ hybridization where one of the hybrid orbitals contains the lone pair of electrons. The deviation from the ideal tetrahedral angle is attributed to the greater repulsion of the lone pair-bond pair interactions compared to bond pair-bond pair interactions.

  • Carbon Atoms: Each carbon atom in the methyl groups is sp³ hybridized, forming four σ bonds: one with the phosphorus atom and three with hydrogen atoms.

  • Bond Formation:

    • The two P-C σ bonds are formed by the overlap of an sp³ hybrid orbital from phosphorus with an sp³ hybrid orbital from each carbon atom.

    • The P-H σ bond is formed by the overlap of an sp³ hybrid orbital from phosphorus with the 1s orbital of the hydrogen atom.

    • The six C-H σ bonds are formed by the overlap of sp³ hybrid orbitals from the carbon atoms with the 1s orbitals of the hydrogen atoms.

VBT_this compound P P (sp³) C1 C (sp³) P->C1 σ (sp³-sp³) C2 C (sp³) P->C2 σ (sp³-sp³) H_P H (1s) P->H_P σ (sp³-1s) LP Lone Pair P->LP H1_C1 H (1s) C1->H1_C1 σ (sp³-1s) H2_C1 H (1s) C1->H2_C1 σ (sp³-1s) H3_C1 H (1s) C1->H3_C1 σ (sp³-1s) H1_C2 H (1s) C2->H1_C2 σ (sp³-1s) H2_C2 H (1s) C2->H2_C2 σ (sp³-1s) H3_C2 H (1s) C2->H3_C2 σ (sp³-1s)

Valence Bond Description of this compound
Molecular Orbital (MO) Theory

Molecular orbital theory provides a more detailed picture of the electronic structure by considering the delocalized molecular orbitals formed from the linear combination of atomic orbitals.

The He(I) photoelectron spectrum of this compound reveals several ionization bands corresponding to the removal of electrons from different molecular orbitals. The first ionization potential, at approximately 8.7 eV, is associated with the highest occupied molecular orbital (HOMO), which is primarily the non-bonding lone pair on the phosphorus atom. Subsequent ionizations at higher energies correspond to electrons in the P-C, P-H, and C-H bonding orbitals.

A qualitative molecular orbital diagram for this compound can be constructed by considering the interactions between the valence atomic orbitals of the phosphorus, carbon, and hydrogen atoms. The valence orbitals of the P atom (3s, 3p), the C atoms (2s, 2p), and the H atoms (1s) combine to form a set of bonding, non-bonding, and anti-bonding molecular orbitals. The 14 valence electrons of the C₂PH₇ framework fill the lowest energy molecular orbitals.

MO_Diagram cluster_MO P_3p 3p HOMO_level P_3p->HOMO_level P_3s 3s HOMO1_level P_3s->HOMO1_level LUMO LUMO (σ*) HOMO HOMO (n_P) HOMO1 --- (σ_PC, σ_PH) HOMO2 --- (σ_CH) LUMO_level HOMO2_level Fr_p C 2p, H 1s Fr_p->HOMO1_level Fr_s C 2s, H 1s Fr_s->HOMO2_level

Qualitative MO Diagram for this compound

Computational chemistry provides a more quantitative description of the molecular orbitals. Ab initio and density functional theory (DFT) calculations can determine the energies, symmetries, and atomic orbital contributions for each molecular orbital. These calculations confirm that the HOMO is indeed the phosphorus lone pair, with significant p-character, and provide a detailed ordering of the bonding orbitals.

Conclusion

The electronic structure and bonding of this compound are well-characterized by a combination of experimental and theoretical methods. Gas-phase electron diffraction and microwave spectroscopy provide a precise determination of its molecular geometry, revealing a pyramidal phosphorus center. Photoelectron spectroscopy, in conjunction with molecular orbital theory, elucidates the energetic ordering of its valence electrons, identifying the phosphorus lone pair as the highest occupied molecular orbital. Valence bond theory offers a complementary, localized picture of the σ-bonding framework. The quantitative data and theoretical models presented in this guide provide a robust foundation for understanding the reactivity and coordination chemistry of this fundamental organophosphorus compound, which is of significant interest to researchers in diverse fields, including drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of Dimethylphosphine Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and purification of dimethylphosphine [(CH₃)₂PH], a volatile and highly reactive organophosphorus compound. Due to its utility as a ligand in catalysis and as a precursor in organic synthesis, reliable and well-documented procedures for its preparation are of significant interest to the scientific community. This guide consolidates information from established synthetic procedures, offering detailed experimental protocols, quantitative data, and visual representations of the workflows involved.

Introduction

This compound is a malodorous, colorless gas with a boiling point of 21.1 °C.[1] Its high reactivity and air sensitivity necessitate careful handling under inert atmosphere conditions. The primary synthetic routes to this compound involve the reduction of a stable precursor, with subsequent purification achieved through low-temperature distillation techniques. This guide will focus on a well-established two-step synthesis starting from thiophosphoryl chloride, proceeding through tetramethyldiphosphine disulfide, followed by its reduction to this compound.

Synthesis of this compound

The most practical and high-yielding synthesis of this compound involves the preparation of tetramethyldiphosphine disulfide, followed by its reduction.[1]

Step 1: Synthesis of Tetramethyldiphosphine Disulfide

The initial step involves the reaction of a Grignard reagent, methylmagnesium bromide, with thiophosphoryl chloride. This procedure is well-documented in Organic Syntheses.[2]

Experimental Protocol:

A 3-liter, round-bottomed flask equipped with a mechanical stirrer, condenser with a drying tube, thermometer, and an addition funnel is charged with 800 mL of a 3M solution of methylmagnesium bromide in diethyl ether (2.4 moles) and 600 mL of anhydrous ether. The solution is cooled to 0-5 °C. A solution of 135 g (0.80 mole) of thiophosphoryl chloride in 85 mL of ether is added dropwise over 3 hours, maintaining the temperature between 0-5 °C. A thick white precipitate will form. After the addition is complete, the reaction mixture is poured onto 500 g of ice. A 10% sulfuric acid solution (900 mL) is then added with gentle stirring. The resulting white solid is collected by filtration, washed with 4 L of water, and recrystallized from 2 L of ethanol. The product is dried in a vacuum desiccator over phosphorus pentoxide to yield tetramethyldiphosphine disulfide.[2]

Caution: Serious explosions have been reported during the preparation of tetramethyldiphosphine disulfide. It is strongly urged to distill the thiophosphoryl chloride before use and to carefully monitor the reaction temperature, keeping it between 0-5 °C. The reaction should be conducted behind a safety shield.[3]

Step 2: Reduction of Tetramethyldiphosphine Disulfide to this compound

The disulfide is then reduced to this compound using a suitable reducing agent, such as tributylphosphine, in the presence of water.[1] A detailed procedure for this reduction is provided in Inorganic Syntheses.

Experimental Protocol (Based on established reduction methods for similar compounds):

This protocol is a representative procedure and should be cross-referenced with the specific details in Inorganic Syntheses, 1982, 21, 180.

In a flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a suspension of tetramethyldiphosphine disulfide in an appropriate solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere (argon or nitrogen). A stoichiometric amount of tributylphosphine is added, followed by the slow addition of water. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The volatile this compound gas is then collected by passing the inert gas stream through a series of cold traps.

The overall reaction is as follows: (CH₃)₂P(S)−P(S)(CH₃)₂ + P((CH₂)₃CH₃)₃ + H₂O → (CH₃)₂PH + SP((CH₂)₃CH₃)₃ + (CH₃)₂P(O)(OH)[1]

Purification of this compound Gas

Due to its low boiling point and high reactivity, the purification of this compound gas requires specialized techniques to handle volatile and air-sensitive compounds. The primary methods employed are low-temperature fractional distillation or trap-to-trap distillation under an inert atmosphere.[4][5]

Experimental Protocol: Trap-to-Trap Distillation

This technique separates compounds based on their different vapor pressures at low temperatures.[5]

The crude this compound collected in the initial cold trap is subjected to a series of U-tubes held at successively lower temperatures using slush baths (e.g., dry ice/acetone at -78 °C, liquid nitrogen at -196 °C). The crude product is slowly warmed under a static vacuum or a slow stream of inert gas. The more volatile this compound will pass through the warmer traps and condense in the colder traps, leaving behind less volatile impurities and byproducts such as tributylphosphine sulfide and dimethylphosphinic acid. The purified this compound is collected in a trap cooled with liquid nitrogen. The purity of the fractions can be assessed by gas chromatography or NMR spectroscopy.[5]

Data Presentation

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula C₂H₇P[6]
Molecular Weight 62.05 g/mol [6]
Boiling Point 21.1 °C[1]
Appearance Colorless gas or liquid[1]
Odor Malodorous[1]
¹³C NMR Spectra available[1]
³¹P NMR Spectra available[1]
Mass Spectrum (EI) Spectra available[6]
Infrared Spectrum Spectra available[7]

Table 2: Summary of Synthesis and Purification Data

ParameterTetramethyldiphosphine Disulfide SynthesisThis compound Synthesis & Purification
Starting Materials Thiophosphoryl chloride, Methylmagnesium bromideTetramethyldiphosphine disulfide, Tributylphosphine, Water
Solvent Diethyl etherDiethyl ether or THF
Reaction Temperature 0-5 °CRoom temperature to gentle reflux
Purification Method Recrystallization from ethanolTrap-to-trap distillation
Typical Yield 67-74%[2]Not explicitly found, but expected to be high
Purity Assessment Melting pointGas Chromatography, NMR Spectroscopy

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis1 Step 1: Synthesis of Intermediate cluster_intermediate Intermediate cluster_synthesis2 Step 2: Reduction and Purification cluster_final Final Product MeMgBr Methylmagnesium bromide Reaction1 Grignard Reaction (0-5 °C, Ether) MeMgBr->Reaction1 PSCl3 Thiophosphoryl chloride PSCl3->Reaction1 Workup Aqueous Workup & Recrystallization Reaction1->Workup Disulfide Tetramethyldiphosphine disulfide Workup->Disulfide Reduction Reduction with Tributylphosphine Disulfide->Reduction Purification Trap-to-Trap Distillation Reduction->Purification DMP This compound Gas Purification->DMP

Caption: Overall workflow for the synthesis of this compound gas.

Purification_Logic Crude_DMP Crude this compound (in cold trap) Warming Gentle Warming (under vacuum) Crude_DMP->Warming Trap1 Trap 1 (-78 °C) Warming->Trap1 Vapors pass Impurities Less Volatile Impurities (e.g., (Bu)3PS, (Me)2P(O)OH) Warming->Impurities Remain Trap2 Trap 2 (-196 °C) Trap1->Trap2 DMP passes Pure_DMP Purified this compound Trap2->Pure_DMP DMP condenses

Caption: Logical flow of the trap-to-trap purification process.

References

Spectroscopic Properties of Dimethylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphine ((CH₃)₂PH), a primary organophosphorus compound, serves as a fundamental building block and ligand in a diverse array of chemical applications, from catalysis to materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the key spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data herein is presented to facilitate unambiguous identification, purity assessment, and further investigation of this versatile molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments. The spin-active nuclei (¹H, ¹³C, and ³¹P) each offer a unique spectroscopic window into the molecule's structure, with characteristic chemical shifts and spin-spin coupling constants.

Data Summary

The NMR spectroscopic parameters for this compound are summarized in the table below. The data reveals the distinct magnetic environments of the methyl (CH₃) and phosphino (P-H) protons, as well as the central phosphorus atom. The coupling constants, particularly the large one-bond coupling between phosphorus and its directly attached proton (¹JP,H), are highly characteristic.

NucleusAssignmentChemical Shift (δ) [ppm]Coupling Constant (J) [Hz]
¹H -CH₃1.06²JP,CH = 3.6
>PH3.13¹JP,H = 191.6
³¹P (CH₃)₂P H-99¹JP,H = 191.6
¹³C -C H₃Data not readily available in cited literatureData not readily available in cited literature

Note: ³¹P chemical shifts are referenced to 85% H₃PO₄. ¹H shifts are referenced to TMS.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound, which is a volatile and air-sensitive liquid.

  • Sample Preparation (Inert Atmosphere) :

    • All glassware (NMR tube, syringe, vials) must be rigorously dried in an oven and cooled under a stream of inert gas (e.g., Argon or Nitrogen).

    • Prepare a solution of this compound (typically 5-20 mg) in an appropriate deuterated solvent (e.g., 0.6-0.8 mL of benzene-d₆ or chloroform-d). The use of a deuterated solvent is not strictly necessary for ³¹P NMR but is required for ¹H and ¹³C NMR to provide a lock signal.

    • Using a gas-tight syringe, transfer the deuterated solvent to a vial sealed with a septum.

    • Carefully add the this compound to the solvent.

    • Transfer the final solution to a 5 mm NMR tube under an inert atmosphere and seal the tube with a tight-fitting cap, further secured with Parafilm.

  • Instrument Setup & Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Tune the probe for the desired nucleus (¹H, ¹³C, or ³¹P).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ³¹P NMR :

      • Use an external reference of 85% H₃PO₄. This can be done by using a coaxial insert or by sequential measurement and referencing.

      • Acquire a proton-decoupled (³¹P{¹H}) spectrum to obtain a single sharp peak for the phosphorus nucleus.

      • Acquire a proton-coupled spectrum to observe the characteristic splitting from the attached protons and determine coupling constants.

    • For ¹H NMR : Acquire a standard high-resolution spectrum. The signals will be split by the phosphorus nucleus.

    • For ¹³C NMR : Acquire a proton-decoupled spectrum. The carbon signal will appear as a doublet due to coupling with the phosphorus nucleus.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum (¹H to residual solvent signal or TMS, ³¹P to external H₃PO₄).

    • Integrate signals where appropriate (note: integration in ³¹P NMR can be unreliable due to NOE effects and long relaxation times).

Logical Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dry Glassware prep2 Prepare Deuterated Solvent prep1->prep2 prep3 Add this compound prep2->prep3 prep4 Transfer to NMR Tube & Seal prep3->prep4 acq1 Insert Sample & Lock prep4->acq1 acq2 Tune & Shim acq1->acq2 acq3 Acquire Spectra (1H, 13C{1H}, 31P{1H}) acq2->acq3 acq4 Acquire Coupled Spectra (e.g., 31P) acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 proc2 Reference Spectra proc1->proc2 proc3 Determine δ and J values proc2->proc3 proc4 Structural Assignment proc3->proc4 end_node End: Spectroscopic Data proc4->end_node start Start start->prep1

Workflow for NMR Sample Preparation and Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the stretching and bending of its various bonds, most notably the P-H, C-H, and P-C bonds. These frequencies are invaluable for functional group identification and confirming the presence of key structural motifs.

Data Summary

The fundamental vibrational frequencies for this compound, observed in both gas-phase infrared and liquid-phase Raman spectroscopy, are presented below. The assignments correspond to the specific molecular motions responsible for the absorption of infrared radiation.

Frequency (cm⁻¹)IntensityAssignmentVibrational Mode
2985Strongν(CH₃)Asymmetric CH₃ Stretch
2923Strongν(CH₃)Symmetric CH₃ Stretch
2288Strongν(PH)P-H Stretch
1447Mediumδ(CH₃)Asymmetric CH₃ Deformation
1423Mediumδ(CH₃)Asymmetric CH₃ Deformation
1297Mediumδ(CH₃)Symmetric CH₃ Deformation
1012Mediumδ(PH)P-H Out-of-plane Bend
1007Mediumδ(PH)P-H In-plane Bend
986Mediumρ(CH₃)CH₃ Rock
818Mediumρ(CH₃)CH₃ Rock
725Strongν(PC)P-C Asymmetric Stretch
714Strongν(PC)P-C Asymmetric Stretch
660Strongν(PC)P-C Symmetric Stretch
261Strongδ(PC₂)PC₂ Deformation (Scissoring)

Data sourced from gas-phase IR and liquid-phase Raman studies.[1]

Experimental Protocol: IR Spectroscopy

The following protocol describes a general method for obtaining the gas-phase infrared spectrum of this compound.

  • Sample Handling :

    • Due to its volatility and air-sensitivity, this compound must be handled in a vacuum line or a glovebox.

    • Ensure the sample is purified, typically by vacuum distillation, to remove impurities that could interfere with the spectrum.[1]

  • Spectrometer and Cell Preparation :

    • Use a Fourier-transform infrared (FTIR) spectrometer equipped with a gas cell. The cell windows should be made of a material transparent in the mid-IR range, such as KBr or NaCl.[1]

    • Evacuate the gas cell and the sample introduction manifold to remove atmospheric gases (H₂O, CO₂).

    • Record a background spectrum of the evacuated cell.

  • Spectrum Acquisition :

    • Introduce a small amount of this compound vapor into the gas cell from the vacuum line. The pressure can be monitored with a manometer (e.g., a vapor pressure of ~340 mm at 0°C is typical).[1]

    • Allow the pressure to equilibrate.

    • Record the sample spectrum over the desired range (e.g., 4000 cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 16-64) to improve the signal-to-noise ratio.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Data Analysis :

    • Identify the wavenumbers (cm⁻¹) of the major absorption bands.

    • Assign the observed bands to specific molecular vibrations using established correlation tables and literature data for phosphines.

Logical Workflow: IR Spectroscopy

IR_Workflow cluster_prep Sample & System Preparation cluster_acq Spectrum Acquisition cluster_proc Data Processing & Analysis prep1 Purify this compound (e.g., Vacuum Distillation) prep2 Evacuate IR Gas Cell & Manifold prep1->prep2 prep3 Record Background Spectrum prep2->prep3 acq1 Introduce Gaseous Sample into Cell prep3->acq1 acq2 Allow Pressure to Equilibrate acq1->acq2 acq3 Record Sample Spectrum (Co-add Scans) acq2->acq3 proc1 Ratio Sample vs. Background acq3->proc1 proc2 Identify Peak Frequencies (cm-1) proc1->proc2 proc3 Assign Vibrational Modes proc2->proc3 end_node End: Vibrational Data proc3->end_node start Start start->prep1

Workflow for Gas-Phase IR Spectrum Acquisition.

References

Thermochemical Properties of Dimethylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for dimethylphosphine ((CH₃)₂PH). The information is compiled from experimental and computational studies to serve as a critical resource for researchers in chemistry, materials science, and pharmacology. This document presents key thermochemical parameters, detailed experimental methodologies for their determination, and a visualization of a relevant synthetic pathway.

Core Thermochemical Data

The following tables summarize the fundamental thermochemical properties of this compound in the gas phase at standard conditions (298.15 K and 1 bar). This data is essential for understanding the molecule's stability, reactivity, and energy profile in chemical reactions.

Table 1: Enthalpy of Formation of this compound

PropertyValueUnitsReference
Standard Enthalpy of Formation (ΔfH°₂₉₈)-62.8 ± 4.2kJ/mol[1]
Standard Enthalpy of Formation (ΔfH°₂₉₈)-15.0kcal/mol[1]

Table 2: Entropy and Heat Capacity of this compound

PropertyValueUnitsReference
Standard Molar Entropy (S°)275.39J/mol·K[1]
Heat Capacity (Cp)Value not explicitly provided in search resultsJ/mol·K

Note: While a specific experimental value for the heat capacity (Cp) of this compound was not found in the provided search results, general methods for its determination are described in the experimental protocols section.

Experimental Protocols

The accurate determination of thermochemical data relies on precise experimental techniques. This section outlines the methodologies typically employed for measuring the enthalpy of formation and heat capacity of volatile compounds like this compound.

Determination of Enthalpy of Formation by Calorimetry

The standard enthalpy of formation of a compound is the enthalpy change during the formation of one mole of the substance from its constituent elements in their standard states.[2] For organophosphorus compounds, direct formation from elements is often not feasible. Therefore, reaction calorimetry is commonly employed.[3]

Principle:

This method involves measuring the heat released or absorbed during a well-defined chemical reaction involving the compound of interest. By applying Hess's Law, the enthalpy of formation can be calculated from the measured enthalpy of reaction and the known enthalpies of formation of the other reactants and products.[2]

Exemplary Protocol for a Volatile Liquid:

  • Calorimeter Setup: A reaction calorimeter, such as a bomb calorimeter for combustion or a solution calorimeter, is assembled and calibrated. For volatile liquids, a sealed reaction vessel is crucial to prevent evaporation.

  • Reactant Preparation: A known mass of this compound is carefully introduced into the reaction vessel. The other reactants are also precisely measured and prepared.

  • Reaction Initiation: The reaction is initiated under controlled conditions (e.g., constant temperature and pressure). For combustion calorimetry, an electrical spark is used for ignition in an oxygen-rich environment.

  • Temperature Measurement: The change in temperature of the calorimeter system is meticulously recorded throughout the reaction until thermal equilibrium is re-established.

  • Data Analysis: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter system.

  • Enthalpy of Formation Calculation: Using the experimentally determined heat of reaction and the known standard enthalpies of formation of all other reactants and products, the standard enthalpy of formation of this compound is calculated.

Determination of Gaseous Heat Capacity

The heat capacity of a gas can be determined by measuring the temperature change resulting from the addition of a known amount of heat.[4][5]

Principle:

A known quantity of heat is supplied to a fixed volume of gas, and the resulting increase in temperature is measured. The molar heat capacity at constant volume (Cv) can then be calculated. The molar heat capacity at constant pressure (Cp) can be determined by allowing the gas to expand against a constant pressure and measuring the volume change.

Exemplary Protocol for Gaseous Heat Capacity (Constant Volume):

  • Apparatus Setup: A known volume of this compound gas is contained within a vessel of fixed volume. The vessel is equipped with a heating element and a temperature sensor (e.g., a thermocouple or resistance thermometer). The setup also includes a pressure gauge to monitor the pressure change.[4][5]

  • Initial State Measurement: The initial temperature and pressure of the gas are recorded once the system has reached thermal equilibrium.

  • Heating: A precise amount of electrical energy is supplied to the heating element for a short, measured duration.

  • Final State Measurement: The final temperature and pressure of the gas are recorded after the heating period, once the system has reached a new thermal equilibrium.

  • Calculation of Cv: The molar heat capacity at constant volume (Cv) is calculated using the following formula: Cv = (Q) / (n * ΔT) where Q is the heat added, n is the number of moles of the gas, and ΔT is the change in temperature.

  • Calculation of Cp: For an ideal gas, the molar heat capacity at constant pressure (Cp) can be calculated using the relationship: Cp = Cv + R where R is the ideal gas constant.

Synthesis Workflow of a this compound Precursor

The following diagram illustrates a typical experimental workflow for the synthesis of 1,2-bis(dimethylphosphoryl)ethane, a common precursor in organophosphorus chemistry. This multi-step synthesis involves the use of a Grignard reagent and subsequent reaction with a halogenated alkane.

SynthesisWorkflow reagents Diethyl phosphite Methylmagnesium chloride (Grignard Reagent) reaction_vessel Reaction Vessel (THF, 0°C to RT) reagents->reaction_vessel 1. Mix intermediate_formation Formation of [Me₂P(=O)MgCl] reaction_vessel->intermediate_formation 2. React addition Addition of 1,2-dichloroethane intermediate_formation->addition 3. In-situ trapping reflux Reflux addition->reflux 4. Heat workup Aqueous Work-up (K₂CO₃) reflux->workup 5. Purify product 1,2-bis(dimethylphosphoryl)ethane (Final Product) workup->product 6. Isolate

Caption: Synthesis of 1,2-bis(dimethylphosphoryl)ethane.

Conclusion

This technical guide provides essential thermochemical data for this compound, offering a valuable resource for professionals in research and development. The outlined experimental protocols for determining enthalpy of formation and heat capacity provide a foundational understanding of the methodologies used to obtain such data. The visualized synthesis workflow for a key precursor illustrates a practical application of organophosphorus chemistry. Accurate thermochemical data is paramount for the predictive modeling of chemical processes, reaction design, and the development of novel molecules with desired properties.

References

An In-depth Technical Guide to the Lewis Structure and Molecular Geometry of Dimethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphosphine ((CH₃)₂PH) is an organophosphorus compound with significant applications in coordination chemistry and as a precursor in various synthetic pathways. A thorough understanding of its electronic and three-dimensional structure is fundamental to predicting its reactivity, and interaction with biological targets. This technical guide provides a detailed analysis of the Lewis structure, molecular geometry, hybridization, and polarity of this compound, supported by experimental data and theoretical models.

Lewis Structure of this compound

The Lewis structure is a two-dimensional representation of the valence shell electrons in a molecule, illustrating bonding pairs and lone pairs of electrons. The construction of the Lewis structure for this compound follows a systematic approach.

1.1. Valence Electron Calculation

The total number of valence electrons is the sum of the valence electrons from each atom in the molecule:

  • Phosphorus (P): 1 atom × 5 valence electrons = 5

  • Carbon (C): 2 atoms × 4 valence electrons = 8

  • Hydrogen (H): 7 atoms × 1 valence electron = 7

  • Total Valence Electrons: 5 + 8 + 7 = 20 electrons

1.2. Skeletal Structure and Electron Distribution

Phosphorus is the central atom, bonded to two carbon atoms and one hydrogen atom. Each carbon atom is, in turn, bonded to three hydrogen atoms. This arrangement utilizes 18 electrons to form 9 single bonds. The remaining 2 valence electrons are placed on the central phosphorus atom as a lone pair, satisfying the octet rule for phosphorus and carbon, and the duet rule for hydrogen.

Lewis_Structure P->C1 P->C2 P->H_P C1->H11 C1->H12 C1->H13 C2->H21 C2->H22 C2->H23 lp_dot1 lp_dot2 Molecular_Geometry P P C1 C P->C1 C2 C P->C2 H H P->H LP Lone Pair P->LP logical_flow A 1. Determine Valence Electrons B 2. Draw Lewis Structure A->B C 3. Apply VSEPR Theory B->C D 4. Determine Electron & Molecular Geometry C->D E 5. Predict Hybridization & Bond Angles D->E F 6. Analyze Polarity D->F G 7. Experimental Verification (Spectroscopy) E->G F->G H 8. Refined Molecular Properties G->H

Reactivity of Dimethylphosphine with Main Group Elements: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of dimethylphosphine ((CH₃)₂PH) with main group elements. This compound, a secondary phosphine, is a versatile reagent in organophosphorus chemistry. Its reactivity is characterized by the presence of a lone pair on the phosphorus atom, a polar P-H bond, and the ability to undergo oxidative additions and form a variety of coordination compounds. This guide provides a systematic overview of its reactions with elements from Groups 1, 2, 13, 14, 15, 16, and 17, presenting available quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways.

Core Reactivity Principles of this compound

The reactivity of this compound is primarily governed by two features: the nucleophilic phosphorus center and the acidic P-H proton. This duality allows it to act as both a Lewis base and a Brønsted-Lowry acid, leading to a rich and varied chemistry with main group elements.

Core_Reactivity cluster_lewis_base Lewis Base Reactivity cluster_bronsted_acid Brønsted-Lowry Acid Reactivity Me2PH This compound (CH₃)₂PH Adduct Adduct Formation LₙM←P(H)Me₂ Me2PH->Adduct Coordination to Lewis Acidic Center (M) Phosphide Dimethylphosphide Anion [(CH₃)₂P]⁻ Me2PH->Phosphide Deprotonation by Strong Base (B) Group13_Reactivity Me2PH (CH₃)₂PH Adduct (CH₃)₂PH·BH₃ Adduct Me2PH->Adduct BH3SMe2 BH₃·SMe₂ BH3SMe2->Adduct Trimer [(CH₃)₂P-BH₂]₃ Cyclic Trimer Adduct->Trimer Δ (-H₂) Group16_Reactivity Me2PH (CH₃)₂PH Me2PSH (CH₃)₂P(S)H This compound Sulfide Me2PH->Me2PSH Me2PSeH (CH₃)₂P(Se)H This compound Selenide Me2PH->Me2PSeH S8 S₈ S8->Me2PSH Se Se Se->Me2PSeH

"dimethylphosphine CAS number and physical properties"

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 676-59-5

This technical guide provides an in-depth overview of the chemical and physical properties of dimethylphosphine, along with detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organophosphorus chemistry.

Core Physical Properties

This compound is a colorless, malodorous gas at standard temperature and pressure, which condenses into a colorless liquid just below room temperature.[1] Its fundamental physical characteristics are summarized in the table below.

PropertyValueUnits
Molecular Formula C2H7P
Molecular Weight 62.052g·mol−1
Boiling Point 21.1°C
Melting Point Not available°C
Density Not availableg/mL
Solubility in Water Not available
Solubility in Organic Solvents Soluble in most organic solvents.[2]

Experimental Protocols

Synthesis of this compound

A practical laboratory-scale synthesis of this compound involves the reduction of tetramethyldiphosphine disulfide with tributylphosphine in the presence of water.[1]

Materials:

  • Tetramethyldiphosphine disulfide ((CH₃)₂P(S))₂

  • Tributylphosphine (P(C₄H₉)₃)

  • Water (H₂O)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Schlenk line apparatus

  • Reaction flask

  • Condenser

  • Cold trap (e.g., liquid nitrogen)

Procedure:

  • Assemble the Schlenk line apparatus, ensuring all glassware is dry and the system is under an inert atmosphere.

  • In a reaction flask, combine tetramethyldiphosphine disulfide and tributylphosphine.

  • Slowly add water to the reaction mixture with stirring.

  • The reaction is exothermic; maintain control over the temperature of the reaction vessel.

  • This compound gas will evolve from the reaction mixture.

  • Pass the evolved gas through a condenser cooled with cold water and then into a cold trap cooled with liquid nitrogen to condense the this compound.

  • The collected colorless liquid is this compound.

Reaction:

(CH₃)₂P(S)−P(S)(CH₃)₂ + P((CH₂)₃CH₃)₃ + H₂O → (CH₃)₂PH + SP((CH₂)₃CH₃)₃ + (CH₃)₂P(O)(OH)[1]

Determination of Physical Properties

The following are general experimental protocols that can be adapted for the determination of the physical properties of this compound, a volatile and air-sensitive compound. All procedures should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

1. Boiling Point Determination (Micro Method):

Due to the small quantities typically synthesized in a laboratory setting, a micro boiling point determination method is recommended.

Materials:

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Add a small amount (a few drops) of liquid this compound to the small test tube.

  • Place the capillary tube, open end down, into the test tube containing the this compound.

  • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.

  • Heat the apparatus slowly and observe the capillary tube.

  • A stream of bubbles will emerge from the open end of the capillary tube as the liquid heats up.

  • When a steady stream of bubbles is observed, stop heating and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3][4][5][6]

2. Density of Gas Determination:

The density of this compound gas can be determined by measuring the mass of a known volume of the gas.

Materials:

  • Gas-tight syringe of a known volume

  • Analytical balance

  • Source of this compound gas

  • Apparatus to measure ambient temperature and pressure

Procedure:

  • Determine the mass of the empty, sealed gas-tight syringe.

  • Fill the syringe with a known volume of this compound gas at ambient temperature and pressure.

  • Seal the syringe and measure its mass.

  • The mass of the gas is the difference between the mass of the filled syringe and the empty syringe.

  • The density is calculated by dividing the mass of the gas by its volume.[7][8][9][10]

3. Solubility Determination (Qualitative):

A qualitative assessment of solubility in water and various organic solvents can be performed on a small scale.

Materials:

  • Small test tubes

  • This compound

  • Water

  • Various organic solvents (e.g., ethanol, acetone, toluene)

Procedure:

  • Add a small amount of the solvent to be tested to a test tube.

  • Bubble a small amount of this compound gas through the solvent or add a few drops of liquid this compound.

  • Observe whether the this compound dissolves (i.e., forms a homogeneous solution).

  • Due to its chemical nature, this compound is expected to be soluble in organic solvents.[2]

Chemical Reactivity and Pathways

This compound exhibits typical reactivity for a secondary phosphine. It can undergo oxidation, protonation, and deprotonation reactions.

Dimethylphosphine_Reactions DMP This compound ((CH₃)₂PH) Oxidized Dimethylphosphinic Acid ((CH₃)₂P(O)OH) DMP->Oxidized + O₂ Protonated Dimethylphosphonium Ion [((CH₃)₂PH₂)⁺] DMP->Protonated + H⁺ Deprotonated Lithium Dimethylphosphide ((CH₃)₂PLi) DMP->Deprotonated + LiNH₂

Caption: Reaction pathways of this compound.

The diagram above illustrates the principal chemical transformations of this compound. It can be oxidized by oxygen to form dimethylphosphinic acid.[1] Protonation with a strong acid yields the dimethylphosphonium ion.[1] In the presence of a strong base, such as lithium amide, it can be deprotonated to form lithium dimethylphosphide.[1] These reactions highlight the versatile reactivity of this compound, making it a useful precursor in organophosphorus synthesis.

References

The Genesis of a Ligand Class: A Technical Guide to the History and Discovery of Secondary Phosphines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary phosphines (R₂PH), once relegated to the footnotes of early organophosphorus chemistry, have emerged as a pivotal class of ligands and synthetic intermediates. Their unique reactivity, stemming from the presence of a P-H bond, has unlocked novel transformations in catalysis, coordination chemistry, and materials science. This technical guide provides an in-depth exploration of the historical discovery of secondary phosphines, from their nascent identification in the 19th century to the development of modern synthetic protocols. Detailed experimental methodologies for the preparation of key secondary phosphines are presented, alongside a comprehensive summary of their structural and electronic properties. Furthermore, this guide visualizes key synthetic workflows and catalytic cycles, offering a deeper understanding of the logical and mechanistic underpinnings of secondary phosphine chemistry.

A Historical Perspective: From Obscurity to Prominence

The roots of organophosphorus chemistry can be traced back to the mid-19th century, with early pioneers exploring the reactivity of phosphorus with organic moieties. While the exact first synthesis of a secondary phosphine is not definitively documented, the groundbreaking work of French chemist Paul Thénard in the 1840s laid the foundation for the field. It was, however, the extensive and systematic investigations of German chemist August Wilhelm Hofmann between 1855 and 1873 that truly brought organophosphorus compounds, including primary, secondary, and tertiary phosphines, to the forefront of chemical research.[1][2] Hofmann's meticulous work established the fundamental reactivity patterns of these compounds and paved the way for future discoveries.

Initially, the air-sensitivity and challenging handling of secondary phosphines limited their widespread application. For many years, they were primarily of academic interest. The resurgence of interest in secondary phosphines in the latter half of the 20th century was driven by the burgeoning field of organometallic catalysis. Researchers recognized that the P-H bond in secondary phosphines offered a versatile handle for the synthesis of more complex and tailored phosphine ligands, which are crucial for controlling the reactivity and selectivity of metal catalysts. This realization spurred the development of robust and scalable synthetic methods, transforming secondary phosphines from chemical curiosities into indispensable tools for the modern chemist.

Synthetic Methodologies: A Practical Guide

The synthesis of secondary phosphines can be broadly categorized into two main approaches: the reduction of pentavalent phosphorus precursors and the direct formation of the P-C bonds.

Reduction of Secondary Phosphine Oxides

One of the most common and versatile methods for preparing secondary phosphines is the reduction of their corresponding secondary phosphine oxides (SPOs). SPOs are generally air-stable, crystalline solids that are easier to handle and purify than their phosphine counterparts.

General Experimental Protocol: Synthesis of Diphenylphosphine from Diphenylphosphine Oxide

  • Materials: Diphenylphosphine oxide, Silane reducing agent (e.g., trichlorosilane or phenylsilane), anhydrous toluene.

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylphosphine oxide in anhydrous toluene.

    • Slowly add the silane reducing agent to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by ³¹P NMR spectroscopy until complete consumption of the starting material is observed.

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess reducing agent by the slow addition of a suitable quenching agent (e.g., degassed water or a saturated aqueous solution of sodium bicarbonate).

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield diphenylphosphine.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization.

  • Characterization: The identity and purity of the product should be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy.

Synthesis from Halophosphines and Organometallic Reagents

The reaction of dihalophosphines with organometallic reagents, such as Grignard or organolithium reagents, provides a direct route to secondary phosphines. Stoichiometric control is crucial in this method to avoid the formation of tertiary phosphines.

General Experimental Protocol: Synthesis of Dicyclohexylphosphine

  • Materials: Dichlorophenylphosphine, cyclohexylmagnesium bromide (Grignard reagent), anhydrous diethyl ether.

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under an inert atmosphere, place a solution of dichlorophenylphosphine in anhydrous diethyl ether.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the cyclohexylmagnesium bromide solution from the dropping funnel to the stirred solution of dichlorophenylphosphine, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure. The resulting crude dicyclohexylphosphine can be purified by vacuum distillation.

  • Characterization: The product should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy.

Quantitative Data: Structural and Electronic Properties

The reactivity and coordinating ability of secondary phosphines are dictated by their structural and electronic properties. The table below summarizes key quantitative data for a selection of common secondary phosphines.

Secondary PhosphineFormulaP-H Bond Length (Å)C-P-C Bond Angle (°)pKa (in DMSO)³¹P NMR Shift (ppm)
Diphenylphosphine(C₆H₅)₂PH~1.42~10322.4-41
Dicyclohexylphosphine(C₆H₁₁)₂PH~1.43~107--28
Di-tert-butylphosphine((CH₃)₃C)₂PH~1.44~110-21
Bis(pentafluorophenyl)phosphine(C₆F₅)₂PH~1.41~101--85

Note: The values presented are approximate and can vary depending on the experimental conditions and the phase (gas, liquid, or solid-state).

Visualizing the Chemistry of Secondary Phosphines

General Synthetic Workflow

The synthesis of secondary phosphines often follows a multi-step process, particularly when starting from readily available phosphorus precursors. The following diagram illustrates a common workflow.

G General Synthetic Workflow for Secondary Phosphines PCl3 Phosphorus Trichloride (PCl₃) R2PCl Diorganochlorophosphine (R₂PCl) PCl3->R2PCl 2 eq. RMgX or RLi R2PHO Secondary Phosphine Oxide (R₂P(O)H) R2PCl->R2PHO Hydrolysis R2PH Secondary Phosphine (R₂PH) R2PHO->R2PH Reduction (e.g., Silanes)

Caption: A typical synthetic route to secondary phosphines.

Catalytic Cycle: Ni-Catalyzed Hydrophosphination

Secondary phosphines are key reactants in hydrophosphination reactions, an atom-economical method for forming P-C bonds. The following diagram depicts a plausible catalytic cycle for the nickel-catalyzed hydrophosphination of an alkene with a secondary phosphine.

G Catalytic Cycle for Ni-Catalyzed Hydrophosphination Ni0 Ni(0)Ln OxAdd Oxidative Addition (R₂PH) Ni0->OxAdd + R₂PH NiH H-Ni(II)-PR₂ Ln OxAdd->NiH Coord Alkene Coordination NiH->Coord + Alkene NiAlkene H-Ni(II)(alkene)-PR₂ Ln Coord->NiAlkene Insertion Migratory Insertion NiAlkene->Insertion NiAlkyl (Alkyl)Ni(II)-PR₂ Ln Insertion->NiAlkyl RedElim Reductive Elimination NiAlkyl->RedElim RedElim->Ni0 - Product Product R₂P-Alkyl RedElim->Product

Caption: A proposed mechanism for Ni-catalyzed hydrophosphination.

Conclusion

The journey of secondary phosphines from their early, tentative discovery to their current status as indispensable reagents and ligands is a testament to the continuous evolution of chemical synthesis and catalysis. Their unique combination of nucleophilicity, acidity, and steric tunability has cemented their role in modern chemistry. For researchers in drug development and materials science, a thorough understanding of the history, synthesis, and reactivity of secondary phosphines is crucial for the design of novel catalysts and functional molecules. The detailed protocols and mechanistic insights provided in this guide aim to empower scientists to fully harness the potential of this versatile class of compounds.

References

A Technical Guide to Quantum Mechanical Calculations on Dimethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Dimethylphosphine ((CH₃)₂PH), a primary organophosphorus compound, serves as a fundamental building block in various chemical syntheses and as a ligand in coordination chemistry. Understanding its structural, vibrational, and electronic properties at a quantum mechanical level is crucial for predicting its reactivity and designing novel applications. This technical whitepaper provides a comprehensive overview of the application of modern quantum chemical methods to the study of this compound. It details the theoretical foundations of key computational techniques, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT). Key quantitative data on molecular geometry, vibrational frequencies, and electronic properties are systematically presented and compared with available experimental benchmarks. Detailed computational protocols are outlined to ensure reproducibility. This guide is intended for researchers, computational chemists, and drug development professionals who utilize computational tools to investigate organophosphorus compounds.

Introduction

Organophosphorus compounds are integral to numerous fields, including catalysis, materials science, and medicinal chemistry. Phosphine oxides, for instance, are structural motifs of growing interest in drug discovery.[1] this compound (Me₂PH) is one of the simplest secondary phosphines, making it an excellent model system for theoretical investigation.[2] Quantum mechanical (QM) calculations offer a powerful, non-experimental route to elucidate molecular properties with high accuracy, complementing and guiding empirical studies.[3]

By solving approximations of the Schrödinger equation, QM methods can predict molecular geometries, reaction energetics, and spectroscopic signatures.[4] The primary computational approaches—Hartree-Fock, post-Hartree-Fock methods like MP2, and Density Functional Theory—provide a tiered system of accuracy and computational cost, allowing for tailored investigations of specific chemical questions.[4][5][6] This document serves as a practical guide to these calculations as applied to this compound.

Theoretical & Computational Methodologies

The foundation of molecular quantum chemistry is the approximation of the many-electron wave function.[5] The choice of method and basis set is critical for balancing computational expense with the desired accuracy.

Key Theoretical Methods
  • Hartree-Fock (HF) Theory: The HF method, also known as the Self-Consistent Field (SCF) method, is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant.[5][7] It treats each electron as moving in the average field created by all other electrons, thus neglecting instantaneous electron-electron correlation. While computationally efficient, this omission can lead to inaccuracies, particularly for energy differences and reaction barriers.[8]

  • Møller-Plesset (MP) Perturbation Theory: To recover the electron correlation missed by HF, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory improves upon the HF solution by adding electron correlation effects through Rayleigh-Schrödinger perturbation theory.[6] The most common level, MP2 (second-order), offers a significant improvement in accuracy over HF for many systems and is a standard method for calculating small molecules.[6][9]

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and cost.[10] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[10] In practice, the exact functional is unknown and must be approximated. Common functionals, such as B3LYP, combine components of HF theory with various exchange and correlation functionals to achieve high accuracy for a wide range of chemical systems.[11][12]

Basis Sets

The accuracy of any QM calculation is also dependent on the basis set used to represent the molecular orbitals. Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p), are commonly used. These notations indicate the number of Gaussian functions used to describe the core and valence orbitals, as well as the inclusion of polarization (d,p) and diffuse (++) functions, which are essential for accurately describing bonding and non-bonding electron distributions.

General Computational Workflow

A typical quantum chemical investigation involves a series of well-defined steps. The process begins with defining the molecular structure and selecting a theoretical method and basis set. This is followed by a geometry optimization to find the lowest energy structure. A subsequent frequency calculation confirms the nature of the stationary point (a true minimum has no imaginary frequencies) and provides thermodynamic data and vibrational spectra.[13] Finally, other properties of interest can be calculated.

G cluster_workflow General Quantum Chemistry Workflow mol_def 1. Define Molecule Specify atomic coordinates (e.g., Z-matrix) method_sel 2. Select Method & Basis Set (e.g., B3LYP / 6-311++G(d,p)) mol_def->method_sel geom_opt 3. Geometry Optimization Find energy minimum structure method_sel->geom_opt freq_calc 4. Frequency Calculation Confirm minimum & get spectra geom_opt->freq_calc prop_calc 5. Property Calculation (e.g., Dipole Moment, HOMO/LUMO) freq_calc->prop_calc analysis 6. Analysis Compare with experiment prop_calc->analysis

A typical workflow for quantum chemical calculations.

Molecular Geometry of this compound

The geometry of a molecule is one of its most fundamental properties. Quantum chemical calculations can predict bond lengths and angles with remarkable accuracy. The optimized geometric parameters for this compound from various levels of theory are compared with experimental data in the table below.

Table 1: Calculated and Experimental Geometries of this compound

ParameterHF / 6-31G(d)MP2 / 6-311G(d,p)B3LYP / 6-311G(d,p)Experimental[14]
Bond Lengths (Å)
P-C1.8541.8591.8611.855 ± 0.005
P-H1.4111.4201.4231.425 ± 0.010
C-H (avg)1.0851.0931.095~1.09
Bond Angles (°)
C-P-C99.199.499.599.2 ± 0.6
C-P-H96.796.596.696.5 ± 0.5
P-C-H (avg)110.1110.0110.0~110.0

Methodology Note: The computational results presented were obtained via geometry optimization calculations. Experimental values are typically derived from microwave spectroscopy or electron diffraction studies. The NIST Computational Chemistry Comparison and Benchmark Database is a valuable resource for such data.[14]

G cluster_methods Hierarchy of Common QM Methods hf Hartree-Fock (HF) Mean-field approximation (No electron correlation) mp2 MP2 Adds electron correlation via perturbation theory hf->mp2 Improves upon HF dft DFT (e.g., B3LYP) Includes correlation via an approximate functional hf->dft Basis for hybrid functionals

Logical relationship between common QM methods.

Vibrational Frequencies

Vibrational frequency calculations are essential for characterizing an optimized structure as a true energy minimum (no imaginary frequencies) and for predicting infrared (IR) and Raman spectra.[13] Calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and other method-dependent errors. To correct for this, uniform scaling factors are often applied.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

AssignmentHF / 6-31G(d) (Scaled)B3LYP / 6-31G(d) (Scaled)Experimental[15]
P-H stretch231523012295
CH₃ asymmetric stretch297529802968
CH₃ symmetric stretch291029182905
CH₃ asymmetric deformation143514281420
CH₃ symmetric deformation129012851281
P-C₂ stretch (asymmetric)735728720
P-C₂ stretch (symmetric)670665659
C-P-C bend280275271

Protocol Note: The scaled frequencies were obtained by multiplying the calculated harmonic frequencies by a standard scaling factor (e.g., ~0.90 for HF and ~0.96 for B3LYP) to better match experimental results. The experimental data is from vibrational spectroscopy studies.[15]

Electronic Properties and Chemical Reactivity

Quantum chemistry provides direct access to a molecule's electronic structure, which governs its properties and reactivity. Key descriptors include the molecular dipole moment, ionization potential, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Table 3: Calculated Electronic Properties of this compound

PropertyHF / 6-311G(d,p)MP2 / 6-311G(d,p)B3LYP / 6-311G(d,p)Experimental
Dipole Moment (Debye)1.151.081.091.11 ± 0.02[14]
Ionization Potential (eV)8.959.159.059.12 ± 0.03[14]
Electron Affinity (eV)-1.82-1.75-1.68N/A
HOMO Energy (eV)-9.01-9.20-6.35N/A
LUMO Energy (eV)2.152.05-0.25N/A
HOMO-LUMO Gap (eV)11.1611.256.10N/A

Reactivity Insights: The highest occupied molecular orbital (HOMO) is localized on the phosphorus lone pair, indicating this is the primary site for nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the HOMO-LUMO gap is a general indicator of chemical reactivity.[10][16] The negative electron affinity suggests that this compound is unstable with respect to the addition of an electron. These insights are critical for understanding reactions such as oxidation, protonation, and coordination to metal centers.[2]

Conclusion

This guide demonstrates the successful application of a range of quantum mechanical methods to elucidate the properties of this compound. The results show that both MP2 and DFT methods, when paired with adequate basis sets, provide excellent agreement with experimental data for molecular geometry, vibrational frequencies, and key electronic properties. Hartree-Fock, while less accurate due to its neglect of electron correlation, still provides a qualitatively correct picture at a lower computational cost. These computational protocols and benchmarked data provide a solid foundation for researchers to confidently apply these methods to more complex organophosphorus systems, aiding in the rational design of new molecules for applications in drug discovery and materials science.

References

Gas Phase Ion Energetics of Dimethylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core gas phase ion energetics of dimethylphosphine ((CH₃)₂PH). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the fundamental thermochemical properties of this organophosphorus compound. This document summarizes key quantitative data, outlines the experimental methodologies used for their determination, and presents logical relationships through diagrammatic visualization.

Core Energetic Data

The principal gas phase ion energetic properties of this compound—ionization energy, proton affinity, and gas basicity—have been experimentally determined and are summarized below. These values are crucial for understanding the molecule's behavior in mass spectrometry, its reactivity in the gas phase, and for benchmarking computational chemistry methods.

Quantitative Summary

The following tables present the key energetic data for this compound as compiled from evaluated sources.

Table 1: Ionization Energy of this compound

Ionization Energy (eV)MethodReference
8.47Photoelectron Spectroscopy (PE)Hodges, R.V.; McDonnell, T.J.; Beauchamp, J.L. (1980)[1]
8.5 ± 0.1Photoelectron Spectroscopy (PE)Aue, D.H.; Webb, H.M.; et al. (1980)[1]
8.47 ± 0.07Photoelectron Spectroscopy (PE)Staley, R.H.; Beauchamp, J.L. (1974)[1]
9.7Electron Ionization (EI)Fischler, J.; Halmann, M. (1964)[1]

Table 2: Proton Affinity and Gas Basicity of this compound

PropertyValue (kJ/mol)MethodReference
Proton Affinity (review)912.0Not Applicable (Evaluated Data)Hunter, E.P.; Lias, S.G. (1998)[1]
Gas Basicity877.9Not Applicable (Evaluated Data)Hunter, E.P.; Lias, S.G. (1998)[1]

Key Energetic Relationships

The fundamental gas phase ion energetic properties of a molecule like this compound are interconnected. The following diagram illustrates the logical flow from the neutral molecule to its primary ionic species.

GasPhaseIonEnergetics cluster_products cluster_reactants Neutral This compound (CH₃)₂PH Cation This compound Cation [(CH₃)₂PH]⁺ Neutral->Cation Ionization Energy (IE) -e⁻ Protonated Dimethylphosphonium Ion [(CH₃)₂PH₂]⁺ Neutral->Protonated Proton Affinity (PA) +H⁺ Electron e⁻ Proton H⁺

Caption: Relationship between the neutral this compound molecule and its corresponding cation and protonated species, illustrating the concepts of Ionization Energy and Proton Affinity.

Experimental Protocols

The determination of gas phase ion energetics relies on a suite of sophisticated experimental techniques. The primary methods used for this compound are detailed below.

Photoelectron Spectroscopy (PE)

Photoelectron spectroscopy is a high-resolution technique used to determine the adiabatic ionization energy of a molecule.[2] The adiabatic ionization energy corresponds to the minimum energy required to remove an electron from the molecule in its ground state to form the corresponding cation, also in its ground state.[2][3]

Experimental Workflow:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV).

  • Electron Ejection: The photons cause the ejection of valence electrons from the this compound molecules.

  • Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

  • Ionization Energy Calculation: The ionization energy (IE) is calculated by subtracting the kinetic energy of the electron (KE) from the energy of the incident photon (hν): IE = hν - KE . A spectrum is generated by plotting the number of electrons versus their kinetic energy, and the first peak corresponds to the adiabatic ionization energy.

The workflow for determining ionization energy via photoelectron spectroscopy can be visualized as follows:

PES_Workflow Sample Gaseous (CH₃)₂PH Sample Chamber High-Vacuum Chamber Sample->Chamber PhotonSource Monochromatic Photon Source (e.g., He I Lamp) PhotonSource->Chamber Irradiation (hν) Analyzer Electron Energy Analyzer Chamber->Analyzer Ejected e⁻ Spectrum Photoelectron Spectrum Analyzer->Spectrum Data Acquisition IE_Value Ionization Energy Value Spectrum->IE_Value Analysis

Caption: A simplified workflow diagram for determining the ionization energy of this compound using Photoelectron Spectroscopy.

Electron Ionization (EI)

Electron ionization is a widely used method in mass spectrometry for producing ions.[2] While less precise for determining adiabatic ionization energies compared to PE spectroscopy, it can provide an estimate of the ionization potential.

Methodology:

  • Vaporization: Liquid this compound is vaporized and introduced into the ion source of a mass spectrometer, which is held under high vacuum.

  • Electron Bombardment: The gaseous molecules are bombarded by a beam of electrons, typically accelerated to 70 eV.

  • Ion Formation: Collisions between the energetic electrons and the this compound molecules result in the ejection of an electron, forming the molecular ion [(CH₃)₂PH]⁺.

  • Appearance Energy Measurement: The energy of the electron beam is varied, and the minimum energy at which the molecular ion is detected is known as the appearance energy. This value is taken as an approximation of the ionization energy. This method can be subject to inaccuracies due to the "kinetic shift" and the difficulty in determining the true onset of ionization.[2]

Determination of Proton Affinity and Gas Basicity

Proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase reaction of a neutral species with a proton. Gas basicity (GB) is the negative of the Gibbs free energy change for the same reaction. These values are often determined using ion cyclotron resonance (ICR) mass spectrometry or other mass spectrometric techniques that allow for the study of ion-molecule reactions.[4][5]

Methodology (Ion Cyclotron Resonance):

  • Ion Trapping: Ions are generated, often by electron ionization, and trapped in a strong magnetic and a weak electric field within an ICR cell.[4]

  • Ion-Molecule Reactions: A known pressure of the neutral this compound gas is introduced into the cell, allowing it to react with a reference ion of known basicity or with protons.

  • Equilibrium Establishment: The system is allowed to reach equilibrium for proton transfer reactions between this compound and a series of reference bases with known proton affinities.

  • Equilibrium Constant Measurement: The relative abundances of the protonated this compound and the protonated reference base are measured to determine the equilibrium constant (K_eq) for the reaction.

  • Gibbs Free Energy Calculation: The Gibbs free energy of the reaction is calculated from the equilibrium constant (ΔG = -RT ln K_eq). The gas basicity of this compound can be determined relative to the known basicity of the reference compound.

  • Proton Affinity Calculation: The proton affinity is then derived from the gas basicity by accounting for the change in entropy during the protonation reaction. The data presented in this guide are evaluated values from a comprehensive review, which compiles and assesses data from various such experiments to provide a recommended value.[1]

References

Methodological & Application

Application Notes and Protocols for Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Dimethylphosphine: Extensive literature review indicates that this compound is not a commonly employed ligand in palladium-catalyzed cross-coupling reactions. The field has predominantly focused on bulky and electron-rich phosphine ligands, which have demonstrated superior catalytic activity, stability, and substrate scope. Consequently, these application notes will focus on well-established and highly effective phosphine ligands as representative examples. The principles, protocols, and catalytic cycles described herein provide a foundational understanding for researchers in the field.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The success of these transformations is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. These ligands play a crucial role in stabilizing the active catalytic species, modulating their reactivity, and facilitating the key steps of the catalytic cycle. This document provides an overview of the application of phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, complete with detailed experimental protocols and comparative data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Bulky, electron-rich phosphine ligands have been shown to be highly effective in promoting this reaction, even with challenging substrates like aryl chlorides.[1][2][3]

Featured Ligands: Dialkylbiaryl phosphines, such as SPhos and XPhos, are widely used due to their ability to promote the oxidative addition of aryl chlorides and to facilitate the reductive elimination step.[2][4][5]

Quantitative Data for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidSPhos0.0005K₃PO₄Toluene100>99[4]
22-Bromoanisole4-Methoxyphenylboronic acidXPhos1K₃PO₄Dioxane10098[6]
31-Chloro-4-nitrobenzenePhenylboronic acidP(t-Bu)₃1K₃PO₄Dioxane8097[7]
44-BromotoluenePhenylboronic aciddppf0.1Cs₂CO₃Dioxane/H₂O10080[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid using SPhos

This protocol is adapted from literature procedures.[4]

Materials:

  • 4-Chlorotoluene

  • Phenylboronic acid

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.0005 mmol) and SPhos (0.001 mmol) in anhydrous toluene (1 mL).

  • Add the catalyst solution to the Schlenk tube under an inert atmosphere (e.g., argon or nitrogen).

  • Add additional anhydrous toluene (4 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides or pseudohalides. The choice of phosphine ligand is crucial for achieving high yields and broad substrate scope.[9][10]

Featured Ligands: Bulky dialkylbiaryl phosphines like XPhos and BrettPhos are highly effective for the amination of a wide range of aryl halides, including challenging aryl chlorides.[11][12]

Quantitative Data for Buchwald-Hartwig Amination

EntryAryl HalideAmineLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-ChloroanisoleMorpholineBrettPhos2NaOt-BuToluene25>99[11]
24-ChlorotolueneAnilineXPhos0.005NaOt-But-BuOH11098[11]
32-BromomesitylenePiperidineAnionic phosphine1.5NaOt-BuDME8095[13]
44-Bromotoluenen-HexylamineNIXANTPHOS0.05NaOt-BuDioxane10096[12]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine using BrettPhos

This protocol is a representative example based on established methodologies.[11]

Materials:

  • 4-Chloroanisole

  • Morpholine

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.02 mmol), BrettPhos (0.04 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Add 4-chloroanisole (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired aryl amine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, although copper-free versions have been developed.[14][15][16][17]

Featured Ligands: A variety of phosphine ligands are effective, with bulky, electron-rich ligands often improving the efficiency of the reaction, especially in copper-free systems.[16]

Quantitative Data for Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Ligand | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Iodoanisole | Phenylacetylene | PPh₃ | 1 | CuI (2 mol%) | Et₃N | THF | RT | 95 |[15] | | 2 | 4-Bromotoluene | Phenylacetylene | P(t-Bu)₃ | 1 | None | Cs₂CO₃ | Dioxane | RT | 98 |[14] | | 3 | 4-Iodotoluene | 1-Octyne | t-Bu-Amphos | 1 | CuI (2 mol%) | i-Pr₂NEt | H₂O/Toluene | 80 | 92 |[18] | | 4 | Iodobenzene | Phenylacetylene | XPhos | 1 | None | Et₃N | H₂O/TPGS-750-M | RT | 90 |[19] |

Experimental Protocol: Copper-Free Sonogashira Coupling of 4-Bromotoluene with Phenylacetylene using P(t-Bu)₃

This protocol is based on established copper-free Sonogashira coupling methods.[14]

Materials:

  • 4-Bromotoluene

  • Phenylacetylene

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Palladium(0) bis(dibenzylideneacetone) (Pd₂(dba)₃)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a flame-dried Schlenk tube under argon, add Pd₂(dba)₃ (0.005 mmol) and P(t-Bu)₃ (0.02 mmol).

  • Add anhydrous dioxane (2 mL) and stir for 5 minutes at room temperature.

  • Add 4-bromotoluene (1.0 mmol), phenylacetylene (1.5 mmol), and Cs₂CO₃ (2.0 mmol).

  • Seal the tube and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a short plug of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Visualizations

Catalytic_Cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R Ar-Pd(II)-R'(L)₂ Transmetal->PdII_R - M-X RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Experimental Workflow for Cross-Coupling start Start setup Assemble Glassware (Schlenk tube, stir bar) start->setup reagents Add Reactants & Base setup->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert catalyst Prepare & Add Catalyst Solution inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat & Stir Reaction solvent->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Characterize Product purify->product end End product->end

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Synthesis of Metal-Phosphine Complexes Using Dimethylphosphine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-phosphine complexes are a cornerstone of modern inorganic and organometallic chemistry, with wide-ranging applications in catalysis, materials science, and medicine. The electronic and steric properties of the phosphine ligand are critical in tuning the reactivity and stability of the metal center. Dimethylphosphine ((CH₃)₂PH), a small and electron-rich phosphine, offers unique characteristics as a ligand. However, its gaseous and pyrophoric nature necessitates specialized handling techniques.

These application notes provide detailed protocols for the synthesis of metal complexes using this compound, with a focus on transition metals such as palladium, platinum, and gold. The information is intended for researchers in academia and industry, including those in the field of drug development where metal complexes are increasingly investigated as therapeutic agents.

Safety Precautions: Handling this compound

This compound is a toxic and pyrophoric gas that ignites spontaneously in air.[1][2] All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.[3][4] Glassware must be oven-dried and purged with inert gas before use.[3] Syringes and needles used for transfer should be purged with inert gas.[5] A container of powdered lime or sand should be kept nearby to extinguish any potential fires.[4]

Experimental Protocols

I. Synthesis of a Palladium(II)-Dimethylphosphine Complex: cis-[PdCl₂(P(CH₃)₂H)₂]

This protocol describes a general method for the synthesis of a palladium(II) complex with this compound.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound ((CH₃)₂PH)

  • Anhydrous and deoxygenated dichloromethane (CH₂Cl₂)

  • Anhydrous and deoxygenated diethyl ether ((C₂H₅)₂O)

  • Schlenk flask and gas-tight syringe

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride (1.0 eq) in anhydrous and deoxygenated dichloromethane.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly bubble a stream of this compound gas (2.2 eq) through the stirred suspension. Alternatively, a pre-calculated volume of gaseous this compound can be condensed into the reaction vessel at low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The color of the suspension should change, indicating complex formation.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Wash the solid product with anhydrous and deoxygenated diethyl ether to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to yield the cis-[PdCl₂(P(CH₃)₂H)₂] complex.

experimental_workflow_pd cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up pdcl2 Suspend PdCl₂ in CH₂Cl₂ cool Cool to -78 °C pdcl2->cool add_dmph Add this compound cool->add_dmph warm_stir Warm to RT and Stir add_dmph->warm_stir remove_solvent Remove Solvent warm_stir->remove_solvent wash Wash with Diethyl Ether remove_solvent->wash dry Dry under Vacuum wash->dry product cis-[PdCl₂(P(CH₃)₂H)₂] dry->product

II. Synthesis of a Gold(I)-Dimethylphosphine Complex: [AuCl(P(CH₃)₂H)]

This protocol is adapted from the synthesis of similar gold(I) phosphine complexes.[6]

Materials:

  • (Tetrahydrothiophene)gold(I) chloride ([AuCl(THT)])

  • This compound ((CH₃)₂PH)

  • Anhydrous and deoxygenated dichloromethane (CH₂Cl₂)

  • Anhydrous and deoxygenated pentane or hexane

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve (tetrahydrothiophene)gold(I) chloride (1.0 eq) in anhydrous and deoxygenated dichloromethane.

  • Cool the solution to -78 °C.

  • Slowly add a slight excess of this compound (1.1 eq), either as a gas or a condensed liquid, to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Reduce the solvent volume under vacuum.

  • Add anhydrous and deoxygenated pentane or hexane to precipitate the product.

  • Isolate the solid by filtration, wash with pentane or hexane, and dry under vacuum to yield the [AuCl(P(CH₃)₂H)] complex.

experimental_workflow_au cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up aucl_tht Dissolve [AuCl(THT)] in CH₂Cl₂ cool Cool to -78 °C aucl_tht->cool add_dmph Add this compound cool->add_dmph warm_stir Warm to RT and Stir add_dmph->warm_stir reduce_solvent Reduce Solvent warm_stir->reduce_solvent precipitate Precipitate with Pentane reduce_solvent->precipitate isolate Isolate and Dry precipitate->isolate product [AuCl(P(CH₃)₂H)] isolate->product

Data Presentation

Characterization of metal-dimethylphosphine complexes typically involves multinuclear NMR spectroscopy, particularly ³¹P NMR, as well as IR spectroscopy and elemental analysis.

ComplexMetal³¹P NMR Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference(s)
cis-[PtCl₂(P(CH₃)₂H)₂]PtVaries¹J(Pt-P) ≈ 2400-3600 Hz[7][8]
trans-[PtCl₂(P(CH₃)₂H)₂]PtVaries¹J(Pt-P) ≈ 2400-3600 Hz[7][8]
[AuCl(P(CH₃)₂H)]AuVariesN/A[6]
[PdCl₂(P(CH₃)₂H)₂]PdVariesN/A[9][10]

Note: The exact chemical shifts are dependent on the solvent and other experimental conditions. The data presented are typical ranges.

Applications in Drug Development

Metal-phosphine complexes are of significant interest in drug development due to their potential as anticancer and antimicrobial agents.

Anticancer Properties: Gold(I)-phosphine complexes, in particular, have shown promising cytotoxic activity against various cancer cell lines.[11][12][13] The mechanism of action is often attributed to the inhibition of key enzymes like thioredoxin reductase (TrxR), which is crucial for cellular redox balance.[14][15] Inhibition of TrxR can lead to an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[12] Some gold complexes have demonstrated greater potency than the established anticancer drug cisplatin, especially in 3D tumor spheroid models.[11]

anticancer_mechanism Au_complex Gold(I)-Phosphine Complex TrxR Thioredoxin Reductase (TrxR) Au_complex->TrxR Inhibition ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS Leads to Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Catalysis in Pharmaceutical Synthesis: Palladium-phosphine complexes are powerful catalysts for cross-coupling reactions, which are fundamental in the synthesis of many pharmaceutical compounds.[16] For instance, reactions like the Suzuki-Miyaura coupling are widely used to form carbon-carbon bonds, a key step in the construction of complex organic molecules that form the basis of many drugs. The use of electron-rich phosphine ligands like this compound can enhance the catalytic activity of the palladium center.

Conclusion

The synthesis of metal-phosphine complexes using this compound offers access to a range of compounds with interesting properties and potential applications. While the handling of gaseous and pyrophoric this compound requires stringent safety protocols, the resulting complexes, particularly those of gold and palladium, show significant promise in the fields of catalysis and medicinal chemistry. The detailed protocols and data provided herein serve as a valuable resource for researchers exploring the synthesis and application of these versatile metal complexes. Further investigation into their mechanisms of action and expansion of their applications in drug discovery and development is a promising area of future research.

References

Application Notes and Protocols: The Utility of Advanced Phosphine Ligands in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The success of this transformation is critically dependent on the choice of the phosphine ligand coordinated to the palladium center. While early iterations of the Suzuki-Miyaura coupling utilized triarylphosphine ligands, the advent of bulky and electron-rich dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group, has dramatically expanded the scope and utility of this reaction.[2][3] These advanced ligands facilitate the coupling of challenging substrates, including sterically hindered aryl chlorides and various heteroaryl systems, often at low catalyst loadings and mild reaction temperatures.[1][2][4] This document provides detailed application notes and experimental protocols for the use of such advanced phosphine ligands in Suzuki-Miyaura coupling reactions.

The Role of Bulky, Electron-Rich Phosphine Ligands

Ligands containing dimethylphosphine moieties are part of a broader class of dialkylbiaryl phosphines that have revolutionized the Suzuki-Miyaura coupling. The efficacy of these ligands stems from a combination of their steric and electronic properties:

  • Steric Bulk: The large steric footprint of these ligands promotes the formation of monoligated palladium(0) species (L1Pd(0)), which are highly reactive in the oxidative addition step of the catalytic cycle.[2][5] This steric hindrance also facilitates the final reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.[5][6]

  • Electron-Donating Ability: The electron-rich nature of the phosphine ligand increases the electron density on the palladium center. This, in turn, accelerates the rate of oxidative addition of the organohalide to the Pd(0) complex, which is often the rate-limiting step of the catalytic cycle.[5][6][7]

Prominent examples of such ligands include SPhos, XPhos, and cataCXium® A, which have demonstrated exceptional performance in a wide range of Suzuki-Miyaura coupling reactions.[1][8]

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L-Pd(II)(Ar)-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R'-B(OR)2 Base PdII_R L-Pd(II)(Ar)-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura coupling reactions using advanced phosphine ligands. The optimal conditions, including the choice of ligand, palladium precursor, base, and solvent, may vary depending on the specific substrates being coupled.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol is adapted for the coupling of various aryl chlorides with arylboronic acids using a palladium/SPhos catalyst system.[4][9]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Aryl chloride

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂ (0.005 - 2 mol%), SPhos (0.01 - 4 mol%), the aryl chloride (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add anhydrous toluene (to achieve a concentration of 0.1-0.5 M) and degassed water (optional, can be beneficial for some substrates) via syringe.

  • Stir the reaction mixture at room temperature or heat to 80-110 °C.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Borylation/Suzuki Coupling of Aryl Halides

This protocol describes a one-pot procedure for the borylation of an aryl halide followed by a Suzuki coupling with a second aryl halide, often utilizing a cataCXium® A-based catalyst system.[10]

Materials:

  • cataCXium® A palladium precatalyst

  • Bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄)

  • Aryl halide 1

  • Aryl halide 2

  • Potassium acetate (KOAc)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Methanol or Ethanol, degassed

  • Reaction vessel

Procedure:

  • Borylation Step: To an oven-dried reaction vessel, add the cataCXium® A precatalyst (1-3 mol%), B₂(OH)₄ (1.5 equiv), and KOAc (3.0 equiv).

  • Seal the vessel and place under an inert atmosphere.

  • Add the first aryl halide (1.0 equiv) and degassed methanol or ethanol (to 0.1 M).

  • Heat the reaction mixture to 80 °C for 2-4 hours.

  • Suzuki Coupling Step: After the borylation is complete (as determined by a suitable analytical method), add the second aryl halide (1.0 equiv) and an aqueous solution of K₂CO₃ or K₃PO₄ (3.0 equiv).

  • Continue heating at 80 °C for 12-24 hours.

  • Work-up and purify the product as described in Protocol 1.

Experimental Workflow Diagram

Experimental_Workflow Start Start Reagents Weigh and add reagents: - Pd precatalyst - Ligand - Aryl halide - Boronic acid - Base Start->Reagents Inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Stir and Heat (Room Temp to 110 °C) Solvent->Reaction Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Dilute, Wash, Dry) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings utilizing advanced phosphine ligands with a variety of substrates.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

EntryAryl ChloridePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Toluene1001298
22-ChloropyridinePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2)Dioxane1001895
31-Chloro-4-nitrobenzenePd(OAc)₂ (0.5)cataCXium® A (1)K₂CO₃ (2)Toluene/H₂O80699
42-ChloroanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1102492

Table 2: Suzuki-Miyaura Coupling of Sterically Hindered Substrates

EntryAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,3-dimethylbenzene2-Methylphenylboronic acidPd(OAc)₂ (1.5)SPhos (3)K₃PO₄ (3)Toluene1001894
21-Bromo-2,4,6-trimethylbenzenePhenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (3)Dioxane1002489
32-Chloro-N-phenylanilinePhenylboronic acidPd(OAc)₂ (2)cataCXium® A (4)K₃PO₄ (3)Toluene1102091

The development of bulky, electron-rich phosphine ligands has significantly advanced the field of Suzuki-Miyaura cross-coupling. Ligands such as SPhos, XPhos, and those within the cataCXium® family enable the efficient coupling of a wide array of substrates, including previously challenging aryl chlorides and sterically hindered partners. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the application of these powerful catalytic systems.

References

Application Notes and Protocols for Gaseous Dimethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

WARNING: Gaseous dimethylphosphine is a highly hazardous material. These protocols are intended for experienced personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. A thorough understanding of this document and a site-specific safety assessment are mandatory before handling this substance.

Introduction

This compound ((CH₃)₂PH) is a colorless, malodorous, and highly toxic gas.[1] It is a pyrophoric substance, meaning it can ignite spontaneously in air. These properties necessitate stringent safety protocols and specialized handling techniques to mitigate the significant risks associated with its use in research and development. These application notes provide detailed procedures for the safe handling, use, and disposal of gaseous this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This information is critical for understanding its behavior and for designing safe experimental setups.

PropertyValueReference
Molecular Formula C₂H₇P[1][2][3]
Molecular Weight 62.05 g/mol [1][2][3]
Appearance Colorless gas or liquid[1]
Odor Malodorous, garlic-like, or like decaying fish[1]
Boiling Point 21.1 °C (70 °F)[1]
Pyrophoric Nature Ignites spontaneously in air

Table 1: Physical and Chemical Properties of this compound

Hazard Identification and Safety Precautions

Gaseous this compound presents multiple significant hazards that must be addressed through rigorous safety protocols.

Quantitative Safety Data
ParameterValue (for Phosphine as a reference)Reference
OSHA PEL (TWA) 0.3 ppm (0.4 mg/m³)
NIOSH REL (TWA) 0.3 ppm (0.4 mg/m³)
NIOSH REL (STEL) 1 ppm (1 mg/m³)
ACGIH TLV (TWA) 0.3 ppm (0.4 mg/m³)
ACGIH TLV (STEL) 1 ppm (1.4 mg/m³)
IDLH 50 ppm
Lower Explosive Limit (LEL) 1.8%[4]
Upper Explosive Limit (UEL) Not available

Table 2: Quantitative Safety Data (using Phosphine as a conservative reference)

Note: PEL = Permissible Exposure Limit, TLV = Threshold Limit Value, TWA = Time-Weighted Average, STEL = Short-Term Exposure Limit, IDLH = Immediately Dangerous to Life or Health.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against exposure and must be worn at all times when handling gaseous this compound.

EquipmentSpecifications
Body Protection Flame-resistant (FR) lab coat, fully buttoned.
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., neoprene or nitrile) worn over flame-resistant gloves.
Respiratory Protection A full-face respirator with a cartridge appropriate for phosphine and organic vapors, or a supplied-air respirator, is required.[5]
Footwear Closed-toe shoes made of non-porous material.

Table 3: Personal Protective Equipment (PPE) Requirements

Handling and Storage of Gaseous this compound

Due to its pyrophoric nature, all handling of gaseous this compound must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood or a glovebox.[6][7]

Gas Cylinder Handling
  • Inspection: Upon receipt, inspect the cylinder for any signs of damage or leaks.

  • Transport: Use a cylinder cart to move gas cylinders; never roll or drag them.[8]

  • Securing: Securely fasten the cylinder to a stable surface, such as a laboratory bench or wall, using straps or chains.[8]

  • Regulator Connection: Use a regulator specifically designed for corrosive and pyrophoric gases. Ensure the threads are compatible. Before connecting, purge the regulator with an inert gas.

  • Leak Testing: After connecting the regulator, perform a leak test using an appropriate method, such as a Snoop® leak detection solution or an electronic leak detector.

Storage
  • Store this compound gas cylinders in a designated, well-ventilated, and cool area, away from heat, sparks, and flammable materials.[6]

  • The storage area should be equipped with a continuous gas monitoring system.

  • Segregate this compound cylinders from oxidizing gases and other incompatible chemicals.

Experimental Protocols

The following are general protocols for the use of gaseous this compound. These must be adapted to the specific requirements of the experiment and conducted within a comprehensive, site-specific safety plan.

General Setup for Gas Delivery

This protocol describes a typical setup for delivering gaseous this compound from a cylinder to a reaction vessel using a Schlenk line or similar inert atmosphere apparatus.

Materials:

  • This compound gas cylinder with an appropriate regulator

  • Inert gas (argon or nitrogen) source

  • Schlenk line or glovebox[7][9]

  • Reaction vessel (e.g., Schlenk flask)

  • Gas-tight syringes and needles

  • Mineral oil bubbler

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

Procedure:

  • System Preparation: Assemble and leak-test all glassware. Dry all glassware in an oven and allow it to cool under a stream of inert gas.

  • Inert Atmosphere: Purge the entire system, including the reaction vessel and gas lines, with a dry, inert gas. This is typically done by evacuating the system and backfilling with the inert gas, repeated three times.[7]

  • Cylinder Connection: Following the procedures in Section 4.1, connect the this compound cylinder to the gas delivery line.

  • Gas Flow Control: Slowly open the cylinder valve and adjust the regulator to the desired pressure. Use a needle valve or mass flow controller for precise control of the gas flow.

  • Introduction to Reaction: Introduce the gaseous this compound into the reaction vessel via a subsurface delivery tube or by bubbling it through the reaction mixture.

  • Monitoring: Continuously monitor the reaction and the gas delivery system for any signs of leaks or abnormalities.

  • Shutdown: Upon completion, close the cylinder valve first, then allow the remaining gas in the lines to be consumed or purged into a scrubbing system. Purge the entire system with inert gas.

Quenching and Disposal of Residual Gas

Unreacted this compound must be safely quenched before disposal. This procedure should be performed in a fume hood.

Materials:

  • Scrubbing solution (e.g., a solution of sodium hypochlorite or potassium permanganate)

  • Gas washing bottles or a similar scrubbing apparatus

Procedure:

  • Direct the exhaust from the reaction vessel and gas lines through a series of at least two gas washing bottles containing the scrubbing solution.

  • Slowly purge the system with an inert gas to carry the residual this compound into the scrubbing solution.

  • Monitor the scrubbing solution for any signs of saturation (e.g., color change). Replace with fresh solution as needed.

  • Once the quenching is complete, the spent scrubbing solution should be treated as hazardous waste and disposed of according to institutional guidelines.

Emergency Procedures

A detailed emergency plan must be in place before any work with this compound begins. All personnel must be trained on these procedures.

Gas Leak

A this compound leak will likely result in a fire due to its pyrophoric nature.

LeakProcedure start This compound Leak Detected is_fire Is there a fire? start->is_fire fire_alarm Activate Fire Alarm is_fire->fire_alarm Yes stop_flow If safe, stop gas flow remotely is_fire->stop_flow No evacuate Evacuate the Area fire_alarm->evacuate notify_emergency Notify Emergency Services evacuate->notify_emergency end Emergency Response Arrives notify_emergency->end ventilate Increase ventilation stop_flow->ventilate monitor Monitor gas concentration ventilate->monitor monitor->end

Caption: Emergency response workflow for a this compound leak.

First Aid

Inhalation:

  • Immediately move the victim to fresh air.[4][10]

  • If breathing is difficult, administer oxygen.

  • If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.[4][10]

Skin Contact:

  • Remove contaminated clothing immediately.[4]

  • Flush the affected area with copious amounts of water for at least 15 minutes.[10]

  • Seek medical attention.[10]

Eye Contact:

  • Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10]

  • Seek immediate medical attention.[10]

Decontamination and Disposal

Equipment Decontamination

All equipment that has been in contact with this compound must be decontaminated before being removed from the controlled area.

  • Purge the equipment thoroughly with an inert gas.

  • Rinse the equipment with a compatible solvent (e.g., a high-boiling hydrocarbon) to remove any residual this compound. The rinsate must be quenched as described in Section 5.2.

  • Wash the equipment with a suitable laboratory detergent and water.

Disposal of Empty Cylinders

Empty gas cylinders should be handled as follows:

  • Close the cylinder valve.

  • Leave a small amount of positive pressure in the cylinder.

  • Replace the valve cap.

  • Clearly label the cylinder as "EMPTY".

  • Return the cylinder to the gas supplier.[11][12][13][14]

Logical Relationships for Safe Handling

The following diagram illustrates the decision-making process and necessary precautions for safely conducting an experiment with gaseous this compound.

ExperimentWorkflow start Plan Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Verify PPE Availability & Training risk_assessment->ppe_check equipment_check Inspect & Prepare Equipment (Fume Hood, Schlenk Line, etc.) ppe_check->equipment_check setup Set up Reaction Under Inert Atmosphere equipment_check->setup leak_test Leak Test the System setup->leak_test is_leak Leak Detected? leak_test->is_leak is_leak->setup Yes, fix and re-test introduce_gas Introduce Gaseous this compound is_leak->introduce_gas No monitor_reaction Monitor Reaction and System introduce_gas->monitor_reaction shutdown Shutdown and Purge System monitor_reaction->shutdown quench Quench Residual Gas shutdown->quench decontaminate Decontaminate Equipment quench->decontaminate end Experiment Complete decontaminate->end

Caption: A logical workflow for experiments involving gaseous this compound.

References

Application Notes and Protocols: The Use of Dimethylphosphine Ligands in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphine and its derivatives, such as dimethylphenylphosphine (PMe₂Ph), are foundational phosphine ligands in the field of homogeneous catalysis. Characterized by their small steric footprint and strong electron-donating nature, these ligands play a crucial role in tuning the reactivity and selectivity of transition metal catalysts. Their relatively simple structure makes them excellent models for mechanistic studies and valuable tools in a variety of catalytic transformations, including cross-coupling reactions, hydroformylations, and asymmetric hydrogenations. This document provides detailed application notes and experimental protocols for the use of this compound-type ligands in these key reactions.

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Palladium catalysts bearing monodentate phosphine ligands, such as dimethylphenylphosphine, are effective for the coupling of aryl halides with arylboronic acids.[1][2] The small cone angle and electron-rich character of PMe₂Ph can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[1]

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Ref.
14-BromotoluenePhenylboronic acidPdCl₂(PMe₂Ph)₂ (1 mol%)K₂CO₃Toluene1001295957.9[1]
24-ChloroanisolePhenylboronic acidPd(OAc)₂ (2 mol%) / 2 PMe₂Ph (4 mol%)K₃PO₄Dioxane1102488441.8[3]
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPdCl₂(PMe₂Ph)₂ (0.5 mol%)Cs₂CO₃DMF8089819624.5[4]
42-BromopyridinePhenylboronic acidPd(dba)₂ (1 mol%) / 2 PMe₂Ph (2 mol%)Na₂CO₃THF651691915.7[3]
Experimental Protocols

Protocol 1: Synthesis of Bis(dimethylphenylphosphine)palladium(II) Chloride [PdCl₂(PMe₂Ph)₂]

This protocol describes the synthesis of a common palladium precatalyst.[5]

  • Materials: Palladium(II) chloride (PdCl₂), dimethylphenylphosphine (PMe₂Ph), ethanol.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1.0 mmol) in hot ethanol (20 mL).

    • In a separate flask, dissolve dimethylphenylphosphine (2.2 mmol) in ethanol (10 mL).

    • Slowly add the phosphine solution to the palladium chloride solution with stirring.

    • A yellow precipitate will form immediately.

    • Continue stirring the mixture at room temperature for 1 hour.

    • Collect the yellow solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Materials: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), PdCl₂(PMe₂Ph)₂ (0.01 mmol, 1 mol%), potassium carbonate (K₂CO₃, 2.0 mmol), toluene (5 mL).

  • Procedure:

    • To a Schlenk tube, add the aryl halide, arylboronic acid, PdCl₂(PMe₂Ph)₂, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add degassed toluene via syringe.

    • Heat the reaction mixture at 100 °C with vigorous stirring for 12 hours.

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Mura cross-coupling reaction involves oxidative addition, transmetalation, and reductive elimination.[1][2] The use of monodentate phosphine ligands like PMe₂Ph can favor the formation of monoligated palladium species, which are often highly active.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)(PMe₂Ph)n oac Oxidative Addition Complex Ar-Pd(II)(X)(PMe₂Ph)n pd0->oac Oxidative Addition trans Transmetalation Complex Ar-Pd(II)(Ar')(PMe₂Ph)n oac->trans Transmetalation trans->pd0 Reductive Elimination product Ar-Ar' trans->product arx Ar-X arx->oac boronic Ar'B(OH)₂ + Base boronic->trans Hydroformylation_Cycle catalyst HRh(CO)₂(PMe₂Ph)₂ alkene_complex HRh(CO)(alkene)(PMe₂Ph)₂ catalyst->alkene_complex -CO alkyl_complex Alkyl-Rh(CO)(PMe₂Ph)₂ alkene_complex->alkyl_complex Migratory Insertion acyl_complex Acyl-Rh(CO)(PMe₂Ph)₂ alkyl_complex->acyl_complex +CO acyl_complex->catalyst Oxidative Addition of H₂ and Reductive Elimination aldehyde Aldehyde acyl_complex->aldehyde alkene Alkene alkene->alkene_complex co CO co->alkyl_complex h2 H₂ h2->acyl_complex Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Ru_precatalyst Ru Precursor {[RuCl₂(p-cymene)]₂} Active_Catalyst Active Ru-P* Catalyst Ru_precatalyst->Active_Catalyst Ligand Chiral Phosphine (P*) Ligand->Active_Catalyst Autoclave High-Pressure Autoclave Active_Catalyst->Autoclave Add Catalyst Substrate Prochiral Substrate Substrate->Autoclave H2 H₂ Gas H2->Autoclave Pressurize Product Chiral Product Autoclave->Product Reaction (Temp, Time) Purification Purification Product->Purification Analysis Chiral HPLC/GC Purification->Analysis ee_determination Determine ee% Analysis->ee_determination

References

Synthesis of Dimethylphosphine Oxide from Dimethylphosphine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphine oxide (DMPO) is a valuable organophosphorus compound utilized in a variety of applications, including as a ligand in catalysis, a reagent in organic synthesis, and a building block in the development of pharmaceuticals. For instance, the inclusion of the P(O)Me2 moiety has been shown to improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. This document provides detailed protocols for the synthesis of this compound oxide from its precursor, this compound, through controlled oxidation. Two primary methods are outlined: a clean, selective air oxidation facilitated by activated carbon, and a direct oxidation using hydrogen peroxide.

Chemical Properties and Safety Information

  • Chemical Formula: C₂H₇OP

  • Molar Mass: 78.05 g/mol

  • Appearance: Colorless liquid or white solid.[1]

  • Boiling Point: 65-67 °C at 6 Torr.

  • Sensitivity: Air-sensitive.[2]

  • Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Safety Precautions: Due to the air sensitivity and potential pyrophoric nature of this compound, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis Protocols

Two effective methods for the oxidation of this compound to this compound oxide are presented below.

Method 1: Selective Air Oxidation on Activated Carbon

This method provides a clean and selective route to this compound oxide, avoiding the formation of P(V) side products often encountered with bulk air oxidation of alkylphosphines. The activated carbon surface facilitates the controlled reaction with atmospheric oxygen.[3]

Experimental Protocol:

  • Adsorption of this compound:

    • Under an inert nitrogen atmosphere, a solution of this compound in a suitable solvent (e.g., THF) is added to activated carbon.

    • The solvent is then removed under vacuum, allowing the this compound to adsorb onto the activated carbon surface in a sub-monolayer.[4]

  • Oxidation:

    • Air is carefully introduced into the reaction vessel containing the this compound adsorbed on activated carbon.

    • The oxidation is allowed to proceed at room temperature. The reaction progress can be monitored by taking small aliquots, extracting the product, and analyzing by ³¹P NMR spectroscopy.

  • Product Recovery:

    • Once the oxidation is complete, the this compound oxide is extracted from the activated carbon surface by washing with a polar solvent, such as ethanol.[4]

    • The activated carbon is removed by filtration.

    • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound oxide.

  • Purification:

    • The crude product can be purified by vacuum distillation to afford pure this compound oxide.

Quantitative Data Summary:

ParameterValue/ConditionReference
Starting Material This compound-
Oxidant Air (O₂)[3]
Catalyst/Support Activated Carbon[3]
Solvent (Adsorption) Tetrahydrofuran (THF)[4]
Reaction Temperature Room Temperature[4]
Solvent (Extraction) Ethanol[4]
Purity (min.) 95%[1]
Method 2: Oxidation with Hydrogen Peroxide

Oxidation with hydrogen peroxide is a common and effective method for converting phosphines to their corresponding oxides.[5] Careful control of the reaction conditions is necessary to prevent over-oxidation.

Experimental Protocol:

  • Reaction Setup:

    • A solution of this compound in a suitable organic solvent (e.g., diethyl ether or toluene) is prepared in a flask under an inert atmosphere.

    • The solution is cooled in an ice bath.

  • Addition of Oxidant:

    • A solution of hydrogen peroxide (e.g., 30-35% aqueous solution) is added dropwise to the cooled this compound solution with vigorous stirring. The stoichiometry should be carefully controlled to be a 1:1 molar ratio of this compound to H₂O₂.

  • Reaction and Quenching:

    • The reaction mixture is stirred at 0 °C for a specified period. The progress of the reaction can be monitored by ³¹P NMR.

    • After the reaction is complete, any excess hydrogen peroxide can be quenched by the addition of a mild reducing agent, such as sodium sulfite solution.

  • Work-up and Isolation:

    • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

    • The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification:

    • The resulting this compound oxide can be purified by vacuum distillation.

Quantitative Data Summary:

ParameterValue/ConditionReference
Starting Material This compound-
Oxidant Hydrogen Peroxide (H₂O₂)[5]
Solvent Diethyl ether or Toluene-
Reaction Temperature 0 °C-
Molar Ratio (Phosphine:Oxidant) 1:1-

Diagrams

experimental_workflow cluster_method1 Method 1: Air Oxidation on Activated Carbon cluster_method2 Method 2: Hydrogen Peroxide Oxidation A1 Adsorption of this compound on Activated Carbon B1 Introduction of Air A1->B1 Under Inert Atmosphere C1 Oxidation Reaction B1->C1 D1 Extraction with Ethanol C1->D1 Reaction Completion E1 Filtration D1->E1 F1 Solvent Removal E1->F1 G1 Vacuum Distillation F1->G1 H1 Pure this compound Oxide G1->H1 A2 Dissolve this compound in Solvent B2 Cool to 0°C A2->B2 C2 Dropwise Addition of H₂O₂ B2->C2 D2 Reaction and Quenching C2->D2 E2 Work-up and Extraction D2->E2 F2 Drying and Solvent Removal E2->F2 G2 Vacuum Distillation F2->G2 H2 Pure this compound Oxide G2->H2

Caption: Experimental workflows for the synthesis of this compound oxide.

reaction_mechanism cluster_air_oxidation Air Oxidation on Activated Carbon cluster_h2o2_oxidation Hydrogen Peroxide Oxidation R1 This compound (CH₃)₂PH AC Activated Carbon (Surface) R1->AC Adsorption O1 O₂ (from Air) O1->AC Adsorption P1 This compound Oxide (CH₃)₂P(O)H AC->P1 Surface Reaction R2 This compound (CH₃)₂PH P2 This compound Oxide (CH₃)₂P(O)H R2->P2 Oxidation O2 H₂O₂ O2->P2 W H₂O

Caption: Reaction schemes for this compound oxide synthesis.

Conclusion

The synthesis of this compound oxide from this compound can be achieved through controlled oxidation. The choice of method may depend on the desired scale, purity requirements, and available equipment. The activated carbon-mediated air oxidation offers a green and selective route, while the hydrogen peroxide method is a more traditional and direct approach. In both cases, careful handling of the air-sensitive starting material is paramount to ensure a safe and successful synthesis.

References

Coordination Chemistry of Dimethylphosphine with Transition Metals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the coordination chemistry of dimethylphosphine (PMe₂H) with transition metals. It includes a summary of synthetic methodologies, characterization data, and detailed experimental protocols for the preparation of representative complexes. The information is intended to serve as a practical guide for researchers in inorganic chemistry, catalysis, and drug development who are interested in utilizing this versatile phosphine ligand.

Introduction

This compound (PMe₂H) is a secondary phosphine that serves as a versatile ligand in transition metal chemistry. Its small steric footprint and the presence of a reactive P-H bond allow for a rich and diverse coordination chemistry. As a monodentate ligand, it can coordinate to a metal center through its phosphorus atom. The P-H bond can also participate in oxidative addition reactions, leading to the formation of phosphido-bridged complexes or other transformed ligand species. These properties make this compound an interesting ligand for the synthesis of novel catalysts and coordination compounds with potential applications in various fields, including drug development where metal complexes are explored for their therapeutic properties.

Synthesis of this compound-Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal precursor with the this compound ligand in an inert atmosphere. The choice of solvent and reaction conditions depends on the specific metal and the desired complex.

A general approach involves the direct reaction of a metal halide or other labile precursor with this compound.[1] For instance, reacting a metal precursor with a stoichiometric amount of the phosphine in a dry solvent like dichloromethane or diethyl ether at room temperature or slightly elevated temperatures can yield the desired complex.[1]

Alternatively, for air-sensitive complexes, all manipulations should be carried out using Schlenk line or glovebox techniques. The this compound ligand itself is a malodorous and pyrophoric gas at room temperature, which necessitates careful handling.

Characterization of this compound-Transition Metal Complexes

A variety of spectroscopic and analytical techniques are employed to characterize this compound-transition metal complexes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a particularly powerful tool for characterizing phosphine complexes. The coordination of this compound to a metal center results in a significant change in the ³¹P chemical shift compared to the free ligand. The magnitude of this coordination shift, as well as the presence of coupling to other nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh), provides valuable information about the structure and bonding within the complex. ¹H and ¹³C NMR are also used to characterize the methyl groups of the phosphine ligand and any other organic moieties present in the complex.

  • Infrared (IR) Spectroscopy: The P-H stretching frequency in the IR spectrum is a useful diagnostic tool. Upon coordination to a metal center, the ν(P-H) band may shift, providing insight into the nature of the metal-phosphine interaction.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including precise bond lengths and angles. This data is crucial for understanding the steric and electronic properties of the complexes.

Quantitative Data Summary

The following tables summarize key structural and spectroscopic data for representative transition metal complexes containing this compound or its derivatives.

Table 1: Selected Bond Lengths and Angles for Transition Metal-Dimethylphosphine Complexes

ComplexMetalM-P Bond Length (Å)P-C Bond Length (Å) (avg.)M-P-C Bond Angle (°) (avg.)Reference
cis-[PtCl₂(PMe₂H)₂] (calculated)Pt~2.30~1.84~115
trans-[PdCl₂(PMe₂H)₂] (calculated)Pd~2.35~1.84~114
[Ni(PMe₂H)₄]²⁺ (hypothetical)Ni---
[Fe(CO)₄(PMe₂H)]Fe~2.25~1.83~116

Note: Experimental data for simple monodentate this compound complexes is limited in the readily available literature. The data presented for Pt and Pd complexes are based on computational models and representative values for similar phosphine complexes. The Fe complex data is based on related structures.

Table 2: ³¹P NMR Spectroscopic Data for this compound Complexes

ComplexSolvent³¹P Chemical Shift (δ, ppm)Coupling Constants (Hz)Reference
Free PMe₂H--96.5¹J(P,H) = 191
cis-[PtCl₂(PMe₂H)₂] (predicted)CDCl₃~ -10 to -30¹J(¹⁹⁵Pt,³¹P) ≈ 3000-3500
trans-[PdCl₂(PMe₂H)₂] (predicted)CDCl₃~ 0 to 20-
[Fe(CO)₄(PMe₂H)]C₆D₆~ 30-50-

Note: The predicted ³¹P NMR data is based on trends observed for similar phosphine complexes. Actual values may vary.

Experimental Protocols

The following are detailed protocols for the synthesis of representative transition metal complexes.

Protocol 1: Synthesis of a Generic cis-Dichlorobis(this compound)platinum(II) Complex

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound (PMe₂H)

  • Deoxygenated dichloromethane (CH₂Cl₂)

  • Deoxygenated diethyl ether ((C₂H₅)₂O)

  • Schlenk flask and other standard inert atmosphere glassware

Procedure:

  • In a glovebox or under a nitrogen atmosphere, dissolve K₂[PtCl₄] (1.0 mmol) in a minimal amount of deoxygenated water.

  • In a separate Schlenk flask, dissolve this compound (2.2 mmol) in deoxygenated dichloromethane (20 mL).

  • Slowly add the aqueous solution of K₂[PtCl₄] to the dichloromethane solution of this compound with vigorous stirring at room temperature.

  • A yellow precipitate should form immediately. Continue stirring the reaction mixture for 2 hours at room temperature.

  • Filter the yellow solid under an inert atmosphere and wash it with deoxygenated water (3 x 10 mL) and then with deoxygenated diethyl ether (2 x 10 mL).

  • Dry the product under vacuum to yield cis-[PtCl₂(PMe₂H)₂].

Characterization:

  • ³¹P{¹H} NMR (CDCl₃): Expect a single resonance with satellite peaks due to coupling with ¹⁹⁵Pt.

  • ¹H NMR (CDCl₃): Expect a doublet for the P-H proton and a doublet for the methyl protons, both showing coupling to ³¹P.

  • IR (KBr): Expect a characteristic ν(P-H) stretching band.

Protocol 2: Synthesis of a Generic Tetracarbonyl(this compound)iron(0) Complex

Materials:

  • Iron pentacarbonyl (Fe(CO)₅)

  • This compound (PMe₂H)

  • Deoxygenated hexane

  • Photochemical reactor

  • Schlenk flask and other standard inert atmosphere glassware

Procedure:

  • Caution: Iron pentacarbonyl is highly toxic and volatile. All manipulations must be performed in a well-ventilated fume hood.

  • In a quartz Schlenk tube, dissolve iron pentacarbonyl (1.0 mmol) in deoxygenated hexane (50 mL).

  • Add this compound (1.1 mmol) to the solution.

  • Irradiate the solution with a UV lamp in a photochemical reactor for 4-6 hours at room temperature. The solution will typically change color.

  • After the reaction is complete, remove the solvent under vacuum.

  • The resulting oily residue can be purified by vacuum distillation or chromatography on silica gel under an inert atmosphere to yield [Fe(CO)₄(PMe₂H)].

Characterization:

  • ³¹P{¹H} NMR (C₆D₆): Expect a single resonance.

  • ¹H NMR (C₆D₆): Expect a doublet for the P-H proton and a doublet for the methyl protons.

  • IR (hexane): Expect characteristic ν(CO) stretching bands for a C₃v symmetry.

Visualizations

The following diagrams illustrate key concepts in the coordination chemistry of this compound.

G Coordination Modes of this compound cluster_0 Monodentate Coordination cluster_1 Oxidative Addition of P-H Bond M M P P M->P Me1 Me P->Me1 Me2 Me P->Me2 H H P->H M2 M P2 P M2->P2 H2 H M2->H2 Me3 Me P2->Me3 Me4 Me P2->Me4

Caption: Coordination modes of this compound.

G General Synthetic Pathway MetalPrecursor Transition Metal Precursor (e.g., MClx, M(CO)y) Product This compound-Metal Complex [M(PMe2H)nLx] MetalPrecursor->Product PMe2H This compound (PMe2H) PMe2H->Product Solvent Inert Solvent (e.g., CH2Cl2, Hexane) Solvent->Product

References

Application of Organophosphorus Compounds in Semiconductor Manufacturing: A Focus on Tertiarybutylphosphine (TBP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the use of dimethylphosphine in semiconductor manufacturing is not documented in publicly available literature, the industry widely employs other organophosphorus compounds as safer alternatives to the highly toxic and pyrophoric phosphine (PH₃) gas. These alternatives are crucial for the deposition of phosphorus-containing thin films, particularly III-V compound semiconductors, through processes like Metal-Organic Chemical Vapor Deposition (MOCVD). This document provides detailed application notes and protocols for one of the most common alternatives, Tertiarybutylphosphine (TBP) .

Tertiarybutylphosphine (C₄H₁₁P) is a liquid organophosphorus precursor that offers significant safety and handling advantages over phosphine. It is less toxic and pyrophoric, making it a preferred choice in many manufacturing environments for the growth of high-quality indium phosphide (InP), gallium phosphide (GaP), and related ternary and quaternary alloys. These materials are fundamental components in optoelectronic devices such as lasers, photodetectors, and high-frequency transistors.

Application Notes: MOCVD of III-V Semiconductors using TBP

1. Overview of TBP as a Phosphorus Precursor

Tertiarybutylphosphine is utilized as a volatile liquid source for phosphorus in MOCVD systems. Its lower decomposition temperature compared to phosphine allows for a wider processing window and can reduce the required growth temperatures, which is beneficial for the fabrication of complex heterostructures. The choice of TBP as a precursor is primarily driven by its reduced hazard profile, though it also influences the growth chemistry and the quality of the deposited films.

2. Key Applications

  • Growth of Indium Phosphide (InP): TBP is commonly used with trimethylindium (TMIn) or triethylindium (TEIn) for the epitaxial growth of InP layers on various substrates, including InP and GaAs.

  • Growth of Gallium Phosphide (GaP): In conjunction with trimethylgallium (TMGa) or triethylgallium (TEGa), TBP is used to deposit GaP thin films.

  • Fabrication of Ternary and Quaternary Alloys: TBP is a key precursor in the formation of complex alloys such as InGaAsP and AlGaInP, which are critical for wavelength-specific optoelectronic devices.

3. Data Presentation: Comparative MOCVD Growth Parameters

The following table summarizes typical process parameters for the MOCVD of InP using TBP, contrasted with the traditional phosphine process. This data is compiled from various research and industrial sources to provide a comparative overview.

ParameterTBP ProcessPhosphine (PH₃) Process
Precursor Tertiarybutylphosphine (liquid)Phosphine (gas)
Co-precursor (Indium) Trimethylindium (TMIn)Trimethylindium (TMIn)
Typical Growth Temperature 500 - 650 °C600 - 700 °C
Reactor Pressure 20 - 100 Torr20 - 100 Torr
V/III Ratio 10 - 50100 - 300
Carrier Gas H₂H₂
Typical Growth Rate 1 - 3 µm/hour1 - 3 µm/hour
Resulting Film Quality High, with low carbon incorporationHigh, established industry standard

Note: The V/III ratio (the ratio of the molar flow rate of the Group V precursor to the Group III precursor) is significantly lower for TBP. This is due to the more efficient decomposition of TBP at the growth surface, leading to a higher incorporation efficiency of phosphorus. This reduction in precursor consumption is a significant cost and safety advantage.

Experimental Protocols

Protocol 1: MOCVD Growth of an InP Layer on an InP Substrate using TBP

This protocol describes a typical process for the homoepitaxial growth of an undoped InP layer.

1. Substrate Preparation: a. Begin with a 2-inch diameter, epi-ready, (100)-oriented InP substrate. b. Load the substrate onto a graphite susceptor. c. Transfer the susceptor into the MOCVD reactor load-lock and pump down to a base pressure of < 1 x 10⁻⁶ Torr.

2. Reactor Preparation and Growth: a. Transfer the substrate from the load-lock to the main reaction chamber. b. Heat the substrate to the growth temperature of 600°C under a continuous flow of H₂ carrier gas (5-10 slm). c. Introduce a stabilizing flow of TBP into the reactor to prevent surface degradation of the InP substrate. d. Once the temperature is stable, introduce the TMIn precursor into the reactor to initiate growth.

  • TMIn flow rate: 10-20 sccm (standard cubic centimeters per minute)
  • TBP flow rate: 100-200 sccm
  • V/III Ratio: ~20 e. Continue the growth for the desired time to achieve the target thickness (e.g., 60 minutes for a ~2 µm thick film). f. After the growth period, switch off the TMIn flow while maintaining the TBP flow. g. Cool down the substrate to < 400°C under the TBP and H₂ flow. h. Switch off the TBP flow and cool down to room temperature under H₂.

3. Post-Growth: a. Transfer the substrate back to the load-lock. b. Unload the wafer for characterization (e.g., using X-ray diffraction, photoluminescence, and Hall effect measurements).

Visualizations

MOCVD Growth Cycle for InP using TBP

The following diagram illustrates the logical flow of a single MOCVD growth cycle for depositing Indium Phosphide (InP) using Tertiarybutylphosphine (TBP) and Trimethylindium (TMIn) as precursors.

MOCVD_Workflow start Start load_wafer Load InP Substrate start->load_wafer pump_down Pump to High Vacuum load_wafer->pump_down heat_substrate Heat to 600°C in H₂ pump_down->heat_substrate stabilize_tbp Introduce TBP Flow heat_substrate->stabilize_tbp introduce_tmin Introduce TMIn Flow (Growth Starts) stabilize_tbp->introduce_tmin growth Epitaxial Growth (e.g., 60 min) introduce_tmin->growth stop_tmin Stop TMIn Flow (Growth Ends) growth->stop_tmin cool_down_tbp Cool to < 400°C in TBP + H₂ stop_tmin->cool_down_tbp cool_down_h2 Cool to Room Temp in H₂ cool_down_tbp->cool_down_h2 unload_wafer Unload Wafer cool_down_h2->unload_wafer end_node End unload_wafer->end_node

Caption: Workflow for MOCVD of InP using TBP.

Simplified Surface Chemistry Pathway

This diagram illustrates the proposed surface reactions during the MOCVD of InP from TMIn and TBP.

Surface_Chemistry TMIn TMIn (gas) Surface InP Surface TMIn->Surface Adsorption TBP TBP (gas) TBP->Surface Adsorption Adsorbed_TMIn Adsorbed In(CH₃)ₓ Surface->Adsorbed_TMIn Adsorbed_TBP Adsorbed P(C₄H₉)ₓ Surface->Adsorbed_TBP InP_Film InP Film Growth Adsorbed_TMIn->InP_Film Surface Reaction & Decomposition Adsorbed_TBP->InP_Film Surface Reaction & Decomposition Byproducts Volatile Byproducts (CH₄, C₄H₁₀, etc.) InP_Film->Byproducts Desorption

Caption: Surface reaction pathway in TBP-based MOCVD.

Application Notes and Protocols: Dimethylphosphine as a Precursor for Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dimethylphosphine ((CH₃)₂PH) is a fundamental organophosphorus compound that serves as a versatile precursor in organic synthesis.[1] It is a malodorous, colorless gas that condenses into a liquid just below room temperature.[1] Its utility stems from the reactivity of the phosphorus-hydrogen (P-H) bond, which allows for a variety of transformations, including deprotonation to form a potent nucleophile, addition across unsaturated bonds, and oxidation. These reactions make this compound a valuable starting material for the synthesis of more complex organophosphorus compounds, such as tertiary phosphines, which are widely used as ligands in transition-metal catalysis, and this compound oxide (DMPO), a key building block in medicinal chemistry.[2][3] The recent success of drugs like Brigatinib, which incorporates a this compound oxide moiety to improve ADME properties, has renewed interest in this precursor.[4]

Safety and Handling this compound and its derivatives are toxic, air-sensitive, and pyrophoric.[5] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile or chloroprene).[5]

  • Ventilation: Use a well-ventilated fume hood to avoid inhalation of the malodorous and toxic gas.[5][6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert gas, away from heat, sparks, and oxidizing agents.[5]

  • Spills: In case of a spill, follow established laboratory safety protocols for reactive chemicals.[5]

Key Synthetic Pathways

This compound's reactivity is centered around its P-H bond, enabling three primary synthetic routes.

G cluster_main Key Reactions of this compound cluster_products DMP This compound (CH₃)₂PH Oxidation_Product This compound Oxide / Acid (CH₃)₂P(O)H / (CH₃)₂P(O)OH DMP->Oxidation_Product Oxidation (+ O₂) Deprotonation_Product Lithium Dimethylphosphide (CH₃)₂PLi DMP->Deprotonation_Product Deprotonation (+ Strong Base, e.g., LiNH₂) Addition_Product Tertiary Phosphines (e.g., (CH₃)₂P-Alkyl) Deprotonation_Product->Addition_Product Nucleophilic Substitution (+ R-X)

Caption: Core reactivity pathways of this compound.

Nucleophilic Substitution via Deprotonation

One of the most common applications of this compound is its use as a nucleophile after deprotonation. Treatment with a strong base, such as an organolithium reagent or lithium amide, quantitatively removes the proton from the P-H bond to generate a metal phosphide, like lithium dimethylphosphide ((CH₃)₂PLi).[1] This phosphide is a powerful nucleophile that readily reacts with various electrophiles, most notably alkyl halides, to form new phosphorus-carbon bonds in a standard Sₙ2 reaction.[3][7] This method is a cornerstone for synthesizing a wide array of tertiary phosphines.

G start Start step1 This compound (CH₃)₂PH start->step1 step2 Deprotonation (e.g., + n-BuLi in THF) step1->step2 Add Strong Base step3 Formation of Nucleophile Lithium Dimethylphosphide ((CH₃)₂PLi) step2->step3 step4 Reaction with Electrophile (e.g., Alkyl Halide, R-X) step3->step4 Add Electrophile step5 Formation of P-C Bond step4->step5 end Product: Tertiary Phosphine (CH₃)₂PR step5->end

Caption: Workflow for tertiary phosphine synthesis via nucleophilic substitution.

Hydrophosphination: Addition to Unsaturated Bonds

Hydrophosphination is an atom-economical reaction involving the addition of the P-H bond of this compound across a carbon-carbon double or triple bond (alkenes and alkynes).[8] This reaction can be initiated by radical initiators, light, or catalyzed by transition metals.[8][9] It provides a direct route to functionalized tertiary phosphines without the need for pre-generating a phosphide nucleophile. This method is particularly useful for creating ligands with specific steric and electronic properties for applications in homogeneous catalysis.[8]

G start Start reactants Mix Reactants: This compound ((CH₃)₂PH) + Alkene/Alkyne start->reactants catalysis Add Initiator (e.g., Heat, Light, Metal Catalyst) reactants->catalysis addition Radical or Metal-Mediated P-H Bond Addition catalysis->addition workup Purification (e.g., Chromatography, Precipitation) addition->workup end Product: Functionalized Tertiary Phosphine workup->end

Caption: General workflow for hydrophosphination reactions.

Oxidation to this compound Oxide (DMPO)

This compound is readily oxidized to dimethylphosphinic acid ((CH₃)₂P(O)OH) upon exposure to oxygen.[1] However, the more synthetically useful derivative is this compound oxide (DMPO), (CH₃)₂P(O)H. DMPO is a stable, versatile intermediate that serves as a crucial building block in modern organic synthesis and medicinal chemistry.[2] Unlike the air-sensitive this compound, DMPO is easier to handle and can participate in a wide range of reactions, including Pd-catalyzed cross-coupling and electrophilic substitutions, to introduce the P(O)Me₂ moiety into complex molecules.[2][4] This group acts as an effective hydrogen-bond acceptor and can enhance a drug molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

G cluster_workflow DMPO in Drug Development DMP This compound (Precursor) DMPO This compound Oxide (DMPO) (Stable Building Block) DMP->DMPO Controlled Oxidation Coupling Synthetic Modifications (e.g., Pd-Catalyzed Cross-Coupling) DMPO->Coupling Molecule Target Molecule with P(O)Me₂ Moiety Coupling->Molecule Properties Improved Properties: • Hydrogen-bond acceptor • Enhanced ADME Molecule->Properties

Caption: The role of DMPO as a key intermediate in medicinal chemistry.

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Phosphine via Nucleophilic Substitution

This protocol describes the deprotonation of a secondary phosphine oxide (a stable precursor to this compound) and subsequent reaction with an alkyl halide. This method avoids direct handling of gaseous this compound.[7]

Objective: To synthesize a tertiary phosphine oxide via nucleophilic addition of a deprotonated secondary phosphine oxide to an alkyl halide.[7]

Materials:

  • Secondary phosphine oxide (e.g., diphenylphosphine oxide)

  • Strong base (e.g., n-Butyllithium in hexanes)

  • Alkyl halide (e.g., Iodomethane)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Drying agent (e.g., MgSO₄)

Procedure:

  • Under an argon atmosphere, dissolve the secondary phosphine oxide (1.0 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the solution. Stir for 30 minutes at -78 °C to ensure complete deprotonation.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the tertiary phosphine oxide.

Protocol 2: Hydrophosphination of a Cyclic Alkene

This protocol is adapted from a method for the synthesis of bulky phosphine ligands.[8]

Objective: To synthesize a tertiary phosphine by the direct addition of a phosphine to an alkene.

Materials:

  • Diphenylphosphine (Ph₂PH, 1.1 eq) - Note: A safer, liquid analogue to gaseous this compound.

  • Cyclic alkene (e.g., acenaphthylene, 1.0 eq)

  • Anhydrous solvent (e.g., 2-Methyl-THF, 4 eq)

  • Hexanes for precipitation

Procedure:

  • In a glovebox, charge a pressure-rated sealed vessel with the alkene, diphenylphosphine, and 2-Methyl-THF.

  • Seal the vessel, remove it from the glovebox, and place it in an oil bath preheated to 110 °C.

  • Heat the reaction mixture for 12 hours.

  • After cooling to room temperature, take the vessel back into the glovebox.

  • Transfer the reaction mixture to a flask and add n-hexane to precipitate the product.

  • Filter the resulting solid, wash with additional n-hexane, and dry under vacuum to yield the pure tertiary phosphine.

Quantitative Data

The following tables summarize representative yields for the synthesis of organophosphorus compounds using phosphine precursors.

Table 1: Yields for Hydrophosphination of Cyclic Alkenes[8]

Alkene SubstratePhosphine PrecursorProductYield
IndenePh₂PH1-(diphenylphosphanyl)indane~75%
AcenaphthylenePh₂PH1-(diphenylphosphanyl)acenaphthene90%

Table 2: Yields for Copper-Catalyzed P-Arylation of Secondary Phosphine Oxides[10]

H-Phosphine OxideArylating AgentProductYield
Ph₂P(O)HIodobenzenePh₃P(O)99%
(c-Hex)₂P(O)HIodobenzene(c-Hex)₂PhP(O)85%
Bu₂P(O)H4-IodotolueneBu₂TolP(O)94%

Table 3: Yields for Photoinduced Bisphosphination of Alkynes[9]

Alkyne SubstrateProductYieldE/Z Ratio
1-Octyne(E)-1,2-bis(diphenylphosphino)oct-1-ene sulfide75%94/6
Phenylacetylene(E)-1,2-bis(diphenylphosphino)-1-phenylethene sulfide65%98/2
1-Chloro-4-ethynylbenzene(E)-1-(4-chlorophenyl)-1,2-bis(diphenylphosphino)ethene sulfide54%91/9

References

Application Notes and Protocols for Handling Air-Sensitive Phosphines in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphine ligands are indispensable in modern synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions that are fundamental to drug development and materials science. Many of the most effective phosphine ligands are highly sensitive to air and moisture, readily oxidizing to the corresponding phosphine oxides, which are often catalytically inactive. Proper handling of these reagents is therefore critical to ensure reaction success, reproducibility, and safety. These application notes provide detailed protocols and best practices for setting up chemical reactions involving air-sensitive phosphine ligands, utilizing both glovebox and Schlenk line techniques.

General Considerations for Handling Air-Sensitive Phosphines

Air-sensitive phosphines can be pyrophoric, especially trialkylphosphines like PMe₃ and P(t-Bu)₃.[1] It is crucial to handle these compounds under an inert atmosphere of nitrogen or argon to prevent decomposition and potential hazards.[2][3] The choice between a glovebox and a Schlenk line depends on the specific requirements of the experiment and the available infrastructure.

Glovebox Technique: A glovebox provides a fully enclosed inert atmosphere, making it the preferred method for manipulating highly sensitive or pyrophoric solid phosphines.[4][5] The atmosphere within the glovebox is continuously circulated through a catalyst that removes oxygen and moisture.[4][6]

Schlenk Line Technique: A Schlenk line is a dual-manifold system that allows for the evacuation of air from glassware and its replacement with an inert gas.[3][5][7] This technique is versatile and suitable for a wide range of air-sensitive manipulations, including reactions, filtrations, and solvent transfers.[4][5][6]

Experimental Protocols

Protocol 1: Setting up a Suzuki-Miyaura Coupling Reaction Using a Schlenk Line

This protocol details the setup of a representative Suzuki-Miyaura cross-coupling reaction using an air-sensitive phosphine ligand.

Reaction Scheme:

Aryl Halide + Arylboronic Acid ---[Pd catalyst, Phosphine Ligand, Base]--> Biaryl Product

Materials and Reagents:

Reagent/MaterialExampleAmount (for a 1 mmol scale reaction)Notes
Palladium PrecatalystPalladium(II) acetate (Pd(OAc)₂)0.02 mmol, 2 mol%Air-stable, but should be handled with care.
Air-Sensitive Phosphine LigandTricyclohexylphosphine (PCy₃)0.04 mmol, 4 mol%Air-sensitive solid.
Aryl Halide4-Bromotoluene1.0 mmol, 1.0 equiv
Arylboronic AcidPhenylboronic acid1.2 mmol, 1.2 equivCan be air-sensitive depending on the substrate.
BasePotassium phosphate (K₃PO₄)2.0 mmol, 2.0 equivShould be dried before use.
Anhydrous SolventToluene5 mLMust be thoroughly degassed.

Detailed Experimental Procedure:

  • Glassware Preparation:

    • Thoroughly clean and oven-dry a Schlenk flask equipped with a magnetic stir bar overnight at >100 °C to remove adsorbed moisture.[8][9]

    • Assemble the hot flask with a greased stopcock and a rubber septum, and allow it to cool to room temperature under a stream of inert gas.[8][9]

    • Connect the flask to the Schlenk line and perform at least three vacuum/inert gas cycles to ensure a completely inert atmosphere.[5]

  • Solvent Degassing:

    • Degas the anhydrous solvent by bubbling a stream of inert gas (e.g., argon or nitrogen) through it for at least 30 minutes.[6]

    • Alternatively, for more rigorous degassing, use the freeze-pump-thaw method: freeze the solvent with liquid nitrogen, evacuate the headspace, and then thaw. Repeat this cycle three times.[5]

  • Addition of Solid Reagents:

    • Under a positive flow of inert gas (a "nitrogen blanket"), quickly add the palladium precatalyst, the air-sensitive phosphine ligand, the aryl halide, the arylboronic acid, and the base to the Schlenk flask. For highly sensitive phosphines, this step is best performed in a glovebox.

    • If a glovebox is unavailable, a "ghetto-glove box" approach can be used by filling a container with argon and performing the solid transfer within this inert environment.[1]

    • After adding the solids, immediately re-seal the flask and purge with inert gas for several minutes.

  • Solvent Addition:

    • Using a dry, nitrogen-flushed syringe, transfer the degassed solvent to the Schlenk flask containing the reagents.[8]

    • Ensure a slight positive pressure of inert gas is maintained in the reaction flask throughout the addition.

  • Reaction Execution:

    • Immerse the Schlenk flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots under inert conditions.

  • Work-up under Inert Atmosphere (Initial Steps):

    • Once the reaction is complete, cool the flask to room temperature.

    • To quench the reaction, add degassed water or a saturated aqueous solution of ammonium chloride via syringe.

    • For extraction, transfer the mixture to a separatory funnel that has been purged with inert gas. This can be achieved using a cannula transfer technique.

Protocol 2: Handling a Solid Air-Sensitive Phosphine in a Glovebox
  • Preparation:

    • Bring all necessary items into the glovebox antechamber, including the phosphine ligand container, vials, spatulas, and a balance.

    • Ensure the glovebox atmosphere has low oxygen and moisture levels (typically <1 ppm).

  • Weighing and Aliquoting:

    • Inside the glovebox, carefully open the container of the air-sensitive phosphine.

    • Weigh the desired amount of the phosphine directly into a pre-tared vial.

    • Securely cap the vial containing the weighed phosphine.

  • Reaction Setup:

    • Add the weighed phosphine and other solid reagents to the reaction flask inside the glovebox.

    • Add the anhydrous, degassed solvent to the flask.

    • Seal the reaction flask tightly before removing it from the glovebox for subsequent steps (e.g., heating).

Data Presentation

The following table provides representative data for a Suzuki-Miyaura coupling reaction, illustrating the effect of different phosphine ligands on the reaction yield.

EntryPhosphine LigandPd:Ligand RatioBaseSolventTemperature (°C)Time (h)Yield (%)
1PPh₃1:2K₂CO₃Dioxane/H₂O1001275
2PCy₃1:2K₃PO₄Toluene100892
3SPhos1:1.5K₂CO₃2-MeTHF80698
4XPhos1:1.5K₃PO₄t-BuOH100495

Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.

Mandatory Visualizations

Experimental Workflows

Glovebox_Workflow cluster_antechamber Antechamber cluster_glovebox Glovebox (Inert Atmosphere) A Place reagents and glassware in antechamber B Evacuate and refill with inert gas (3x) A->B C Transfer items into main chamber B->C D Weigh air-sensitive phosphine C->D E Add all solids to reaction flask D->E F Add degassed solvent E->F G Seal reaction flask F->G H Remove flask for reaction (heating, stirring) G->H

Caption: Workflow for handling an air-sensitive solid phosphine using a glovebox.

Schlenk_Line_Workflow A Oven-dry glassware and cool under inert gas B Assemble Schlenk flask on the line A->B C Perform vacuum/inert gas cycles (3x) B->C D Add solids under positive inert gas flow C->D E Add degassed solvent via syringe D->E F Run reaction under a slight positive pressure E->F G Quench and work-up under inert conditions F->G

Caption: Workflow for setting up a reaction with an air-sensitive phosphine using a Schlenk line.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no product yield Inactive catalyst due to phosphine oxidation.Ensure all handling steps are performed under a strictly inert atmosphere. Use freshly purchased or properly stored phosphine ligand.
Insufficiently degassed solvent.Degas solvent thoroughly using the freeze-pump-thaw method for highly sensitive reactions.
Impure reagents.Use high-purity, anhydrous reagents and solvents.
Reaction stalls Catalyst deactivation.Consider using a more robust ligand or a pre-catalyst.
Poor solubility of reagents.Choose a different solvent system or increase the reaction temperature.
Inconsistent results Variations in inert atmosphere quality.Standardize the procedure for setting up the inert atmosphere (e.g., number of vacuum/gas cycles).
Moisture contamination.Ensure all glassware is rigorously dried and solvents are anhydrous.

By adhering to these detailed protocols and best practices, researchers can confidently and safely handle air-sensitive phosphines, leading to more reliable and reproducible results in their synthetic endeavors.

References

Troubleshooting & Optimization

"common side reactions in dimethylphosphine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dimethylphosphine synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Grignard reagent deactivation due to moisture; decomposition of starting materials. 3. Poor Quality Starting Materials: Impure precursors (e.g., tetramethyldiphosphine disulfide, this compound oxide).1. Optimize Reaction Conditions: Increase reaction time or temperature according to the protocol. Monitor reaction progress using techniques like ³¹P NMR. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Use freshly prepared or titrated Grignard reagents. 3. Purify Starting Materials: Recrystallize or distill precursors to ensure high purity before use.
Product is a Mixture of Mono-, Di-, and Trimethylated Phosphines Over-alkylation: Use of excess methylating agent (e.g., Grignard reagent) in the synthesis.[1]1. Stoichiometric Control: Carefully control the stoichiometry of the methylating agent. Add the Grignard reagent dropwise to the reaction mixture to avoid localized high concentrations. 2. Use of Precursors: Synthesize an intermediate like tetramethyldiphosphine disulfide, which helps prevent the formation of mono- and trimethylated byproducts.[1]
Significant Amount of this compound Oxide in the Final Product Oxidation: this compound is highly susceptible to air oxidation.[2] This can occur during the reaction, workup, or purification.1. Maintain Inert Atmosphere: Conduct the entire synthesis, including workup and purification, under a rigorously inert atmosphere (e.g., nitrogen or argon). 2. Degas Solvents: Use properly degassed solvents to minimize dissolved oxygen. 3. Protection Strategy: Consider protecting the phosphine as a phosphine-borane complex, which is more stable to oxidation, and deprotecting it in a final step.[2]
Formation of P-P Coupled Byproducts (e.g., Tetramethyldiphosphine) Dehydrocoupling: Side reactions leading to the formation of phosphorus-phosphorus bonds.1. Controlled Reaction Conditions: Follow the recommended reaction temperatures and addition rates to minimize side reactions. 2. Choice of Synthesis Route: The reduction of tetramethyldiphosphine disulfide is a common route that starts with a P-P bond that is then cleaved.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound synthesis?

A1: The most prevalent side reactions include:

  • Oxidation: Due to its high sensitivity to air, this compound readily oxidizes to form this compound oxide ((CH₃)₂P(O)H) and dimethylphosphinic acid ((CH₃)₂P(O)OH).[2]

  • Over-alkylation: When using methylating agents like Grignard reagents, it is possible to form trimethylphosphine (P(CH₃)₃) and other over-methylated products.[1]

  • P-P Coupling: Dehydrocoupling reactions can lead to the formation of byproducts with phosphorus-phosphorus bonds, such as tetramethyldiphosphine.

Q2: How can I minimize the oxidation of my this compound product?

Q3: My Grignard reaction for the synthesis of a related dialkylphosphine is giving a low yield and an inseparable mixture of products. What could be the issue?

A3: Low yields and complex mixtures in Grignard reactions with phosphorus halides can be due to several factors. The use of alkyl Grignard reagents, such as methylmagnesium chloride, can sometimes result in very low amounts of the desired product and inseparable mixtures.[3] It has been noted that aryl Grignard reagents often give better conversions.[3] Additionally, ensuring the Grignard reagent is freshly prepared and accurately titrated, and that all reagents and solvents are strictly anhydrous, is critical for success.

Q4: Is there a recommended synthesis route to avoid mono- and trimethylated byproducts?

A4: Yes, the synthesis of this compound via tetramethyldiphosphine disulfide is an effective method to avoid such byproducts.[1] This precursor ensures that the phosphorus atom is already bonded to two methyl groups, thus preventing the formation of incompletely or overly methylated phosphines.

Experimental Protocols

Synthesis of Tetramethyldiphosphine Disulfide (Precursor to this compound)

This procedure is adapted from Organic Syntheses.

Reaction:

2 P(S)Cl₃ + 6 CH₃MgBr → (CH₃)₂P(S)-P(S)(CH₃)₂ + 6 MgBrCl

Procedure:

  • A 3-liter, round-bottomed flask is equipped with a mechanical stirrer, a condenser with a drying tube, a thermometer, and an addition funnel.

  • The flask is charged with 800 mL of a 3M solution of methylmagnesium bromide (2.4 moles) in anhydrous ether and an additional 600 mL of anhydrous ether.[1]

  • The solution is cooled to 0-5 °C with stirring.

  • A solution of 135 g (0.80 mole) of thiophosphoryl chloride in 85 mL of ether is added dropwise over 3 hours, maintaining the temperature at 0-5 °C. A thick white precipitate will form.[1]

  • After the addition is complete, the reaction mixture is poured onto 500 g of ice in a 4-liter beaker.

  • 900 mL of a 10% sulfuric acid solution is added over 20 minutes with gentle stirring.[1]

  • The mixture is filtered, and the solid white product is washed with 4 liters of water.

  • The product is recrystallized from 2 liters of ethanol and dried over phosphorus pentoxide in a vacuum desiccator.

Yield: 50–55 g (67–74%) of white crystalline tetramethyldiphosphine disulfide.[1]

Synthesis of this compound (via Reduction of the Disulfide)

Caution: Tetramethyldiphosphine and this compound are toxic and spontaneously flammable in air. These reactions must be carried out in a purified nitrogen atmosphere and in a very good fume hood.

Reaction:

(CH₃)₂P(S)-P(S)(CH₃)₂ + 2 (n-C₄H₉)₃P → (CH₃)₂P-P(CH₃)₂ + 2 (n-C₄H₉)₃P=S (CH₃)₂P-P(CH₃)₂ + 2 Na → 2 NaP(CH₃)₂ 2 NaP(CH₃)₂ + 2 H₂O → 2 (CH₃)₂PH + 2 NaOH

A detailed, step-by-step procedure for the reduction of the disulfide and subsequent hydrolysis to this compound can be found in specialized literature such as Inorganic Syntheses. The general approach involves the reduction of the disulfide to tetramethyldiphosphine, followed by cleavage of the P-P bond with an alkali metal, and finally hydrolysis to yield this compound.

Visualizations

Dimethylphosphine_Synthesis_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Common Side Reactions P(S)Cl3 Thiophosphoryl Chloride Precursor Tetramethyldiphosphine Disulfide P(S)Cl3->Precursor + MeMgBr Over_alkylation Trimethylphosphine P(S)Cl3->Over_alkylation Excess MeMgBr MeMgBr Methylmagnesium Bromide MeMgBr->Precursor Me2PH This compound (Desired Product) Precursor->Me2PH Reduction & Hydrolysis Oxidation_Product This compound Oxide/ Dimethylphosphinic Acid Me2PH->Oxidation_Product O2 (Air)

Caption: Main synthesis pathway of this compound and common side reactions.

Troubleshooting_Workflow start Start Synthesis issue Problem Encountered? start->issue low_yield Low/No Yield issue->low_yield Yes mixture Product Mixture issue->mixture Yes oxidation Oxidized Product issue->oxidation Yes end Successful Synthesis issue->end No check_conditions Verify Reaction Conditions & Reagents low_yield->check_conditions control_stoichiometry Adjust Reagent Stoichiometry mixture->control_stoichiometry inert_atmosphere Improve Inert Atmosphere Technique oxidation->inert_atmosphere check_conditions->start Retry control_stoichiometry->start Retry inert_atmosphere->start Retry

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Phosphine-Ligated Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues leading to low yields in phosphine-ligated cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction has a low yield or has failed completely. What are the most common initial checks I should perform?

When troubleshooting a low-yielding cross-coupling reaction, it is crucial to start with the fundamentals. Ensure that all reagents are pure and dry, as trace impurities can poison the catalyst. The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen) because the active Pd(0) catalyst is sensitive to oxygen.[1][2] Confirm that your phosphine ligand has not degraded; many are air-sensitive and can oxidize to phosphine oxide, which alters the ligand-to-metal ratio and can inhibit catalysis.[3] Finally, verify the accuracy of your reaction temperature, as it can significantly impact reaction rates and catalyst stability.[1]

Q2: My reaction mixture has turned black. What does this signify and how can I prevent it?

The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation.[2][4] This occurs when the palladium catalyst aggregates and precipitates out of the solution, rendering it catalytically inactive.[2]

To prevent this, consider the following:

  • Ligand Choice: Use a sufficiently bulky and electron-donating phosphine ligand to stabilize the palladium center and prevent aggregation.[4][5]

  • Reaction Concentration: High concentrations can sometimes promote catalyst aggregation. Try diluting the reaction mixture.[2]

  • Degassing: Ensure that the solvent and reaction setup are thoroughly deoxygenated, as oxygen can degrade phosphine ligands and facilitate the formation of palladium black.[2]

Q3: I am observing significant hydrodehalogenation of my aryl halide. How can this side reaction be minimized?

Hydrodehalogenation, where the aryl halide is reduced instead of coupled, is a common side reaction that lowers the yield of the desired product.[6] This is particularly prevalent with primary amines.[6] To suppress this side reaction, you can:

  • Modify the Ligand: Employing bulkier and more electron-donating ligands can accelerate the rate of C-N or C-C bond formation, outcompeting the hydrodehalogenation pathway.[1]

  • Adjust the Temperature: In some instances, lowering the reaction temperature can disfavor the side reaction.[1]

  • Screen Different Bases: The choice of base can influence the extent of hydrodehalogenation. Experiment with different bases to find one that minimizes this side product.[1]

Q4: How do I select the appropriate phosphine ligand for my specific cross-coupling reaction?

The choice of phosphine ligand is critical and depends on the specific substrates and reaction type.[1] The electronic and steric properties of the ligand dictate its interaction with the metal center and substrates, affecting key steps like oxidative addition and reductive elimination.[5][7]

  • Electron-rich and bulky ligands , such as dialkylbiarylphosphines (e.g., XPhos, SPhos), are often effective for challenging couplings involving sterically hindered substrates or less reactive electrophiles like aryl chlorides.[7][8] These ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition.[8]

  • Bidentate ligands can be less prone to displacement by coordinating substrates, such as pyridines.[1]

  • For a systematic approach, consider screening a library of ligands with varying steric and electronic properties to identify the optimal choice for your system.

Troubleshooting Guides

Issue 1: Low or No Conversion

A lack of conversion in your cross-coupling reaction can stem from several factors, from catalyst deactivation to suboptimal reaction conditions.[1] The following troubleshooting workflow can help identify and resolve the issue.

LowConversionWorkflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Conversion check_inert Verify Inert Atmosphere (Ar or N2) start->check_inert check_reagents Check Reagent Purity (Substrates, Solvent, Base) check_inert->check_reagents Atmosphere is Inert check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents are Pure catalyst_source Use a Pre-catalyst (e.g., G3/G4 Palladacycles) check_catalyst->catalyst_source Issue Persists ligand_ratio Optimize Ligand:Metal Ratio (Typically 1:1 to 2:1) catalyst_source->ligand_ratio ligand_choice Screen Different Ligands (Bulky, Electron-Rich) ligand_ratio->ligand_choice optimize_conditions Systematically Optimize Conditions ligand_choice->optimize_conditions Still Low Yield screen_base Screen Bases (e.g., Cs2CO3, K3PO4, NaOtBu) optimize_conditions->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane, t-BuOH) screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp success Improved Yield optimize_temp->success Optimization Complete CatalystDeactivation deactivation Catalyst Deactivation (e.g., Pd Black) cause_oxygen Oxygen Sensitivity deactivation->cause_oxygen cause_impurities Impurities in Reagents deactivation->cause_impurities cause_ligand_degradation Ligand Degradation deactivation->cause_ligand_degradation cause_substrate_inhibition Substrate Inhibition (e.g., Pyridines) deactivation->cause_substrate_inhibition solution_degas Thoroughly Degas Solvents and Reagents cause_oxygen->solution_degas solution_purify Purify Starting Materials cause_impurities->solution_purify solution_ligand_stability Use Air-Stable Ligands or Handle in Glovebox cause_ligand_degradation->solution_ligand_stability solution_ligand_choice Switch to a More Robust Ligand (e.g., Bulky, Bidentate) cause_substrate_inhibition->solution_ligand_choice

References

Technical Support Center: Phosphine Ligand Oxidation and Prevention Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phosphine ligand oxidation during chemical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of phosphine ligand oxidation in my reaction?

A1: The most common indication of phosphine ligand oxidation is a decrease in the reaction rate or a complete stall of the catalytic cycle. This is because the resulting phosphine oxides are generally poor ligands and can lead to the deactivation of the metal catalyst.[1][2] Visually, you might observe the formation of palladium black in Pd-catalyzed reactions, indicating catalyst decomposition.[1] Analytically, the most definitive evidence is the appearance of a new signal corresponding to the phosphine oxide in the ³¹P NMR spectrum of your reaction mixture.[3][4]

Q2: Which factors make my phosphine ligand more susceptible to oxidation?

A2: Several factors can increase a phosphine ligand's susceptibility to oxidation:

  • Electronic Properties: Electron-rich phosphines, such as trialkylphosphines, are generally more prone to oxidation than electron-poor phosphines like triarylphosphines.[5]

  • Steric Hindrance: Less sterically hindered phosphines are more accessible to oxidants and thus oxidize more readily.

  • Reaction Conditions: The presence of oxygen, even in trace amounts, is the primary driver of oxidation.[5] Elevated temperatures can also accelerate the oxidation rate.[5] Solvents, particularly ethers like THF, can form peroxides upon storage in air, which will readily oxidize phosphines.[5]

Q3: How can I definitively confirm that my phosphine ligand has oxidized?

A3: The most reliable method for confirming phosphine ligand oxidation is through ³¹P NMR spectroscopy.[3][4] Phosphine oxides typically appear at a different chemical shift (usually downfield) compared to the parent phosphine. By taking a sample from your reaction mixture under an inert atmosphere and acquiring a ³¹P NMR spectrum, you can identify and even quantify the extent of oxidation.[3][4][6]

Q4: What are the most effective strategies to prevent phosphine ligand oxidation?

A4: The most effective prevention strategies involve rigorously excluding air and other oxidants from your reaction. This can be achieved through:

  • Air-Free Techniques: Employing a glovebox or a Schlenk line for all manipulations of air-sensitive phosphine ligands and reaction setups is crucial.[7][8][9]

  • Solvent Degassing: Thoroughly degassing solvents before use is essential to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.[7][8]

  • Use of Air-Stable Ligands: Whenever possible, consider using commercially available or synthesized air-stable phosphine ligands. These often feature bulky substituents or specific electronic properties that hinder oxidation.[10][11][12]

  • Phosphine-Borane Adducts: For particularly sensitive phosphines, using their air-stable phosphine-borane adducts is an excellent protective strategy. The phosphine can be liberated from the borane adduct just before use.[13][14][15]

  • Antioxidants: Recent research has shown that ferrocene can act as an antioxidant to prevent phosphine oxidation by quenching singlet oxygen.[16]

Q5: I've confirmed phosphine oxide formation. How can I remove it from my reaction mixture?

A5: Removing phosphine oxides, particularly triphenylphosphine oxide (TPPO), is a common purification challenge. Several methods can be employed:

  • Crystallization: TPPO has different solubility properties than many organic products and can sometimes be removed by crystallization from a suitable solvent system, such as a benzene-cyclohexane mixture.[17]

  • Chromatography: Flash column chromatography can be effective, though it may require multiple runs to completely remove the often-polar phosphine oxide.[17]

  • Precipitation with Metal Salts: TPPO can be precipitated from reaction mixtures by forming insoluble complexes with metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[18][19][20]

  • Solvent Extraction: Exploiting the low solubility of TPPO in nonpolar solvents like hexane or pentane can allow for its removal by precipitation and filtration.[17][19]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no catalytic activity 1. Ligand Oxidation: The phosphine ligand has been oxidized to the catalytically inactive phosphine oxide.[1][2] 2. Catalyst Decomposition: The metal catalyst has precipitated out of solution (e.g., palladium black).[1]1. Verify Ligand Integrity: Analyze a sample of the ligand stock and the reaction mixture by ³¹P NMR to check for phosphine oxide signals.[2][3] 2. Ensure Inert Atmosphere: Handle all reagents and set up the reaction using rigorous air-free techniques (glovebox or Schlenk line).[7][9] 3. Degas Solvents: Thoroughly deoxygenate all solvents prior to use.[8]
Reaction starts but then slows down or stops 1. Gradual Ligand Oxidation: Slow oxidation of the phosphine ligand is occurring over the course of the reaction. 2. Presence of Peroxides: The solvent may contain peroxides that are slowly oxidizing the ligand.1. Monitor Reaction by ³¹P NMR: Take aliquots from the reaction at different time points to monitor the rate of phosphine oxide formation.[4] 2. Purify Solvents: Ensure solvents are freshly purified to remove any peroxides, especially for peroxide-forming solvents like THF and diethyl ether.[5]
Difficulty in product purification 1. Phosphine Oxide Contamination: The product is contaminated with the corresponding phosphine oxide.1. Selective Precipitation: Attempt to precipitate the phosphine oxide using metal salts (e.g., ZnCl₂, MgCl₂, CaBr₂).[18][19][20] 2. Solvent Trituration: Wash the crude product with a solvent in which the phosphine oxide is poorly soluble (e.g., hexane, pentane).[17][19] 3. Chromatography Optimization: Use a more polar eluent system or a different stationary phase for column chromatography.
Inconsistent reaction yields 1. Variable Oxygen Contamination: Inconsistent exclusion of air from one reaction to another. 2. Ligand Stock Degradation: The phosphine ligand stock may be partially oxidized.1. Standardize Air-Free Procedures: Ensure consistent and rigorous application of air-free techniques for all experiments. 2. Check Ligand Purity: Regularly check the purity of the phosphine ligand stock by ³¹P NMR and store it under an inert atmosphere.

Data Presentation

Table 1: Relative Stability of Common Phosphine Ligands to Oxidation

Ligand ClassExample(s)Relative Stability to OxidationKey Characteristics
Trialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃)LowHighly electron-donating, very air-sensitive.[5]
Triarylphosphines Triphenylphosphine (PPh₃)ModerateLess electron-donating than trialkylphosphines, generally solid and more stable in air for short periods.[5]
Dialkylbiarylphosphines Buchwald-type ligands (e.g., XPhos, SPhos)HighBulky and electron-rich, designed for high stability and catalytic activity.
Phosphine-Borane Adducts P(t-Bu)₃·HBF₄Very HighAir-stable solids that serve as precursors to the free phosphine.[5][13][14]

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction Under an Inert Atmosphere Using a Schlenk Line
  • Glassware Preparation: Dry all glassware (Schlenk flask, condenser, etc.) in an oven at >120 °C overnight and allow to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while hot and connect it to the Schlenk line via thick-walled rubber tubing.

  • Purge and Refill Cycles: Evacuate the assembled glassware under vacuum for 5-10 minutes. Then, refill the system with a positive pressure of inert gas (argon or nitrogen). Repeat this vacuum/inert gas cycle at least three times to ensure a completely inert atmosphere.[7][8]

  • Addition of Reagents: Add solid reagents under a positive flow of inert gas. Add liquid reagents via a gas-tight syringe through a rubber septum.

  • Solvent Addition: Add degassed solvent via a cannula or a syringe.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, typically monitored with an oil bubbler. Samples for analysis can be withdrawn using a syringe.

Protocol 2: Monitoring Phosphine Ligand Oxidation by ³¹P NMR Spectroscopy
  • Sample Preparation (in a glovebox or under inert atmosphere):

    • Withdraw a small aliquot (0.1-0.5 mL) of the reaction mixture using a syringe.

    • Transfer the aliquot to a vial.

    • If necessary, remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been previously degassed.

    • Transfer the solution to an NMR tube and seal the tube with a cap and parafilm.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • The parent phosphine and the corresponding phosphine oxide will appear as distinct signals. For example, triphenylphosphine typically appears around -5 ppm, while triphenylphosphine oxide appears around +25 to +35 ppm in CDCl₃.

  • Quantification (Optional):

    • Integrate the signals corresponding to the phosphine and the phosphine oxide. The relative integrals can be used to estimate the percentage of oxidized ligand.

Visualizations

experimental_workflow Experimental Workflow for Handling Air-Sensitive Phosphine Ligands cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis prep_glass 1. Dry Glassware assemble 2. Assemble Apparatus prep_glass->assemble Cool under vacuum purge 3. Purge with Inert Gas assemble->purge Connect to Schlenk line add_solids 4. Add Solid Reagents purge->add_solids Establish inert atmosphere add_ligand 5. Add Phosphine Ligand add_solids->add_ligand add_solvent 6. Add Degassed Solvent add_ligand->add_solvent run_reaction 7. Run Reaction add_solvent->run_reaction take_aliquot 8. Take Aliquot run_reaction->take_aliquot Periodically nmr_analysis 9. ³¹P NMR Analysis take_aliquot->nmr_analysis

Caption: Workflow for handling air-sensitive phosphine ligands.

troubleshooting_oxidation Troubleshooting Phosphine Ligand Oxidation start Reaction Sluggish or Stalled? check_nmr Analyze by ³¹P NMR start->check_nmr oxidation_present Phosphine Oxide Detected? check_nmr->oxidation_present no_oxidation No Significant Oxidation oxidation_present->no_oxidation No implement_prevention Implement Prevention Strategies oxidation_present->implement_prevention Yes other_issue Investigate other issues: - Catalyst activity - Substrate purity - Temperature no_oxidation->other_issue prevention_strategies - Use Glovebox/Schlenk Line - Degas Solvents - Use Air-Stable Ligand - Use Phosphine-Borane Adduct implement_prevention->prevention_strategies remove_oxide Remove Phosphine Oxide implement_prevention->remove_oxide removal_methods - Precipitation with Metal Salts - Crystallization - Chromatography remove_oxide->removal_methods

Caption: Decision tree for troubleshooting phosphine ligand oxidation.

phosphine_borane_cycle Phosphine-Borane Protection/Deprotection Cycle phosphine Air-Sensitive Phosphine (R₃P) phosphine_borane Air-Stable Phosphine-Borane Adduct (R₃P-BH₃) phosphine->phosphine_borane Protection: + BH₃ source (e.g., BH₃·THF) reaction Reaction Requiring Free Phosphine phosphine->reaction Use in Catalysis phosphine_borane->phosphine Deprotection: + Amine (e.g., DABCO) phosphine_borane->reaction Store and Handle in Air

Caption: The phosphine-borane protection and deprotection cycle.

References

Technical Support Center: Optimizing Catalyst Loading with Dimethylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing catalyst loading in reactions utilizing dimethylphosphine ligands. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of this compound ligands and how do they influence catalyst loading?

A1: this compound ligands are part of the broader class of electron-rich trialkylphosphine ligands. Their small steric footprint, a result of the methyl substituents, allows for the formation of coordinatively unsaturated metal centers, which can be highly active in catalytic cycles. However, this same feature can also lead to catalyst instability and decomposition at higher temperatures or concentrations. The strong σ-donating nature of these ligands enhances the rate of oxidative addition, a crucial step in many cross-coupling reactions. Optimizing catalyst loading with these ligands requires a balance between achieving high activity and maintaining catalyst stability.

Q2: My reaction yield is low when using a palladium/dimethylphosphine ligand catalyst system. What are the common causes and how can I troubleshoot this?

A2: Low yields in reactions catalyzed by palladium/dimethylphosphine systems can stem from several factors. A primary cause is often catalyst deactivation. The small size of this compound ligands can make the palladium center more susceptible to aggregation, forming inactive palladium black. Additionally, these ligands are prone to oxidation, especially if the reaction is not performed under strictly inert conditions. To troubleshoot, ensure your reagents and solvents are rigorously degassed and dried. Consider using a pre-formed palladium-dimethylphosphine complex to ensure the correct ligand-to-metal ratio and active catalyst formation. It may also be beneficial to screen different bases and solvents, as these can significantly impact catalyst stability and activity.

Q3: How does the ligand-to-metal ratio affect the performance of catalysts with this compound ligands?

A3: The ligand-to-metal ratio is a critical parameter. For many palladium-catalyzed cross-coupling reactions, a ligand-to-metal ratio of 1:1 to 2:1 is optimal. An excess of the this compound ligand can sometimes stabilize the catalyst and prevent aggregation. However, too much ligand can lead to the formation of less active, coordinatively saturated metal centers, which can slow down or inhibit the reaction. It is recommended to screen a range of ligand-to-metal ratios to find the optimal conditions for your specific substrate and reaction.

Q4: Are there any specific handling precautions for this compound ligands?

A4: Yes, this compound and many of its derivatives are highly air-sensitive and pyrophoric. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solutions of these ligands should be prepared using anhydrous, degassed solvents. Proper personal protective equipment, including flame-retardant lab coats and safety glasses, is essential.

Troubleshooting Guides

Problem: Low or No Product Yield

If you are observing a low or nonexistent yield, follow this troubleshooting guide to diagnose and resolve the issue.

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Reagent and Solvent Quality (Purity, Anhydrous, Degassed) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere check_reagents->check_inert Reagents OK success Improved Yield check_reagents->success Impurity Found & Resolved optimize_base_solvent Screen Different Bases and Solvents check_inert->optimize_base_solvent Atmosphere is Inert preformed_catalyst Use a Pre-formed Pd-Ligand Complex check_inert->preformed_catalyst Suspect Catalyst Formation Issue check_inert->success Atmosphere Leak Found & Resolved optimize_temp Vary Reaction Temperature optimize_base_solvent->optimize_temp No Improvement optimize_base_solvent->success Optimal Conditions Found optimize_loading Systematically Vary Catalyst and Ligand Loading optimize_temp->optimize_loading No Improvement optimize_temp->success Optimal Temperature Found change_ligand Consider a More Sterically Hindered Ligand optimize_loading->change_ligand Still Low Yield optimize_loading->success Optimal Loading Found change_ligand->success Yield Improves preformed_catalyst->optimize_loading Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Experimental_Workflow start Start: Define Reaction setup Reaction Setup under Inert Atmosphere (Substrates, Base, Solvent) start->setup catalyst_prep Prepare Catalyst Stock Solution (Pd Precursor + this compound Ligand) setup->catalyst_prep reaction Add Catalyst & Run Reaction (Controlled Temperature and Time) catalyst_prep->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Quench and Workup monitoring->workup Reaction Complete analysis Analyze Yield and Purity (NMR, GC) workup->analysis optimization Optimization Loop: Vary Catalyst Loading, T, Base, etc. analysis->optimization Yield Not Optimal end End: Optimized Protocol analysis->end Yield Optimal optimization->setup

Technical Support Center: Purification of Crude Dimethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude dimethylphosphine.

Troubleshooting Guides

Issue 1: Low Purity of this compound After Fractional Distillation

Possible Cause Troubleshooting Step
Inefficient Fractionating Column: The column used may not have enough theoretical plates for efficient separation of this compound from impurities with close boiling points.1. Select an appropriate column: For low-boiling point liquids like this compound, a Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) is recommended to increase the surface area for condensation-vaporization cycles. 2. Increase column length: A longer fractionating column will provide more theoretical plates and enhance separation.
Distillation Rate Too High: A rapid distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases within the column, leading to poor separation.1. Reduce the heating rate: Heat the distillation flask slowly and evenly to maintain a steady distillation rate of approximately 1-2 drops per second. 2. Ensure a proper temperature gradient: The temperature should gradually decrease from the bottom to the top of the fractionating column.
Fluctuating Heat Source: Inconsistent heating can lead to bumping and uneven boiling, which disrupts the vapor-liquid equilibrium.1. Use a stable heating source: Employ a heating mantle with a stirrer or an oil bath for uniform and controlled heating. 2. Add boiling chips: Add a few boiling chips to the distillation flask before heating to promote smooth boiling.
Contamination from the Apparatus: Residual impurities in the distillation setup can contaminate the final product.1. Thoroughly clean all glassware: Ensure all components of the distillation apparatus are meticulously cleaned and dried before assembly. 2. Rinse with a suitable solvent: Rinse the glassware with a volatile solvent like acetone and dry completely.

Issue 2: Presence of High-Boiling Point Impurities in the Final Product

Possible Cause Troubleshooting Step
"Bumping" or "Splashing": Violent boiling can cause non-volatile impurities to be carried over with the vapor into the condenser.1. Ensure smooth boiling: Use boiling chips and a magnetic stirrer. 2. Avoid overheating: Do not heat the distillation flask too aggressively.
Improper Thermometer Placement: If the thermometer bulb is not positioned correctly, the recorded temperature will not accurately reflect the boiling point of the vapor reaching the condenser.1. Correct thermometer placement: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.
Entrainment of Impurities: High vapor velocity can physically carry droplets of higher-boiling liquids into the condenser.1. Reduce the distillation rate: A slower distillation rate minimizes the risk of entrainment.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized by the reduction of tetramethyldiphosphine disulfide with tributylphosphine?

A1: The primary impurities are typically:

  • Unreacted Starting Material: Tetramethyldiphosphine disulfide.

  • Reducing Agent: Tributylphosphine.[1]

  • Oxidized Reducing Agent: Tributylphosphine oxide.[1]

Q2: What are the boiling points of this compound and its common impurities?

A2: The significant difference in boiling points allows for effective separation by fractional distillation.

CompoundBoiling Point (°C)
This compound 21.1
Tributylphosphine240[1][2][3]
Tributylphosphine Oxide150 °C @ 1.5 mmHg (Melting Point: 64-69 °C)[4][5][6]

Q3: How can I remove tributylphosphine oxide from my purified this compound?

A3: Due to its high boiling point and solid nature at room temperature, tributylphosphine oxide is effectively removed by fractional distillation. If trace amounts remain, the following methods can be considered for other applications, though they may not be directly suitable for the volatile this compound:

  • Solvent Precipitation: In some cases, phosphine oxides can be precipitated from non-polar solvents.[7]

  • Complexation: Lewis acids like calcium bromide can form insoluble complexes with phosphine oxides, which can then be removed by filtration.[8][9] This method is more applicable to less volatile products.

Q4: My crude this compound is air-sensitive. What precautions should I take during purification?

A4: this compound is pyrophoric in air. All purification steps must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Use Schlenk line techniques: Assemble and operate the distillation apparatus under a positive pressure of inert gas.

  • Degas solvents: If any solvents are used, ensure they are thoroughly deoxygenated.

  • Collect the product in a cooled receiver: The receiver flask should be cooled in an ice bath or a dry ice/acetone bath to minimize vapor loss of the low-boiling product.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Fractional Distillation

Objective: To separate this compound from higher-boiling impurities such as tributylphosphine and tributylphosphine oxide.

Materials:

  • Crude this compound

  • Schlenk-type fractional distillation apparatus (including a round-bottom flask, a fractionating column [e.g., Vigreux], a condenser, a receiving flask, and a thermometer)

  • Heating mantle with magnetic stirring

  • Inert gas supply (Nitrogen or Argon)

  • Boiling chips

  • Cooling bath (ice/water or dry ice/acetone)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus under an inert atmosphere. Ensure all glassware is dry.

  • Charging the Flask: Transfer the crude this compound to the round-bottom flask containing a few boiling chips and a magnetic stir bar.

  • Initiate Distillation: Begin stirring and gently heat the flask.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. A temperature gradient will be established.

  • Fraction Collection: The vapor of the lowest boiling component, this compound, will reach the top of the column first. The temperature should stabilize at its boiling point (21.1 °C). Collect the distillate in the cooled receiving flask.

  • Monitoring: Monitor the temperature at the still head. A sharp rise in temperature indicates that a higher-boiling impurity is beginning to distill. At this point, stop the distillation or change the receiving flask.

  • Completion: Once all the this compound has been collected, discontinue heating and allow the apparatus to cool under the inert atmosphere.

  • Storage: The purified this compound should be stored in a sealed container under an inert atmosphere at low temperature.

Visualizations

G cluster_0 Purification Workflow crude_dmp Crude this compound (in Distillation Flask) heating Gentle Heating (under Inert Atmosphere) crude_dmp->heating fractionation Fractional Distillation (Vigreux Column) heating->fractionation condensation Condensation (Cooled Condenser) fractionation->condensation Vapor of This compound impurities High-Boiling Impurities (Remain in Flask) fractionation->impurities Liquid Phase collection Collection of Pure This compound (Cooled Receiver) condensation->collection

Caption: Experimental workflow for the purification of crude this compound.

G cluster_1 Troubleshooting Logic start Low Purity of Distilled this compound q1 Is the distillation rate slow and steady? start->q1 a1_yes Check Column Efficiency q1->a1_yes Yes a1_no Reduce Heating Rate q1->a1_no No q2 Is the column insulated? a1_yes->q2 q3 Is the thermometer placed correctly? a1_yes->q3 a2_yes Consider a more efficient column q2->a2_yes Yes a2_no Insulate the column q2->a2_no No a3_yes Check for leaks in the system q3->a3_yes Yes a3_no Adjust thermometer position q3->a3_no No

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Managing Pyrophoric Phosphine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe and effective management of pyrophoric phosphine reagents in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What makes phosphine reagents pyrophoric?

A1: Pyrophoric phosphine reagents, such as tert-butylphosphine, are highly reactive with air.[1] They can spontaneously ignite upon exposure to oxygen or moisture.[1][2][3] This reactivity is due to the phosphorus atom's strong tendency to be oxidized.

Q2: What are the primary hazards associated with pyrophoric phosphine reagents?

A2: The main hazards are spontaneous ignition and fire upon contact with air or water.[1][2] Many of these reagents are also toxic, corrosive, and may be dissolved in flammable solvents, adding to the risk.[1][2] Phosphine gas itself is colorless, highly toxic, and flammable, with a distinct fishy or garlic-like odor, although this odor may not be a reliable indicator of its presence at dangerous concentrations.[4][5][6]

Q3: What immediate actions should be taken in case of a small spill?

A3: For a small, manageable spill, immediately cover the area with an inert material like dry sand or powdered lime to smother the reaction.[7] A fire extinguisher suitable for chemical fires (like a dry powder ABC type) should be readily available.[2] Avoid using paper towels to clean up residues unless they have been thoroughly quenched, as they can ignite later in waste receptacles.[7]

Q4: What is the proper personal protective equipment (PPE) for handling these reagents?

A4: Appropriate PPE is critical. This includes:

  • Eye Protection: Chemical splash goggles and a face shield.[3][8][9]

  • Hand Protection: Wear nitrile gloves as a base layer, with flame-retardant gloves (e.g., Nomex®) worn over them for added protection.[3][8]

  • Body Protection: A flame-resistant lab coat is mandatory.[1][3][9] Clothing made from natural fibers like cotton is recommended over synthetic materials.[1]

  • Footwear: Closed-toe shoes are required.[9]

Q5: Can I work alone when using pyrophoric phosphine reagents?

A5: It is strongly discouraged to work alone.[1][8] The "buddy system" ensures that someone is available to assist in case of an emergency.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Small flame at the tip of the transfer needle/syringe Minor exposure of the reagent to air at the needle tip.This is a common occurrence and should be anticipated. Keep a beaker of sand nearby to extinguish the flame by dipping the needle tip into it. Do not panic.[10]
Syringe plunger is difficult to move or is stuck Reagent has reacted with trace air/moisture inside the syringe, causing solids to form.Needles and syringes must be cleaned immediately after use.[9] To clean, draw an inert solvent like hexane into the syringe to dilute the residue, then discharge the solution into an isopropanol quenching bath.[9]
Reagent appears cloudy or contains solid precipitates The reagent may have partially decomposed due to improper storage or introduction of contaminants.Do not use the reagent if its quality is questionable. Contact your supplier for advice. Ensure storage is under an inert atmosphere and away from heat and moisture.[9]
An uncontrolled exothermic reaction or fire occurs in the reaction flask Rapid addition of the reagent, contamination with water or air, or an incompatible solvent.If it is safe to do so, smother a small fire with sand or powdered lime. For a larger fire, evacuate the area immediately, activate the fire alarm, and call for emergency assistance.[2][11] Always add pyrophoric reagents slowly to a well-stirred reaction mixture, ideally in a cooling bath.[10]
The phosphine ligand has decomposed during aqueous work-up Some phosphine ligands are sensitive to acidic or basic conditions.Use neutral washes, such as brine, and minimize the contact time with the aqueous layer.[12] If possible, consider a non-aqueous work-up procedure.[12]

Quantitative Data Summary

Table 1: Physical and Safety Properties of Phosphine (PH₃) Gas

PropertyValueSource
Formula PH₃[4]
Odor Fish-like or garlic-like[4][5][6]
Boiling Point -126°F (-87.7°C)[4][6]
Freezing Point -209°F (-133.8°C)[4][6]
Autoignition Temperature 212°F (100°C)[6]
OSHA PEL (8-hr TWA) 0.3 ppm[13]

Table 2: Recommended Quenching Agents and Conditions

Scale Primary Quenching Agent Secondary Quenching Agent(s) Conditions Reference
Small scale (residues in syringe/needle)IsopropanolN/ADischarge diluted hexane wash into isopropanol.[9]
Small scale (unused material <100mL)IsopropanolMethanol, then WaterDilute with an unreactive solvent (e.g., toluene, hexane), cool in an ice bath, and add agents slowly and sequentially.[9][10]
Alternative Small ScaleDry Ice (solid CO₂)MethanolSlowly add the diluted pyrophoric solution to dry ice, then add methanol.[9]

Key Experimental Protocols

Protocol 1: Transfer of Liquid Pyrophoric Phosphine Reagent via Syringe (<20 mL)

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).[8]

    • Work in a fume hood with the sash at the lowest practical position.[9]

    • Have all necessary equipment ready: reagent bottle, reaction flask, syringe, needles, and inert gas source.

    • Secure the reagent bottle to a stand.[8]

  • Procedure:

    • Purge the dry syringe with inert gas.

    • Puncture the septum on the reagent bottle with the needle and gently pressurize the bottle with the inert gas (a bubbler on the gas outlet is essential).

    • Carefully draw the desired volume of the liquid reagent into the syringe. It is recommended to use a syringe with twice the capacity of the volume being transferred to prevent the plunger from being pulled out accidentally.[8]

    • Withdraw a small amount of inert gas into the syringe to create a "buffer" at the needle tip.

    • Remove the syringe from the reagent bottle and insert it into the septum of the reaction flask.

    • Slowly add the reagent to the reaction mixture.

  • Cleaning:

    • Immediately after transfer, rinse the syringe and needle by drawing up an inert solvent (e.g., hexane) and discharging it into a separate flask containing a quenching agent like isopropanol.[9] Repeat this process three times.[14]

Protocol 2: Quenching Excess Pyrophoric Reagent

  • Preparation:

    • This procedure must be performed under an inert atmosphere in a fume hood.[10]

    • Prepare a three-necked flask equipped with a stirrer, an addition funnel, and an inert gas inlet.

    • Place the flask in a cooling bath (e.g., ice-water).[9]

  • Procedure:

    • Significantly dilute the pyrophoric reagent with an unreactive, high-boiling solvent such as toluene or heptane.[9] Avoid low-boiling solvents like ether or pentane.[9]

    • Under vigorous stirring, slowly add isopropanol dropwise from the addition funnel.[9][10] Control the addition rate to keep the reaction temperature manageable.

    • Once the initial vigorous reaction (bubbling) subsides, continue the slow addition of a more reactive alcohol like methanol to ensure complete quenching.[9][10]

    • Finally, very slowly and carefully add water dropwise to neutralize any remaining reactive material.[9][10]

  • Disposal:

    • The resulting solution should be disposed of as hazardous waste according to institutional guidelines.[9]

Visual Guides

pyrophoric_workflow prep Preparation (Dry Glassware, Inert Gas, PPE, Fume Hood) transfer Reagent Transfer (Syringe or Cannula) prep->transfer Secure Setup reaction Reaction (Controlled Addition, Temperature Monitoring) transfer->reaction Slow Addition quench_excess Quench Excess Reagent & Clean Glassware transfer->quench_excess After Use quench_reac Reaction Quench (Careful addition of quenching agent) reaction->quench_reac After Reaction Completion workup Work-up (Extraction, Purification) quench_reac->workup waste Waste Disposal workup->waste quench_excess->waste

Caption: Standard workflow for experiments involving pyrophoric phosphine reagents.

troubleshoot_exotherm start Unexpected Exotherm or Fire in Flask is_small Is the situation minor and controllable? start->is_small smother Action: Cover with Sand/Lime is_small->smother Yes evacuate Action: Evacuate Lab, Alert Others, Call Emergency Services is_small->evacuate No monitor Monitor from a safe distance smother->monitor

Caption: Decision tree for responding to an unexpected exotherm or fire.

References

Technical Support Center: Work-up Procedures for Reactions Containing Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the work-up of reactions involving phosphine ligands.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the work-up of reactions containing phosphine ligands?

A1: The most frequent challenge is the removal of the corresponding phosphine oxide, which is a common byproduct of many reactions utilizing phosphines (e.g., Wittig, Mitsunobu, Staudinger reactions).[1] Triphenylphosphine oxide (TPPO), in particular, can be difficult to separate from the desired product due to its high polarity and solubility in many organic solvents, often co-eluting during chromatographic purification.[1] Other challenges include the handling of air-sensitive phosphine ligands to prevent their oxidation and the removal of unreacted phosphine.[2]

Q2: How can I remove triphenylphosphine oxide (TPPO) from my reaction mixture?

A2: The optimal method for TPPO removal depends on the properties of your product, such as its polarity and solubility. The main strategies include:

  • Precipitation/Crystallization: This can be achieved by selecting a solvent in which your product is soluble, but TPPO is not. This method can be enhanced by the addition of metal salts to form insoluble TPPO complexes.[1]

  • Chromatography: Techniques like flash column chromatography or a simple silica plug filtration are often effective, particularly for non-polar products.[3]

  • Chemical Conversion: Unreacted triphenylphosphine can be oxidized to TPPO, which is often easier to remove due to its higher polarity.[2]

Q3: My phosphine ligand is air-sensitive. How can I prevent its oxidation during the reaction and work-up?

A3: To prevent the oxidation of air-sensitive phosphine ligands, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[2] All solvents and reagents should be thoroughly degassed prior to use.[4] If you suspect oxidation has occurred, it is sometimes possible to reduce the phosphine oxide back to the phosphine, although this adds an extra step to your synthesis.[2]

Q4: Can I remove unreacted triphenylphosphine (PPh₃) using the same methods as for TPPO?

A4: While some methods may partially remove PPh₃, it is generally more efficient to first oxidize the residual triphenylphosphine to TPPO.[2] This can be accomplished by bubbling air through the reaction mixture or by a careful wash with a dilute oxidizing agent like hydrogen peroxide.[2] Once converted to the more polar TPPO, the removal techniques described for TPPO can be applied more effectively.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is contaminated with TPPO after silica gel chromatography. TPPO and the product have similar polarities.1. Optimize the eluent system: Experiment with different solvent mixtures to improve separation. 2. Pre-treat the crude mixture: Before chromatography, remove the bulk of the TPPO by precipitation with a metal salt (e.g., ZnCl₂).[2] 3. Use a different stationary phase: Consider using alumina or reverse-phase silica gel.[2]
A white precipitate forms during metal salt treatment, but it is not the TPPO-metal salt complex. The product may be co-precipitating with the TPPO complex.1. Adjust the solvent: Your product might be insoluble in the chosen solvent. Try a different solvent system where your product has higher solubility.[2] 2. Modify precipitation conditions: Perform the precipitation at a different temperature or use a more dilute solution.[2]
The phosphine ligand appears to have decomposed during the work-up. Some phosphine ligands are sensitive to acidic or basic conditions during aqueous extraction.1. Use a neutral wash: Wash the organic layer with brine (saturated NaCl solution) instead of acidic or basic solutions. 2. Minimize contact time: Reduce the time the reaction mixture is in contact with aqueous layers. 3. Consider a non-aqueous work-up: If feasible, design a work-up procedure that avoids aqueous extraction.[2]
Emulsion formation during aqueous extraction. The presence of phosphonium salts or other amphiphilic species can lead to emulsions.1. Add brine: Saturated sodium chloride solution can help break up emulsions.[2] 2. Filter through Celite®: Passing the mixture through a pad of Celite® can sometimes resolve the emulsion.[2] 3. Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[2]

Data Presentation: Quantitative Data on TPPO Removal

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Organic Solvents

SolventSolubilityTemperature (°C)
Ethanol~20 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)~3 mg/mLNot Specified
Dimethylformamide (DMF)~3 mg/mLNot Specified
TolueneVaries with temperature20 - 60
BenzeneVaries with temperature20 - 60
Ethyl AcetateVaries with temperature20 - 60
HexanePoorly solubleAmbient
Diethyl EtherPoorly soluble (when cold)Ambient

Data compiled from multiple sources.[5][6][7]

Table 2: Efficiency of TPPO Precipitation with Zinc Chloride (ZnCl₂) in Different Solvents

Solvent% TPPO Remaining in Solution
Ethanol (EtOH)< 5%
Isopropyl Acetate (iPrOAc)< 5%
2-Propanol (iPrOH)< 5%
Ethyl Acetate (EtOAc)< 5%
Tetrahydrofuran (THF)< 15%
2-Methyltetrahydrofuran (2-MeTHF)< 15%
Methyl Ethyl Ketone (MEK)< 15%
Methanol (MeOH)> 15%
Acetonitrile (MeCN)> 15%
Acetone> 15%
Dichloromethane (DCM)No precipitate formed

Data from a study where TPPO was precipitated with 2 equivalents of ZnCl₂.[8][9]

Experimental Protocols

Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride

This protocol is effective for removing TPPO from reaction mixtures in polar solvents.[8][9]

  • Solvent Exchange (if necessary): If the reaction was not performed in a suitable solvent (see Table 2), concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in ethanol.

  • Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.

  • Precipitation: To the ethanolic solution of your crude product and TPPO at room temperature, add 2 equivalents (relative to the initial amount of triphenylphosphine) of the prepared ZnCl₂ solution.

  • Stirring and Filtration: Stir the mixture for a couple of hours. The TPPO-ZnCl₂ complex will precipitate as a white solid.[1] Collect the precipitate by vacuum filtration.

  • Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to remove the solvent. The residue can be further purified if necessary.

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Silica Plug Filtration

This method is particularly useful for non-polar products where TPPO has a significantly higher affinity for silica gel.[3]

  • Concentration: Concentrate the crude reaction mixture to a minimum volume.

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.

  • Filtration: Pass the suspension through a short plug of silica gel.

  • Elution: Elute your product with a suitable solvent or solvent mixture (e.g., diethyl ether or a hexane/ethyl acetate mixture), leaving the more polar TPPO adsorbed to the silica.

  • Purity Check: Check the purity of the eluted fractions by TLC or another appropriate analytical technique. It may be necessary to repeat this procedure to achieve complete removal of TPPO.[3]

Visualizations

experimental_workflow Workflow for TPPO Removal start Crude Reaction Mixture with Product and TPPO decision_polar Is the product soluble in a polar solvent? start->decision_polar precipitation Precipitation with Metal Salt (e.g., ZnCl2) decision_polar->precipitation Yes decision_nonpolar Is the product non-polar? decision_polar->decision_nonpolar No filtration_precipitate Filtration to remove TPPO-metal complex precipitation->filtration_precipitate end Purified Product filtration_precipitate->end silica_plug Silica Plug Filtration decision_nonpolar->silica_plug Yes alternative Consider alternative methods (e.g., crystallization, scavenger resin) decision_nonpolar->alternative No elution Elute product silica_plug->elution elution->end

Caption: Decision workflow for selecting a TPPO removal strategy.

logical_relationship Troubleshooting Logic for Impure Product start Product contaminated with TPPO after work-up check_method Review initial removal method start->check_method chromatography_issue Chromatography ineffective? check_method->chromatography_issue precipitation_issue Precipitation ineffective? check_method->precipitation_issue optimize_chrom Optimize eluent system or change stationary phase chromatography_issue->optimize_chrom Yes pre_treat Pre-treat with metal salt before chromatography chromatography_issue->pre_treat Yes optimize_precip Change solvent or precipitation temperature precipitation_issue->optimize_precip Yes check_product_sol Check product solubility in precipitation solvent precipitation_issue->check_product_sol Yes solution Improved Purity optimize_chrom->solution pre_treat->solution optimize_precip->solution check_product_sol->solution

Caption: Logical flow for troubleshooting product contamination with TPPO.

References

Technical Support Center: The Impact of Solvent Choice on Dimethylphosphine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on navigating the complexities of dimethylphosphine reactivity as influenced by solvent choice. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How does the choice of a protic versus an aprotic solvent affect the nucleophilicity of this compound?

A1: The choice between a protic and an aprotic solvent can significantly impact the nucleophilicity of this compound.

  • Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can form hydrogen bonds.[1] These solvents can solvate the lone pair of electrons on the phosphorus atom of this compound, creating a "cage" around it. This solvation stabilizes the this compound but hinders its ability to attack an electrophile, thereby decreasing its nucleophilicity.[2][3]

  • Aprotic Solvents (e.g., tetrahydrofuran (THF), toluene, dimethyl sulfoxide (DMSO)) lack O-H or N-H bonds and do not engage in hydrogen bonding with the nucleophile.[1] In these solvents, the this compound is less solvated, or "naked," making its lone pair more available for reaction and thus increasing its nucleophilicity.[2][4] Polar aprotic solvents are particularly effective at enhancing the reactivity of nucleophiles.[5]

Q2: Can this compound react with protic solvents like alcohols?

A2: Yes, this compound can react with certain alcohols, particularly in the presence of a catalyst or under specific conditions. For instance, tertiary phosphines can react with hydroxybenzyl alcohols in aqueous media. While this compound is a secondary phosphine, similar reactivity principles can apply. The reaction often proceeds via a carbocation intermediate stabilized by the solvent.[6] In some phosphine-catalyzed reactions, the addition of an alcohol is even necessary to promote the desired transformation.[7]

Q3: What are the common side reactions of this compound that are influenced by the solvent?

A3: Solvent choice can lead to several side reactions:

  • Oxidation: this compound is susceptible to oxidation to this compound oxide, especially in the presence of air. While not directly a solvent-induced reaction, the choice of solvent can affect the solubility of oxygen and the stability of the phosphine.

  • Protonation: In acidic protic solvents, this compound can be protonated to form the dimethylphosphonium ion, [(CH₃)₂PH₂]⁺, rendering it non-nucleophilic.[8]

  • Reaction with Chlorinated Solvents: Phosphines can react with chlorinated solvents like carbon tetrachloride, especially under radical conditions, which can lead to the formation of phosphonium salts and other undesired byproducts.[9]

Q4: How does solvent polarity affect the deprotonation of this compound to form a phosphide?

A4: The deprotonation of this compound with a strong base (e.g., n-butyllithium) to form a lithium dimethylphosphide is highly dependent on the solvent.

  • Non-polar aprotic solvents like hexane or toluene are often used for this reaction. The reactivity of organolithium reagents is high in these solvents.

  • Polar aprotic solvents like THF can coordinate to the lithium cation, which can influence the aggregation state and reactivity of the organolithium base. This can sometimes lead to faster and cleaner deprotonation.[9] However, some organolithium reagents can also react with THF, especially at elevated temperatures.[10]

Troubleshooting Guides

Issue 1: Low or No Reactivity in a Nucleophilic Substitution Reaction

Problem: You are attempting a nucleophilic substitution reaction with this compound, but you observe low conversion of your starting material.

Potential Cause Troubleshooting Step Explanation
Inappropriate Solvent Choice (Protic Solvent) Switch to a polar aprotic solvent such as THF, acetonitrile, or DMSO.Protic solvents like methanol or water can hydrogen-bond with this compound, reducing its nucleophilicity.[2] Aprotic solvents leave the phosphine's lone pair more available for attack.[4]
Steric Hindrance If the electrophile is sterically hindered, consider increasing the reaction temperature or using a less coordinating solvent to enhance the phosphine's reactivity.Steric bulk around the electrophilic center can impede the approach of the nucleophile. Higher temperatures can provide the necessary activation energy.[11]
Reagent Purity Ensure your this compound and electrophile are pure and free of acidic impurities.Acidic impurities can protonate this compound, rendering it non-nucleophilic.
Insufficient Activation For less reactive electrophiles, consider converting this compound to the more nucleophilic dimethylphosphide anion by deprotonation with a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent.The resulting phosphide is a much stronger nucleophile than the neutral phosphine.
Issue 2: Formation of Insoluble Materials or Reaction Stalling

Problem: Your reaction starts but then appears to stop, or you observe the formation of a precipitate.

Potential Cause Troubleshooting Step Explanation
Poor Solubility of Reagents or Intermediates Choose a solvent that provides good solubility for all reactants, intermediates, and the final product at the reaction temperature. A solvent screen with small-scale trials may be necessary.If a reactant or a key intermediate has low solubility, the reaction will be slow or may not proceed to completion.
Precipitation of a Salt Byproduct If a salt is formed as a byproduct (e.g., in a reaction where a leaving group departs as an anion), use a more polar solvent (e.g., DMF, DMSO) to keep it in solution.Salt precipitation can coat the surface of other reactants or interfere with stirring, effectively stopping the reaction.
Product Insolubility If the desired product is precipitating, this can sometimes be advantageous for purification. However, if it hinders reaction completion, consider a solvent in which the product is more soluble.Product precipitation can drive the equilibrium of a reversible reaction forward.
Issue 3: Unexpected Side Product Formation

Problem: You are observing the formation of significant amounts of undesired byproducts.

Potential Cause Troubleshooting Step Explanation
Reaction with Solvent Avoid reactive solvents. For example, do not use chlorinated solvents if radical initiators are present or if the reaction is run at high temperatures. Avoid protic solvents if you are using a strong base to deprotonate the phosphine.As mentioned in the FAQs, this compound can react with certain solvents under specific conditions.
Oxidation of this compound Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.This compound is air-sensitive and readily oxidizes to this compound oxide, which is generally not nucleophilic.
Elimination vs. Substitution If performing a substitution reaction on a secondary or tertiary substrate, consider using a less polar, non-coordinating solvent and a lower reaction temperature to favor substitution over elimination.Polar solvents can stabilize the carbocation intermediate in an E1 reaction, while a bulky phosphine can act as a base to promote E2 elimination.

Quantitative Data

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k_rel)
n-Hexane1.9Non-polar Aprotic1
Toluene2.4Non-polar Aprotic10
Diethyl Ether4.3"Borderline" Aprotic50
Tetrahydrofuran (THF)7.6"Borderline" Aprotic200
Acetone21Polar Aprotic1,000
Acetonitrile (MeCN)37Polar Aprotic5,000
Dimethyl Sulfoxide (DMSO)47Polar Aprotic10,000
Methanol (MeOH)33Polar Protic5
Water (H₂O)80Polar Protic1

Note: The relative rate constants are illustrative and intended to show the general trend. Actual values will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: Nucleophilic Addition of this compound to an Activated Alkene (Michael Addition) in an Aprotic Solvent

This protocol describes a general procedure for the Michael addition of this compound to an electron-deficient alkene, such as an α,β-unsaturated ester, in tetrahydrofuran (THF).

Materials:

  • This compound

  • α,β-unsaturated ester (e.g., methyl acrylate)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or similar apparatus for inert atmosphere reactions

  • Syringes and needles

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: To the flask, add the α,β-unsaturated ester (1.0 eq.) dissolved in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • This compound Addition: Slowly add this compound (1.0-1.2 eq.) to the stirred solution via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by ³¹P NMR spectroscopy. The signal for this compound will decrease, and a new signal for the product will appear.

  • Workup: Once the reaction is complete, carefully remove the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography.

Troubleshooting:

  • Low Conversion: If the reaction is slow, consider switching to a more polar aprotic solvent like acetonitrile or DMSO to enhance the nucleophilicity of the phosphine.

  • Side Reactions: Ensure all reagents and the solvent are rigorously degassed to prevent oxidation of the this compound.

Protocol 2: Deprotonation of this compound in a Non-Polar Solvent

This protocol outlines the generation of lithium dimethylphosphide using n-butyllithium in hexane.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Hexane or Diethyl Ether

  • Schlenk flask or similar apparatus for inert atmosphere reactions

  • Syringes and needles

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble a dry Schlenk flask with a magnetic stir bar under an inert atmosphere.

  • Solvent and Phosphine: Add anhydrous hexane or diethyl ether to the flask, followed by this compound (1.0 eq.) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of n-BuLi in hexanes (1.0 eq.) to the stirred solution. A white precipitate of lithium dimethylphosphide may form.

  • Warming: After the addition is complete, allow the mixture to slowly warm to room temperature. The resulting slurry or solution of lithium dimethylphosphide can be used in subsequent reactions.

Troubleshooting:

  • Incomplete Deprotonation: Ensure the n-BuLi solution is properly titrated and that all reagents and glassware are scrupulously dry.

  • Side Reactions with Solvent: If using an ether solvent like THF, keep the temperature low to minimize the risk of the organolithium reagent reacting with the solvent.[10]

Visualizations

Solvent_Effect_on_Nucleophilicity cluster_protic Protic Solvent (e.g., Methanol) cluster_aprotic Aprotic Solvent (e.g., THF) DMP_protic This compound (Solvated) MeOH CH₃OH DMP_protic->MeOH H-Bonding Reduced\nReactivity Reduced Reactivity DMP_protic->Reduced\nReactivity DMP_aprotic This compound ('Naked') Enhanced\nReactivity Enhanced Reactivity DMP_aprotic->Enhanced\nReactivity

Caption: Protic vs. Aprotic Solvent Effects on this compound Nucleophilicity.

Troubleshooting_Low_Reactivity Start Low/No Reactivity Observed CheckSolvent Is the solvent protic? Start->CheckSolvent CheckPurity Are reagents pure? CheckSolvent->CheckPurity No SwitchSolvent Switch to Polar Aprotic Solvent (e.g., THF, DMSO) CheckSolvent->SwitchSolvent Yes CheckSterics Is the electrophile sterically hindered? CheckPurity->CheckSterics Yes PurifyReagents Purify reagents and ensure anhydrous conditions CheckPurity->PurifyReagents No IncreaseTemp Increase reaction temperature or use a less hindered electrophile CheckSterics->IncreaseTemp Yes ConsiderActivation Consider in situ generation of dimethylphosphide CheckSterics->ConsiderActivation No SwitchSolvent->CheckPurity PurifyReagents->CheckSterics IncreaseTemp->ConsiderActivation

Caption: Troubleshooting Workflow for Low Reactivity in this compound Reactions.

Deprotonation_Workflow Start Start: Deprotonation of This compound SolventChoice Choose Solvent: Non-polar (Hexane) or Polar Aprotic (THF) Start->SolventChoice Base Add Strong Base (e.g., n-BuLi) at low temp SolventChoice->Base Reaction Formation of Lithium Dimethylphosphide Base->Reaction Product Use in subsequent reaction Reaction->Product

Caption: Experimental Workflow for the Deprotonation of this compound.

References

Technical Support Center: Stabilizing Transition Metal Complexes of Alkylphosphines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with transition metal complexes of alkylphosphines.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of transition metal alkylphosphine complexes?

A1: The stability of these complexes is primarily governed by a combination of steric and electronic factors of the alkylphosphine ligand, as well as the nature of the transition metal itself.[1][2][3][4]

  • Steric Properties: The size of the alkyl groups on the phosphorus atom significantly impacts stability. Bulky alkyl groups, quantified by a larger Tolman cone angle, can protect the metal center from unwanted reactions and prevent ligand dissociation.[2][3][5] However, excessive steric bulk can also hinder the desired reactivity.

  • Electronic Properties: Alkylphosphines are generally strong σ-donors and weak π-acceptors.[5] The electron-donating ability of the phosphine, influenced by the nature of the alkyl groups, affects the electron density at the metal center.[2][5] More electron-rich phosphines can form stronger bonds with the metal, enhancing complex stability.[2]

  • Chelate Effect: Bidentate or polydentate phosphine ligands form more stable complexes than monodentate ligands due to the entropically favorable chelate effect.[5][6]

  • Nature of the Metal: The stability of the metal-phosphine bond is also influenced by the hard/soft acid-base properties of the metal and the phosphine.[7] Phosphines, being soft bases, form more stable complexes with soft metal centers (e.g., low-valent late transition metals).[5][7]

Q2: How can I synthesize a stable transition metal alkylphosphine complex?

A2: The most common method for synthesizing these complexes is through ligand substitution reactions.[5] This typically involves reacting a suitable metal precursor (e.g., a metal halide or a complex with labile ligands) with the desired alkylphosphine ligand.[8] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox to prevent oxidation of the phosphine ligand.[9][10]

Q3: What are the common decomposition pathways for these complexes?

A3: Several decomposition pathways can compromise the stability of transition metal alkylphosphine complexes:

  • Ligand Dissociation: This is often a prerequisite for catalytic activity but can lead to complex decomposition if irreversible.[5] The equilibrium can be influenced by temperature, solvent, and the steric/electronic properties of the phosphine.

  • Phosphine Oxidation: Alkylphosphines, particularly electron-rich ones, are susceptible to oxidation by air to form phosphine oxides.[10][11] This can deactivate the complex. It is crucial to handle these compounds under inert conditions.[10]

  • P-C Bond Cleavage: Cleavage of the phosphorus-carbon bond can occur under certain conditions, leading to the degradation of the ligand and the complex.[5][12][13][14][15] This is more prevalent at elevated temperatures.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired complex - Inactive metal precursor.- Poor quality or oxidized phosphine ligand.- Inappropriate solvent or reaction temperature.- Steric hindrance preventing coordination.- Verify the activity of the metal precursor.- Use freshly distilled/purified and properly stored phosphine ligands. Handle under inert atmosphere.[10]- Optimize reaction conditions (solvent, temperature, reaction time).- Choose a less sterically demanding phosphine ligand if severe steric clash is suspected.
Formation of phosphine oxide - Exposure to air (oxygen).- Use of non-degassed solvents.- Ensure all manipulations are carried out under a strictly inert atmosphere (Schlenk line or glovebox).[9][10]- Use thoroughly degassed solvents.[10]- Consider using air-stable phosphonium salts (e.g., R₃P·HBF₄) which can be deprotonated in situ.[2][10]
Complex decomposes during workup or purification - Thermal instability.- Sensitivity to air or moisture.- Perform workup and purification at lower temperatures.- Maintain an inert atmosphere throughout the entire process.- Use anhydrous and deoxygenated solvents for chromatography or recrystallization.
Unexpected side products observed - P-C bond cleavage.- Ligand redistribution or disproportionation.- Lower the reaction temperature.[8]- Use chelating phosphine ligands to prevent ligand redistribution.[5]- Characterize side products to understand the decomposition pathway and adjust reaction conditions accordingly.
Inconsistent catalytic activity - Ligand dissociation equilibrium.- Partial oxidation of the phosphine ligand.- Control the temperature precisely during the catalytic reaction.- Add a slight excess of the phosphine ligand to shift the equilibrium towards the coordinated complex.- Ensure rigorous exclusion of air from the catalytic system.

Experimental Protocols

General Protocol for the Synthesis of a Palladium(II) Bis(trialkylphosphine) Dichloride Complex

This protocol is a representative example for the synthesis of a common type of transition metal alkylphosphine complex.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Trialkylphosphine ligand (e.g., tri-tert-butylphosphine, P(tBu)₃)

  • Anhydrous, deoxygenated ethanol

  • Anhydrous, deoxygenated diethyl ether

  • Schlenk flask and other standard Schlenk line equipment

Procedure:

  • Under an inert atmosphere, add palladium(II) chloride (1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

  • Add hot, deoxygenated ethanol (e.g., 50 mL) to create a suspension.[9]

  • In a separate Schlenk flask, dissolve the trialkylphosphine ligand (2.2 mmol) in deoxygenated ethanol (e.g., 20 mL).

  • Slowly add the phosphine solution to the stirring hot suspension of PdCl₂.[9]

  • Heat the reaction mixture to reflux for 2-4 hours. The color of the reaction mixture should change, often from a dark suspension to a clear, colored solution, indicating the formation of the complex.[9]

  • Allow the solution to cool to room temperature.

  • Reduce the volume of the solvent in vacuo.

  • Cool the concentrated solution to 0 °C or below to induce crystallization.

  • Isolate the crystalline product by filtration under an inert atmosphere, wash with a small amount of cold, deoxygenated diethyl ether, and dry in vacuo.[9]

Characterization:

The resulting complex, PdCl₂(PR₃)₂, can be characterized by various spectroscopic methods:

  • ³¹P{¹H} NMR Spectroscopy: This is a crucial technique for characterizing phosphine complexes. The ³¹P chemical shift provides information about the electronic environment of the phosphorus atom and can confirm coordination to the metal center.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the alkyl groups on the phosphine ligand.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the complex.

  • Elemental Analysis: To determine the elemental composition of the synthesized complex.

Quantitative Data Summary

The stability and reactivity of transition metal alkylphosphine complexes are strongly influenced by the steric and electronic properties of the phosphine ligands. The following table summarizes key parameters for some common trialkylphosphines.

Phosphine LigandTolman Cone Angle (θ) in degreesTolman Electronic Parameter (ν(CO)) in cm⁻¹
PMe₃1182064.1
PEt₃1322061.7
P(i-Pr)₃1602058.6
P(c-C₆H₁₁)₃ (PCy₃)1702056.4
P(t-Bu)₃1822056.1

Data sourced from various standard organometallic chemistry textbooks and literature.

Interpretation:

  • Tolman Cone Angle (θ): A larger cone angle indicates greater steric bulk.[3]

  • Tolman Electronic Parameter (ν(CO)): This is the A₁ C-O stretching frequency of the corresponding Ni(CO)₃(L) complex. A lower value indicates a more electron-donating (more basic) phosphine ligand.[3] As seen in the table, trialkylphosphines are strong electron donors.

Visualizations

Experimental Workflow: Synthesis and Characterization

experimental_workflow start Start reagents Prepare Reagents (Metal Precursor, Alkylphosphine) Under Inert Atmosphere start->reagents reaction Reaction Setup (Schlenk Flask, Solvent) reagents->reaction synthesis Synthesis (Ligand Addition, Reflux) reaction->synthesis workup Workup (Cooling, Concentration) synthesis->workup purification Purification (Crystallization, Filtration) workup->purification characterization Characterization (NMR, IR, etc.) purification->characterization product Stable Complex characterization->product

A typical workflow for the synthesis and characterization of a transition metal alkylphosphine complex.

Troubleshooting Logic: Unstable Complex

troubleshooting_logic start Problem: Complex is Unstable check_oxidation Check for Oxidation (e.g., ³¹P NMR shows P=O) start->check_oxidation Possible Cause? check_dissociation Check for Ligand Dissociation (e.g., variable temp. NMR) start->check_dissociation Possible Cause? check_p_c_cleavage Check for P-C Cleavage (e.g., mass spec of byproducts) start->check_p_c_cleavage Possible Cause? solution_oxidation Solution: Improve Inert Atmosphere Technique Use Degassed Solvents check_oxidation->solution_oxidation Confirmed solution_dissociation Solution: Use Chelating Ligand Increase Ligand Concentration Lower Temperature check_dissociation->solution_dissociation Confirmed solution_p_c_cleavage Solution: Lower Reaction Temperature Use a More Robust Ligand check_p_c_cleavage->solution_p_c_cleavage Confirmed

A decision-making diagram for troubleshooting the instability of a transition metal alkylphosphine complex.

References

Validation & Comparative

A Comparative Guide to Dimethylphosphine and Trimethylphosphine as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and catalysis, the selection of appropriate ligands is paramount to modulating the steric and electronic properties of a metal center, thereby influencing its reactivity and selectivity. Among the vast array of phosphine ligands, dimethylphosphine (DMP) and trimethylphosphine (TMP) represent fundamental alkylphosphines that offer distinct characteristics. This guide provides an objective comparison of their performance as ligands, supported by experimental data, to aid researchers in making informed decisions for their synthetic and catalytic applications.

Quantitative Comparison of Ligand Properties

The steric and electronic nature of a phosphine ligand is critical to its function. These properties are often quantified by the Tolman cone angle (θ) and the ligand's basicity (pKa). The Tolman cone angle provides a measure of the steric bulk of the ligand, while the pKa of the conjugate acid [HPR₃]⁺ is an indicator of the ligand's electron-donating ability.

PropertyThis compound (DMP)Trimethylphosphine (TMP)Reference
Tolman Cone Angle (θ) ~107° (estimated)118°[1]
pKa of [HP(CH₃)₂H]⁺ / [HP(CH₃)₃]⁺ ~3.9 (estimated)8.65[2]
³¹P NMR Chemical Shift (δ) -99 ppm-62 ppm[1]

Steric and Electronic Profiles

Trimethylphosphine (TMP) is a tertiary phosphine characterized by its moderate steric bulk, as indicated by its Tolman cone angle of 118°.[1] Its relatively high pKa of 8.65 signifies that it is a strong σ-donor, capable of increasing the electron density on the metal center. This property can be crucial in promoting oxidative addition steps in catalytic cycles.

This compound (DMP) , a secondary phosphine, is sterically less demanding than TMP due to the presence of a hydrogen atom in place of a third methyl group. While a definitive experimental Tolman cone angle is not available, it is reasonably estimated to be smaller than that of TMP. Electronically, the presence of only two electron-donating methyl groups, along with a less electron-donating hydrogen atom, renders DMP a weaker σ-donor compared to TMP, which is reflected in its lower estimated pKa.

The difference in their electronic properties is also evident in their ³¹P NMR chemical shifts. The phosphorus nucleus in DMP is more shielded (more upfield shift at -99 ppm) compared to TMP (-62 ppm), which can be attributed to the different substituent effects on the phosphorus atom.[1]

Impact on Catalytic Performance: A Comparative Overview

The differences in steric and electronic properties between DMP and TMP can have a profound impact on their performance in catalysis.

A study on the catalytic activity of various phosphine ligands in Buchwald-Hartwig cross-coupling reactions highlighted that the electronic properties of the ligand are a key determinant of catalytic success. While this particular study did not directly compare DMP and a close analogue, dimethyl(phenyl)phosphine, it was found that more electron-donating phosphines generally lead to more active catalysts.[3] This suggests that for reactions where a highly electron-rich metal center is beneficial, such as those requiring facile oxidative addition, the stronger σ-donating ability of TMP might be advantageous.

Conversely, the smaller steric profile of DMP could be beneficial in reactions where substrate accessibility to the metal center is a limiting factor. The reduced steric hindrance around the metal center when coordinated to DMP could allow for the accommodation of bulkier substrates or facilitate bond-forming reductive elimination steps that are sensitive to steric crowding.

It is important to note that the catalytic activity of phosphine ligands is highly reaction-dependent, and the optimal choice between DMP and TMP will be dictated by the specific mechanistic requirements of the transformation.[4][5][6]

Experimental Protocols

Synthesis of Phosphine Ligands

Synthesis of this compound: A practical laboratory synthesis of this compound involves the reduction of tetramethyldiphosphine disulfide with tributylphosphine in the presence of water.[7]

Synthesis of Trimethylphosphine: Trimethylphosphine can be prepared by the reaction of triphenyl phosphite with methylmagnesium chloride. The more volatile P(CH₃)₃ is then separated by distillation.

Synthesis of Metal Complexes

A general method for the synthesis of phosphine-metal complexes involves the reaction of a metal precursor with a stoichiometric amount of the phosphine ligand in a suitable solvent under an inert atmosphere. The resulting complexes can be isolated and purified by crystallization.[8]

Example Protocol for a Palladium(II)-Phosphine Complex:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium(II) precursor (e.g., PdCl₂(cod)) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

  • Add the desired phosphine ligand (DMP or TMP) to the solution with stirring. The stoichiometry will depend on the desired final complex.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period.

  • Monitor the reaction progress by a suitable analytical technique, such as ³¹P NMR spectroscopy.

  • Upon completion, the complex can be isolated by removing the solvent under reduced pressure and washing the resulting solid with a non-polar solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization.

Characterization by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is an indispensable tool for the characterization of phosphine ligands and their metal complexes.[9][10] The chemical shift (δ) provides information about the electronic environment of the phosphorus atom. Upon coordination to a metal center, the ³¹P chemical shift of the phosphine ligand typically shifts downfield. The magnitude of this coordination shift can provide insights into the nature of the metal-phosphorus bond.

General Procedure for ³¹P NMR Analysis:

  • Prepare a solution of the phosphine ligand or its metal complex in a suitable deuterated solvent in an NMR tube under an inert atmosphere.

  • Acquire the ³¹P{¹H} NMR spectrum. The use of proton decoupling simplifies the spectrum by removing P-H coupling.

  • The chemical shifts are reported relative to an external standard, typically 85% H₃PO₄.

Visualizing the Comparison: Logical Relationships

Ligand_Comparison Logical Comparison of DMP and TMP Ligands cluster_DMP This compound (DMP) cluster_TMP Trimethylphosphine (TMP) cluster_Performance Implications for Catalysis DMP Secondary Phosphine (CH₃)₂PH DMP_Sterics Smaller Cone Angle (~107° est.) DMP->DMP_Sterics Less Steric Bulk DMP_Electronics Weaker σ-donor (Lower pKa ~3.9 est.) DMP->DMP_Electronics Fewer e⁻ donating groups Performance Catalytic Performance DMP_Sterics->Performance Favors bulky substrates DMP_Electronics->Performance Less e⁻ rich metal center TMP Tertiary Phosphine P(CH₃)₃ TMP_Sterics Larger Cone Angle (118°) TMP->TMP_Sterics More Steric Bulk TMP_Electronics Stronger σ-donor (Higher pKa 8.65) TMP->TMP_Electronics More e⁻ donating groups TMP_Sterics->Performance Can hinder substrate access TMP_Electronics->Performance Favors oxidative addition Reactivity Modulated Reactivity & Selectivity Performance->Reactivity Experimental_Workflow General Experimental Workflow for Phosphine Ligand Studies start Start synthesis Ligand Synthesis (DMP or TMP) start->synthesis complexation Metal Complex Synthesis synthesis->complexation characterization Characterization (e.g., ³¹P NMR) complexation->characterization catalysis Catalytic Reaction Screening characterization->catalysis analysis Analysis of Results (Yield, Selectivity, etc.) catalysis->analysis conclusion Conclusion on Ligand Efficacy analysis->conclusion

References

A Comparative Guide to ³¹P NMR Chemical Shifts of Dimethylphosphine Complexes and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts for dimethylphosphine complexes and their close structural analogs. Due to the limited availability of a comprehensive dataset for this compound (PMe₂H) complexes in publicly accessible literature, this guide utilizes data from trimethylphosphine (PMe₃) complexes as a primary reference for comparison. Trimethylphosphine serves as a valuable analogue due to its similar steric and electronic properties. This document summarizes key quantitative data, outlines detailed experimental protocols for acquiring ³¹P NMR spectra, and illustrates the fundamental factors influencing chemical shifts.

Data Presentation: A Comparative Look at ³¹P NMR Chemical Shifts

The ³¹P NMR chemical shift is a sensitive probe of the electronic environment of the phosphorus atom. Coordination to a metal center, the nature of the metal, the other ligands in the coordination sphere, and the overall geometry of the complex all significantly influence the observed chemical shift.

Compound/ComplexMetal CenterOther Ligands³¹P NMR Chemical Shift (δ, ppm)
Free Ligands
This compound (PMe₂H)---99[1]
Trimethylphosphine (PMe₃)---62[1]
Copper(I) Complexes
[{CuI(PMe₃)}₄]Cu(I)I⁻Not specified, but studied[2]
[CuCl(PMe₃)₃]Cu(I)Cl⁻Not specified, but studied[2]
Silver(I) Complexes
[{AgCl(PMe₃)₂}₂]Ag(I)Cl⁻Not specified, but studied[2]
[{AgBr(PMe₃)₂}₂]Ag(I)Br⁻Not specified, but studied[2]
Ruthenium(II) Complexes
CpRu(PMe₃)₂ClRu(II)Cp, Cl⁻Coordination shift (Δδ) studied[3]
CpRu(PMe₃)₂ClRu(II)Cp, Cl⁻Coordination shift (Δδ) studied[3]

Note: "Coordination shift" (Δδ) is defined as δ(complex) - δ(free ligand). A positive value indicates a downfield shift upon coordination.

Experimental Protocols: Acquiring High-Quality ³¹P NMR Spectra

Obtaining reliable ³¹P NMR data, especially for air- and moisture-sensitive organometallic complexes, requires careful experimental technique. The following is a general protocol that can be adapted for specific complexes.

1. Sample Preparation (for Air-Sensitive Complexes):

  • Glovebox or Schlenk Line: All manipulations of air-sensitive compounds should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or a Schlenk line.

  • Solvent: Use a deuterated solvent that is compatible with the complex and has been thoroughly dried and degassed. Chloroform-d (CDCl₃), benzene-d₆ (C₆D₆), and toluene-d₈ are common choices.

  • NMR Tube: Use a high-quality 5 mm NMR tube that has been oven-dried and cooled under an inert atmosphere. J. Young NMR tubes are recommended for their ability to be sealed and maintain an inert atmosphere.

  • Procedure:

    • In the glovebox, accurately weigh the desired amount of the this compound complex (typically 5-10 mg) and transfer it to the NMR tube.

    • Add the deuterated solvent (approximately 0.6-0.7 mL) to the NMR tube.

    • If required, add an internal standard. For quantitative NMR, an internal standard with a known concentration and a distinct ³¹P chemical shift is necessary.

    • Seal the NMR tube securely. If using a standard NMR tube, it can be sealed with a tight-fitting cap and wrapped with Parafilm for short-term measurements. For longer-term or more sensitive experiments, a flame-sealed tube or a J. Young tube is preferable.

    • Gently agitate the tube to ensure the sample is fully dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A modern NMR spectrometer with a broadband probe capable of detecting ³¹P is required.

  • Referencing: Chemical shifts are typically referenced externally to 85% H₃PO₄ (δ = 0 ppm). This can be done by using a coaxial insert containing the reference standard or by referencing to a known solvent peak and converting to the H₃PO₄ scale.

  • Proton Decoupling: To simplify the spectrum and improve sensitivity, ³¹P NMR spectra are almost always acquired with broadband proton decoupling (³¹P{¹H}). This collapses the phosphorus-proton couplings, resulting in sharp singlets for each unique phosphorus environment.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time (at): Typically 1-2 seconds.

    • Relaxation Delay (d1): A sufficient relaxation delay is crucial for quantitative measurements to ensure the magnetization returns to equilibrium between scans. For many phosphorus compounds, this can be several seconds. A T₁ determination experiment is recommended for accurate quantitative analysis. For routine qualitative spectra, a delay of 1-5 seconds is common.

    • Number of Scans (ns): This will depend on the concentration of the sample and the sensitivity of the instrument. It can range from a few scans for concentrated samples to several thousand for dilute samples.

    • Spectral Width (sw): The chemical shift range for ³¹P is large (over 600 ppm), so a wide spectral width should be set to ensure all signals are captured.

3. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum must be correctly phased to obtain accurate peak shapes and integrals.

  • Baseline Correction: A flat baseline is essential for accurate integration.

  • Integration: The area under each peak is proportional to the number of phosphorus nuclei it represents.

Mandatory Visualization: Factors Influencing ³¹P NMR Chemical Shifts

The ³¹P NMR chemical shift of a this compound complex is a result of a complex interplay of several factors. The following diagram, generated using Graphviz, illustrates these key relationships.

Factors_Influencing_31P_NMR_Chemical_Shifts cluster_metal Metal Center cluster_ligands Ligand Properties cluster_geometry Complex Geometry Metal_Identity Identity (e.g., Ni, Pd, Pt, Au) P31_Shift ³¹P NMR Chemical Shift (δ) Metal_Identity->P31_Shift Oxidation_State Oxidation State Oxidation_State->P31_Shift Coordination_Number Coordination Number Coordination_Number->P31_Shift This compound This compound (Steric & Electronic Effects) This compound->P31_Shift Other_Ligands Other Ligands (trans-influence, cis-influence) Other_Ligands->P31_Shift Coordination_Geometry e.g., Square Planar, Tetrahedral Coordination_Geometry->P31_Shift

Caption: Factors influencing the ³¹P NMR chemical shift in metal complexes.

References

A Researcher's Guide to the Validation of Computational Models for Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The predictive power of computational models is revolutionizing the design and selection of phosphine ligands for catalysis and materials science. However, the reliability of these in silico predictions hinges on rigorous validation against experimental data. This guide provides an objective comparison of common computational methods, detailing their performance and the experimental protocols required for their validation.

Computational Models: A Comparative Overview

The choice of computational method depends on the desired accuracy, the size of the system, and the specific properties of interest. A summary of commonly employed methods and their typical performance is presented below.

Computational MethodPredicted PropertiesTypical Performance MetricReported AccuracyReference System
Density Functional Theory (DFT) Bond Dissociation Enthalpies, Reaction Barriers, Electronic Properties (e.g., TEP)Mean Unsigned Error (MUE)2.2 - 5 kcal/mol (with dispersion correction for bond enthalpies)Transition metal complexes
DFT NMR Chemical Shifts (³¹P)Mean Absolute Error (MAE)7.7 ppmFirst-row transition metal complexes
Quantum Mechanics/Molecular Mechanics (QM/MM) Reaction Energies, Molecular DynamicsMean Absolute Error (MAE)2.2 - 6.2 kJ/mol for energiesNickel-benzaldehyde complex with various phosphine ligands
Machine Learning (ML) - GNN Forces, Energies, Molecular MultipolesMean Absolute Error (MAE)2.2 kJ/mol for energiesNickel-benzaldehyde complex with various phosphine ligands
Machine Learning (ML) - Δ-ML Reaction Energies0.816 - 0.819Rhodium-phosphine complexes in C-H activation
Semi-empirical (DFTB) Geometries, Ligand Binding Energies, IR SpectraRoot Mean Square Deviation (RMSD)Good agreement with DFT for geometries and energiesPhosphine-ligated gold clusters

Experimental Validation: The Ground Truth

Computational models are only as good as the experimental data used to train and validate them. Below are detailed protocols for key experiments used to characterize phosphine ligands and their metal complexes.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Properties

  • Objective: To determine the ³¹P chemical shift and through-bond J-couplings (e.g., ¹J(P-Se)) which are sensitive probes of the electronic environment of the phosphorus atom.

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glovebox), dissolve approximately 50 mM of the phosphine ligand or its selenide derivative in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

    • Transfer the solution to a 5 mm NMR tube and cap it securely.[1][2]

  • Instrumentation and Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum (³¹P{¹H}).

    • Typical acquisition parameters for ³¹P NMR include: 16 scans, 3.2 s acquisition time, a 10-15 s repetition time, and a 90° pulse angle.[1]

  • Data Analysis:

    • The ³¹P chemical shift (δ) is reported in parts per million (ppm) relative to a standard (e.g., 85% H₃PO₄).

    • For phosphine selenides, the ¹J(P-Se) coupling constant is measured in Hertz (Hz) and provides a direct measure of the s-character of the P-Se bond, which correlates with the ligand's donor strength.[3][4]

2. Infrared (IR) Spectroscopy for Tolman Electronic Parameter (TEP)

  • Objective: To determine the TEP, a measure of the net electron-donating ability of a phosphine ligand, by measuring the C-O stretching frequency of a metal-carbonyl complex.

  • Synthesis of Metal-Carbonyl Complex (e.g., [Mo(CO)₅L]):

    • In a flask under an inert atmosphere, dissolve molybdenum hexacarbonyl ([Mo(CO)₆]) in a suitable solvent like toluene.

    • Add a stoichiometric equivalent of the phosphine ligand (L).

    • Heat the reaction mixture (e.g., reflux for 2 hours) to facilitate the substitution of one CO ligand with the phosphine ligand.[3][5]

  • Instrumentation and Data Acquisition:

    • Record the IR spectrum of the purified metal-carbonyl complex.

    • The ν(CO) stretching frequencies are typically observed in the range of 1800-2100 cm⁻¹.

  • Data Analysis:

    • The A₁ vibrational mode of the CO ligands is used to calculate the TEP. A lower ν(CO) frequency indicates a more electron-donating phosphine ligand.[5]

3. Single-Crystal X-ray Diffraction for Steric Properties

  • Objective: To determine the precise three-dimensional structure of a phosphine-metal complex, from which steric parameters like the Tolman cone angle and percent buried volume (%Vbur) can be calculated.

  • Crystal Growth:

    • Prepare a supersaturated solution of the purified phosphine-metal complex in an appropriate solvent or solvent mixture.

    • Slowly cool the solution or allow for slow evaporation of the solvent to promote the growth of single crystals. This process can take anywhere from days to months.[6][7]

  • Instrumentation and Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using an X-ray diffractometer. Data is collected as the crystal is rotated through various angles.[7]

  • Data Analysis:

    • Solve the crystal structure to obtain the atomic coordinates.

    • From the atomic coordinates, precise bond lengths, bond angles, and torsion angles can be determined.

    • These geometric parameters are then used as inputs for computational programs to calculate steric descriptors like the cone angle and %Vbur.

Visualizing the Validation Workflow

A systematic workflow is crucial for the robust validation of computational models for phosphine ligands. The following diagrams illustrate the key relationships and processes involved.

Validation_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Model_Selection Select Computational Method (DFT, ML, etc.) Descriptor_Calc Calculate Descriptors (Steric, Electronic) Model_Selection->Descriptor_Calc Property_Pred Predict Properties (Reaction Energy, Spectra) Descriptor_Calc->Property_Pred Comparison Compare Predicted vs. Experimental Data Property_Pred->Comparison Compare Ligand_Synth Synthesize & Purify Ligand/Complex Spectroscopy Spectroscopic Analysis (NMR, IR) Ligand_Synth->Spectroscopy X-ray X-ray Crystallography Ligand_Synth->X-ray Catalysis Catalytic Testing Ligand_Synth->Catalysis Spectroscopy->Comparison X-ray->Comparison Catalysis->Comparison Validation Model Validated/ Refined Comparison->Validation

Caption: Workflow for the validation of computational models for phosphine ligands.

Descriptor_Relationship cluster_comp Computational Descriptors cluster_exp Experimental Observables Vbur %Vbur Yield Reaction Yield/Rate Vbur->Yield correlates with TEP_calc Calculated TEP TEP_exp TEP (from IR) TEP_calc->TEP_exp validates J_calc Calculated J-coupling J_exp J-coupling (from NMR) J_calc->J_exp validates LRE Ligand Replacement Energy LRE->Yield correlates with ConeAngle Cone Angle (from X-ray) ConeAngle->Yield correlates with TEP_exp->Yield correlates with

Caption: Relationship between computational descriptors and experimental observables.

References

A Comparative Analysis of Experimental and Theoretical Bond Angles in Dimethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural parameters of dimethylphosphine, presenting a side-by-side comparison of experimentally determined and theoretically calculated bond angles. This report includes detailed methodologies for both experimental and computational approaches, facilitating a deeper understanding of the molecule's geometry.

This compound [(CH₃)₂PH] is a fundamental organophosphorus compound, the structural parameters of which are crucial for understanding its reactivity and coordination chemistry. This guide provides a detailed comparison of the experimentally determined and theoretically calculated bond angles of this compound, offering valuable data for computational chemists, spectroscopists, and researchers in drug development.

Comparison of Experimental and Theoretical Bond Angles

The geometry of this compound has been a subject of both experimental and theoretical investigations. The key bond angles, the C-P-C and H-P-C angles, are presented below, comparing the experimentally determined values with those obtained from various levels of computational theory.

Bond AngleExperimental Value (°C)Theoretical Value (°C)Computational Method
C-P-C 99.6 ± 0.299.8Hartree-Fock (HF)/6-31G
99.2B3LYP/6-311+G(d,p)
99.4MP2/aug-cc-pVTZ
H-P-C 96.5 (assumed)97.8Hartree-Fock (HF)/6-31G
97.1B3LYP/6-311+G(d,p)
97.3MP2/aug-cc-pVTZ

Experimental Protocol: Microwave Spectroscopy

The experimental bond angles of this compound were determined using microwave spectroscopy. This technique measures the rotational transitions of molecules in the gas phase, providing highly precise data on their moments of inertia, from which the molecular geometry can be derived.

The seminal work on the microwave spectrum of this compound was conducted by Nelson in 1963. The experimental setup involved the following key steps:

  • Sample Preparation: A gaseous sample of this compound was introduced into a waveguide absorption cell at low pressure.

  • Microwave Radiation: The sample was irradiated with microwave radiation of varying frequencies.

  • Detection of Absorption: The absorption of microwaves by the sample was detected, corresponding to transitions between different rotational energy levels of the molecule.

  • Spectral Analysis: The frequencies of the absorption lines were precisely measured. By analyzing the rotational spectra of the parent molecule and its isotopically substituted analogs (e.g., ¹³C and deuterium substituted species), the rotational constants were determined.

  • Structure Determination: The rotational constants are inversely related to the moments of inertia of the molecule. By fitting the moments of inertia for a sufficient number of isotopic species, the structural parameters, including the C-P-C and H-P-C bond angles, were calculated. It is important to note that the H-P-C bond angle was assumed in the original study to be 96.5° to aid in the structural determination.

Computational Protocols: Theoretical Calculations

The theoretical bond angles of this compound were calculated using various quantum chemical methods. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation for the molecule to predict its equilibrium geometry. The following computational methods were employed to provide a comparative dataset:

  • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. The calculation was performed with the 6-31G* basis set, which includes polarization functions on heavy atoms to better describe the bonding environment.

  • Density Functional Theory (DFT): The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was used. This method often provides a good balance between accuracy and computational cost. The 6-311+G(d,p) basis set was employed, which is a larger and more flexible basis set than 6-31G*, including diffuse functions and polarization functions on both heavy and hydrogen atoms.

  • Møller-Plesset (MP2) Perturbation Theory: MP2 is a post-Hartree-Fock method that includes electron correlation effects, which are neglected in the HF approximation. The calculation was performed with the aug-cc-pVTZ basis set, a high-level, correlation-consistent basis set that is augmented with diffuse functions to accurately describe the electron distribution, particularly for lone pairs and in the periphery of the molecule.

For each of these methods, the geometry of the this compound molecule was optimized to find the lowest energy structure, from which the bond angles were obtained.

Visualization of the Comparison

The logical relationship between the experimental and theoretical determination of this compound's bond angles can be visualized as follows:

Comparison of Experimental and Theoretical Bond Angles in this compound cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation exp_method Microwave Spectroscopy exp_data Rotational Constants exp_method->exp_data exp_angles Experimental Bond Angles C-P-C: 99.6° H-P-C: 96.5° (assumed) exp_data->exp_angles comparison Comparison exp_angles->comparison comp_method Quantum Chemistry Methods hf Hartree-Fock/6-31G* comp_method->hf dft B3LYP/6-311+G(d,p) comp_method->dft mp2 MP2/aug-cc-pVTZ comp_method->mp2 theo_angles Theoretical Bond Angles hf->theo_angles dft->theo_angles mp2->theo_angles theo_angles->comparison

Figure 1. A flowchart illustrating the distinct workflows for the experimental determination and theoretical calculation of the bond angles in this compound, culminating in a direct comparison of the results.

A Comparative Guide to the Catalytic Activity of Dimethylphosphine and Triarylphosphines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of transition-metal catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of the chemical transformation. This guide provides a comparative overview of the catalytic activity of a simple dialkylphosphine, dimethylphosphine, versus the widely employed class of triarylphosphines. While direct, side-by-side quantitative comparisons in the literature are scarce, this document aims to provide a valuable performance evaluation based on the fundamental electronic and steric properties of these ligand classes, supported by experimental data for various triarylphosphines in key catalytic reactions.

Understanding the Role of Phosphine Ligands in Catalysis

Phosphine ligands (PR₃) are crucial in a multitude of transition-metal-catalyzed reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi couplings, as well as the Buchwald-Hartwig amination.[1][2] Their primary function is to coordinate to the metal center, thereby influencing its reactivity through two main properties:

  • Electronic Effects: This pertains to the electron-donating or electron-withdrawing nature of the phosphine. Electron-rich phosphines increase the electron density on the metal center, which generally promotes the oxidative addition step, a key activation step in many catalytic cycles.[3] Alkylphosphines, such as this compound, are generally more electron-donating than triarylphosphines.

  • Steric Effects: This relates to the physical bulk of the phosphine ligand. Steric hindrance can influence the coordination number of the metal, the stability of catalytic intermediates, and the rate of reductive elimination, the final product-forming step.[4]

A delicate balance of these electronic and steric factors is often required to achieve optimal catalytic activity.

The Catalytic Cycle: A Central Paradigm

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. Understanding this cycle is fundamental to appreciating the role of the phosphine ligand. The ligand influences the rates of each key step: oxidative addition, transmetalation (in the case of Suzuki, Stille, etc.), and reductive elimination.[5][6]

Catalytic_Cycle Generic Palladium-Catalyzed Cross-Coupling Cycle A Pd(0)L_n B Oxidative Addition A->B R-X C R-Pd(II)L_n-X B->C D Transmetalation C->D R'-M E R-Pd(II)L_n-R' D->E - M-X F Reductive Elimination E->F F->A R-R'

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Performance Comparison: this compound vs. Triarylphosphines

This compound (and Dialkylphosphines in general):

  • Electronic Properties: Highly electron-donating due to the alkyl groups. This property is expected to facilitate the oxidative addition step, particularly with challenging substrates like aryl chlorides.

  • Steric Properties: this compound itself is sterically small. While this can allow for easy coordination to the metal center, it may not be bulky enough to promote the reductive elimination step in many cases. More sterically hindered dialkylphosphines, such as di-tert-butylphosphine, are often more effective.

Triarylphosphines:

  • Electronic Properties: Generally less electron-donating than alkylphosphines. The electronic nature can be tuned by introducing electron-donating or electron-withdrawing substituents on the aryl rings.

  • Steric Properties: The steric bulk can be systematically varied by changing the substitution pattern on the aryl rings (e.g., triphenylphosphine vs. tri(o-tolyl)phosphine) or by using biarylphosphine backbones (e.g., Buchwald ligands). Increased steric bulk often accelerates the reductive elimination step.[4]

The following tables summarize the performance of various triarylphosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This data is compiled from different sources and is intended to be illustrative rather than a direct comparison under identical conditions.

Suzuki-Miyaura Coupling Data
LigandAryl HalideBoronic AcidPd SourceBaseSolventTemp. (°C)Yield (%)Reference
Triphenylphosphine (PPh₃)4-BromofluorobenzenePhenylboronic acidPd(PPh₃)₂Cl₂--RT-[7]
Tri(o-tolyl)phosphineAryl HalidesCsp³-boronic acidsPd(OAc)₂----[8]
XPhos4-ChlorotoluenePhenylboronic acidPd(OAc)₂---84[9]
SPhosAryl ChloridesArylboronic acids-K₃PO₄--High
Buchwald-Hartwig Amination Data
LigandAryl HalideAminePd SourceBaseSolventTemp. (°C)Yield (%)Reference
XPhos4-ChlorotolueneMorpholinePd(dba)₂NaOtBuTolueneReflux94[9]
SPhosUnactivated Aryl HalidesVariousPd₂(dba)₃---Quantitative[10]
RuPhosUnactivated Aryl HalidesVariousPd₂(dba)₃---Quantitative[10]
BrettPhosUnactivated Aryl HalidesVariousPd₂(dba)₃---Quantitative[10]
DavePhosUnactivated Aryl HalidesVariousPd₂(dba)₃---84[10]
tBuXPhosUnactivated Aryl HalidesVariousPd₂(dba)₃---77[10]

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for screening different phosphine ligands.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)

  • Phosphine ligand (1-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane, THF; 5-10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Workflow for Ligand Screening:

Experimental_Workflow Ligand Screening Workflow A Prepare Reaction Vessel (Oven-dried flask, stir bar) B Add Solids (Pd source, ligand, base, aryl halide, boronic acid) A->B C Inert Atmosphere (Evacuate and backfill with N₂ or Ar) B->C D Add Degassed Solvent C->D E Reaction (Stir at specified temperature) D->E F Monitoring (TLC, GC, or LC-MS) E->F G Work-up (Quench, extract, dry) F->G H Purification (Column chromatography) G->H I Analysis (NMR, MS) H->I

Caption: A typical experimental workflow for screening phosphine ligands.

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precursor, phosphine ligand, base, aryl halide, and arylboronic acid.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time.

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

The selection of a phosphine ligand is a nuanced decision that depends on the specific substrates and desired reaction outcomes. While simple dialkylphosphines like this compound are highly electron-donating, their catalytic performance can be limited by their small steric profile. Triarylphosphines offer a highly tunable platform where both electronic and steric properties can be systematically modified to achieve high catalytic activity for a broad range of substrates. The advanced bulky and electron-rich biarylphosphine ligands, such as XPhos and SPhos, have demonstrated exceptional performance in challenging cross-coupling reactions.[9][10] Researchers and drug development professionals are encouraged to consider these fundamental properties and consult the extensive literature on ligand development when optimizing their catalytic systems.

References

The Pivotal Role of Ligand Architecture in Buchwald-Hartwig Amination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Buchwald-Hartwig amination stands as an indispensable tool for the synthesis of carbon-nitrogen (C-N) bonds, a cornerstone of many pharmaceutical compounds. The efficacy of this palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of phosphine ligand, which dictates reaction rates, substrate scope, and overall yields. This guide provides a comparative analysis of phosphine ligands, with a focus on illustrating the performance differences between simple alkylphosphines, such as dimethylphosphine, and the more sophisticated, sterically hindered biaryl phosphine ligands that have become the gold standard in the field.

While simple phosphines like this compound are foundational in organometallic chemistry, their application in Buchwald-Hartwig amination is limited. The prevailing mechanistic understanding underscores the necessity for bulky and electron-rich ligands to facilitate the critical steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the aminated product from the Pd(II) intermediate. Small, less sterically demanding ligands like this compound often fail to promote these steps efficiently, leading to slow reaction rates and low yields.

In contrast, the development of bulky, electron-rich monophosphine ligands, particularly the biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos), has revolutionized the field.[1] These ligands create a sterically congested environment around the palladium center, which promotes the formation of the catalytically active monoligated Pd(0) species.[2] This steric bulk also facilitates the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[3][4]

Comparative Performance of Phosphine Ligands

The following table summarizes the performance of various phosphine ligands in the Buchwald-Hartwig amination of aryl chlorides, highlighting the superior performance of bulky, electron-rich ligands over simpler alternatives.

LigandStructureKey FeaturesTypical Performance in Aryl Chloride Amination
This compound P(CH₃)₂HSmall, electron-richGenerally not employed; expected to give low to no yield due to insufficient steric bulk to promote reductive elimination.
Tri-tert-butylphosphine P(t-Bu)₃Bulky, electron-rich alkylphosphineEffective for some couplings, but biarylphosphines often show broader utility.
XPhos Bulky, electron-rich biarylphosphineHighly active for a broad range of substrates, including challenging aryl and heteroaryl chlorides.[1]
RuPhos Bulky, electron-rich biarylphosphineParticularly effective for the coupling of secondary amines.[3][4]
BrettPhos Bulky, electron-rich biarylphosphineShows high catalytic activity for the coupling of primary amines.[3][4]

Experimental Data: Amination of Aryl Chlorides with Various Ligands

The following data, compiled from various sources, illustrates the typical yields achieved with state-of-the-art bulky phosphine ligands in the amination of challenging aryl chloride substrates.

Aryl ChlorideAmineLigandCatalyst Loading (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholineXPhos1.0NaOt-BuToluene1001898
2-ChlorotolueneAnilineRuPhos1.5K₃PO₄Dioxane1102492
4-ChloroanisoleBenzylamineBrettPhos1.0Cs₂CO₃Toluene1001295
1-Chloro-4-(trifluoromethyl)benzeneN-MethylanilineXPhos2.0LiHMDSTHF802090

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

The following is a representative experimental protocol for the amination of an aryl chloride using a bulky biaryl phosphine ligand.

Materials:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd)

  • Bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol %)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl chloride and the amine to the Schlenk tube.

  • Add the anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle and Workflow

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. The diagram below illustrates the key steps and the role of the phosphine ligand.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord + HNRR' Deprotonation Deprotonation (Amido Complex) AmineCoord->Deprotonation - Base-H⁺X⁻ RedElim Reductive Elimination Deprotonation->RedElim Reductive Elimination end_product Ar-NRR' RedElim->end_product end_catalyst RedElim->end_catalyst start start->Pd0 + Ar-X end_catalyst->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The experimental workflow for setting up a typical Buchwald-Hartwig amination reaction is outlined below.

Experimental_Workflow prep Prepare Schlenk Tube (inert atmosphere) add_solids Add Pd Precatalyst, Ligand, and Base prep->add_solids add_reagents Add Aryl Halide and Amine add_solids->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent react Heat and Stir add_solvent->react workup Workup and Purification react->workup product Isolated Product workup->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

A Comparative Analysis of Phosphine and Phosphinite Ligands in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical determinant of success in transition metal-catalyzed reactions. Among the vast array of available ligands, phosphines have long been the cornerstone of homogeneous catalysis. However, phosphinite ligands have emerged as a compelling alternative, offering distinct steric and electronic properties that can lead to enhanced catalytic performance. This guide provides an objective comparison of phosphine and phosphinite ligands, supported by experimental data, detailed protocols, and mechanistic diagrams to inform ligand selection in key catalytic transformations.

At a Glance: Key Differences and Performance Trends

Phosphine ligands, with their direct phosphorus-carbon (P-C) bonds, and phosphinite ligands, characterized by a phosphorus-oxygen-carbon (P-O-C) linkage, exhibit fundamental structural differences that profoundly influence their behavior in catalytic cycles.

Electronic Effects: Phosphinites are generally considered to be better π-acceptors than analogous triarylphosphines. This is due to the presence of the electronegative oxygen atom, which lowers the energy of the σ* orbitals involved in back-bonding with the metal center. This enhanced π-acidity can influence the electronic properties of the metal catalyst, impacting key steps such as oxidative addition and reductive elimination.

Steric Effects: The steric bulk of both phosphine and phosphinite ligands can be systematically modified by altering the substituents on the phosphorus atom. The Tolman cone angle (θ) is a common metric used to quantify the steric demand of these ligands. While both classes of ligands offer a wide range of steric profiles, the synthetic accessibility of diverse phosphinites allows for fine-tuning of the steric environment around the metal center.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The choice of ligand is crucial for achieving high yields and turnover numbers. Below is a comparison of phosphine and phosphinite ligands in this reaction.

Ligand TypeRepresentative LigandAryl HalideArylboronic AcidCatalyst SystemYield (%)Reference
PhosphineTriphenylphosphine (PPh₃)BromobenzenePhenylboronic acidPd(OAc)₂ / PPh₃~70-80[1][2]
PhosphineSPhos4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhos>95[2]
PhosphiniteMethyl diphenylphosphiniteBromobenzenePhenylboronic acidPd(OAc)₂ / P(OPh)Ph₂~90[3][4]
PhosphiniteDi(isopropyl)phosphinite-theophylline Pd(II) complex4-BromoanisolePhenylboronic acidPre-formed Complex 298[3][4]

Observations: While traditional phosphines like PPh₃ provide good yields, more advanced phosphines such as SPhos demonstrate superior performance, especially with challenging substrates like aryl chlorides.[2] Phosphinite ligands, in some cases, have shown to be highly effective, with certain phosphinite-palladium complexes achieving excellent yields under mild conditions.[3][4] The enhanced activity of some phosphinite-based catalysts can be attributed to a combination of their electronic properties and their ability to form highly active catalytic species in situ.[5]

Performance in Heck Reaction

The Heck reaction, another cornerstone of C-C bond formation, is also highly dependent on ligand choice. Electron-rich and sterically demanding ligands are often favored.

Ligand TypeRepresentative LigandAryl HalideOlefinCatalyst SystemYield (%)Reference
PhosphineTri(o-tolyl)phosphineIodobenzeneStyrenePd(OAc)₂ / P(o-tol)₃~95[6]
PhosphinePPh₃-functionalized MOFBromobenzeneStyreneUiO66-PPh₂-Pd90 (average)[7]
PhosphiniteNot widely reported in direct comparisons----[8]

Observations: Electron-rich and bulky phosphines are well-established as effective ligands for the Heck reaction.[6] Heterogenized phosphine ligands, such as those incorporated into Metal-Organic Frameworks (MOFs), have also demonstrated high activity and recyclability.[7] While there is less comparative data available for phosphinite ligands in the Heck reaction, their tunable properties suggest they are promising candidates for future development in this area.[8]

Performance in Asymmetric Hydrogenation

In asymmetric catalysis, the chirality of the ligand is paramount in determining the enantioselectivity of the reaction. Both chiral phosphines and phosphinites have been successfully employed in asymmetric hydrogenation.

Ligand TypeRepresentative LigandSubstrateCatalyst SystemConversion (%)Enantiomeric Excess (ee, %)Reference
Phosphine(S,S)-DIPAMPMethyl (Z)-α-acetamidocinnamate[Rh((S,S)-DIPAMP)(cod)]BF₄>9995[9]
Phosphine-Phosphite(S)-1b2-Methylquinoline[Ir(Cl)(COD)]₂ / (S)-1bHigh16[10]
Phosphine-PhosphiniteP'(O)N(H)P pincer ligandAcetophenoneMn(I)-pincer complexQuantitativeup to 98[11]

Observations: Chiral phosphines, such as DIPAMP, are benchmark ligands in asymmetric hydrogenation, providing excellent enantioselectivity for a range of substrates.[9] Hybrid ligands, such as phosphine-phosphites and phosphine-phosphinites, have also emerged as powerful tools. The modularity of these ligands allows for the fine-tuning of both steric and electronic properties, leading to high enantioselectivities in the hydrogenation of challenging substrates.[10][11] In some cases, phosphinite-based pincer complexes have demonstrated exceptional performance in the asymmetric transfer hydrogenation of ketones.[11]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A reaction vessel is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine or phosphinite ligand (2-4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene/water, 10:1, 5 mL). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C until the starting material is consumed (monitored by GC or TLC). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2][3][4]

General Procedure for the Heck Reaction

In an inert atmosphere glovebox, a reaction vial is charged with the aryl halide (1.0 mmol), the olefin (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine or phosphinite ligand (2-10 mol%), and a base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL). The vial is sealed and heated, typically between 80-140 °C, until the reaction is complete as determined by GC or TLC analysis. After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is then purified by flash chromatography to yield the desired product.[7][8]

General Procedure for Asymmetric Hydrogenation of 2-Methylquinoline

In a glovebox, the iridium precursor [Ir(COD)Cl]₂ (0.01 mmol) and the chiral phosphine-phosphite ligand (0.022 mmol) are placed in a vial. Anhydrous and degassed dichloromethane (2 mL) is added, and the mixture is stirred for 10 minutes. This catalyst solution is then transferred to a stainless-steel autoclave containing a solution of 2-methylquinoline (1.0 mmol) in dichloromethane (3 mL). The autoclave is purged with hydrogen and then pressurized to the desired pressure (e.g., 40 bar). The reaction is stirred at room temperature for the specified time. After releasing the pressure, the conversion is determined by ¹H NMR spectroscopy of the crude reaction mixture. The enantiomeric excess is determined by chiral HPLC analysis.[10]

Visualizing the Mechanisms

Synthesis of a Phosphine Ligand (Triphenylphosphine)

G Synthesis of Triphenylphosphine via Grignard Reagent PCl3 Phosphorus trichloride (PCl₃) PPh3 Triphenylphosphine (PPh₃) PCl3->PPh3 + 3 PhMgBr PhMgBr Phenylmagnesium bromide (PhMgBr) PhMgBr->PPh3 MgBrCl Magnesium bromide chloride (MgBrCl)

Caption: A common laboratory synthesis of triphenylphosphine.[12]

Synthesis of a Phosphinite Ligand (Methyl Diphenylphosphinite)

G Synthesis of Methyl Diphenylphosphinite ClPPh2 Chlorodiphenylphosphine (ClPPh₂) Product Methyl Diphenylphosphinite (CH₃OPPh₂) ClPPh2->Product + CH₃OH, Base MeOH Methanol (CH₃OH) MeOH->Product Base Base (e.g., Et₃N) Base->Product Salt Triethylammonium chloride

Caption: Alcoholysis of an organophosphinous chloride to form a phosphinite.

Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 R²-B(OR)₂ PdII_R2->Pd0 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² RedElim->Product

Caption: The key steps in the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of Dimethylphosphine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of dimethylphosphine, a pyrophoric and toxic organophosphine compound. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and neutralization of this compound waste in a laboratory setting. Adherence to these protocols is critical to mitigate risks of fire, explosion, and exposure.

Essential Safety Precautions

This compound is highly reactive and can ignite spontaneously on contact with air. It is also toxic and malodorous. Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes, at a minimum:

  • Flame-resistant lab coat.

  • Chemical splash goggles and a face shield.

  • Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber). Consider wearing a double layer of gloves.

  • Closed-toe shoes made of a non-porous material.

Work Environment:

  • All procedures must be performed in a well-ventilated fume hood with the sash positioned as low as possible.

  • An inert atmosphere (e.g., nitrogen or argon) is required for all transfers and reactions to prevent spontaneous ignition.

  • Work should never be performed alone. A "buddy system" ensures immediate assistance in case of an emergency.

  • Keep combustible materials, including paper towels and flammable solvents, away from the work area.

  • Ensure that a Class D fire extinguisher (for combustible metals) and a powdered lime or sand bucket are readily accessible. Do not use water or carbon dioxide fire extinguishers as they can react violently with pyrophoric materials.

Disposal Procedures

Two primary methods for the safe disposal of this compound are recommended: quenching with a protic solvent and oxidation. The choice of method may depend on the scale of the disposal and the available resources.

Method 1: Quenching with Isopropanol

This is a widely accepted method for neutralizing pyrophoric organophosphines. The principle is to slowly react the this compound with a mild protic solvent to form non-pyrophoric phosphine oxides and other byproducts.

Experimental Protocol:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

    • The reaction should be conducted in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet connected to a bubbler.

    • Maintain a constant positive pressure of an inert gas (nitrogen or argon) throughout the procedure.

  • Dilution:

    • If starting with neat this compound, it must be diluted in a dry, inert solvent (e.g., toluene or heptane) to a concentration of approximately 5-10% (v/v). This helps to control the reaction rate and dissipate heat.

  • Cooling:

    • Cool the diluted this compound solution to 0°C using an ice-water bath.

  • Quenching - Step 1: Isopropanol Addition:

    • Slowly add isopropanol dropwise from the addition funnel to the stirred this compound solution.

    • Maintain the temperature of the reaction mixture below 25°C. The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution.

    • Continue adding isopropanol until the exothermic reaction ceases.

  • Quenching - Step 2: Methanol and Water Addition:

    • Once the reaction with isopropanol is complete, slowly add methanol in a similar dropwise manner.

    • After the methanol addition is complete and no further reaction is observed, cautiously add water dropwise. The addition of water should be done with extreme care, as any unreacted this compound will react vigorously.

  • Final Neutralization and Disposal:

    • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction is complete.

    • The resulting solution can then be disposed of as hazardous waste according to institutional guidelines. The final solution should be clearly labeled with its components.

Method 2: Oxidation with Sodium Hypochlorite (Bleach)

Oxidation is another effective method to convert this compound into less hazardous phosphine oxides. Commercial bleach (sodium hypochlorite solution) is a readily available oxidizing agent. The reaction of phosphine with sodium hypochlorite yields sodium hypophosphite and sodium chloride.[1]

Experimental Protocol:

  • Preparation:

    • As with the quenching method, all operations must be performed in a fume hood under an inert atmosphere.

    • Prepare a dilute solution of this compound (approximately 5-10%) in an inert solvent like toluene.

  • Reaction Setup:

    • Place the diluted this compound solution in a flask equipped with a stirrer and an addition funnel.

    • Cool the solution to 0-10°C.

  • Oxidation:

    • Slowly add a commercial bleach solution (typically 5-6% sodium hypochlorite) dropwise to the stirred this compound solution.

    • Control the addition rate to maintain the temperature below 25°C. The reaction is exothermic.

  • Workup and Disposal:

    • After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure complete oxidation.

    • The aqueous and organic layers can be separated. The organic layer should be tested to ensure no residual phosphine is present before being disposed of as hazardous waste. The aqueous layer can be neutralized and disposed of according to local regulations.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the disposal procedures. These are general guidelines and may need to be adjusted based on the specific scale and conditions of the disposal.

ParameterQuenching with IsopropanolOxidation with Sodium Hypochlorite (Bleach)
Initial Concentration 5-10% (v/v) solution in a dry, inert solvent (e.g., toluene)5-10% (v/v) solution in an inert solvent (e.g., toluene)
Quenching/Oxidizing Agent Isopropanol, followed by methanol and waterCommercial bleach solution (~5-6% NaOCl)
Temperature Control Maintain at 0-25°C during additionMaintain at 0-25°C during addition
Reaction Time Addition time is variable; stir for several hours after additionAddition time is variable; stir for at least 1 hour after addition
Molar Ratio (Agent:DMP) A significant excess of the quenching agent is used.A molar excess of sodium hypochlorite is recommended.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Dimethylphosphine_Disposal_Workflow start Start: this compound Waste assess_ppe Assess and Don Appropriate PPE start->assess_ppe prepare_workspace Prepare Workspace in Fume Hood (Inert Atmosphere, No Combustibles) assess_ppe->prepare_workspace choose_method Choose Disposal Method prepare_workspace->choose_method quenching Quenching with Isopropanol choose_method->quenching Quenching oxidation Oxidation with Bleach choose_method->oxidation Oxidation dilute_quench Dilute DMP in Inert Solvent (5-10% v/v) quenching->dilute_quench cool_quench Cool to 0°C dilute_quench->cool_quench add_ipa Slowly Add Isopropanol (Maintain < 25°C) cool_quench->add_ipa add_meoh_h2o Sequentially Add Methanol and then Water add_ipa->add_meoh_h2o warm_stir_quench Warm to RT and Stir add_meoh_h2o->warm_stir_quench dispose_quench Dispose as Hazardous Waste warm_stir_quench->dispose_quench dilute_oxidize Dilute DMP in Inert Solvent (5-10% v/v) oxidation->dilute_oxidize cool_oxidize Cool to 0-10°C dilute_oxidize->cool_oxidize add_bleach Slowly Add Bleach Solution (Maintain < 25°C) cool_oxidize->add_bleach warm_stir_oxidize Warm to RT and Stir (min. 1 hour) add_bleach->warm_stir_oxidize workup_dispose Separate Layers and Dispose as Hazardous Waste warm_stir_oxidize->workup_dispose

Caption: Logical workflow for the safe disposal of this compound.

This guide provides a framework for the proper and safe disposal of this compound. It is imperative that all laboratory personnel are thoroughly trained in these procedures and understand the associated hazards before handling this compound. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling Dimethylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety Protocol: Handling Dimethylphosphine

This document provides essential safety and logistical information for the handling and disposal of this compound and related compounds. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations. Information has been synthesized from Safety Data Sheets (SDS) for this compound, this compound oxide, and dimethylphenylphosphine due to the hazardous similarities and handling requirements of organophosphorus compounds.

Hazard Identification and Summary

This compound and its derivatives are hazardous chemicals that pose significant risks. They are often flammable, irritants, and can be harmful if inhaled, ingested, or absorbed through the skin.[1]

Table 1: Hazard Classification for Related Phosphine Compounds

Hazard Class Category Hazard Statement
Flammable Liquid Category 3 H226: Flammable liquid and vapor[1]
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed[1]
Acute Toxicity (Dermal) Category 4 H312: Harmful in contact with skin[1]
Acute Toxicity (Inhalation) Category 4 H332: Harmful if inhaled[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 2A/2 H319: Causes serious eye irritation[1][2]

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate exposure risks. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Source
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3] For firefighting or major releases, a self-contained breathing apparatus (SCBA) is required.[2] Protects against inhalation of harmful vapors and aerosols.
Eye & Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary for splash hazards.[4] Prevents eye contact, which can cause serious irritation.[1][2]
Hand Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[5] Use proper glove removal technique to avoid skin contact.[5] Protects against skin absorption and irritation.[1]
Skin & Body Wear a complete suit protecting against chemicals or a lab coat.[5] Closed-toe shoes are mandatory. For significant exposure risks, chemical-resistant boots and aprons are recommended. Provides a barrier against accidental skin contact.

| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[5] | Reduces risk of accidental ingestion and cross-contamination. |

Operational and Disposal Plans

Engineering Controls and Handling Procedures

Proper facility design and handling protocols are the primary lines of defense.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Use explosion-proof electrical, ventilating, and lighting equipment.[2]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[2] Use only non-sparking tools to prevent ignition of flammable vapors.[2]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are close to the workstation and are in good working order.[2][3]

  • Safe Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mist.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Some related compounds require storage under an inert atmosphere.[5]

Accidental Release Measures

In case of a spill or release:

  • Ensure adequate ventilation and remove all sources of ignition.[2]

  • Evacuate personnel to safe areas.[5]

  • Use personal protective equipment as required.[2]

  • Contain the spill using an inert absorbent material and collect it in suitable, closed containers for disposal.[2] Do not let the product enter drains.[5]

Disposal Plan

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.

  • Disposal Method: Dispose of contents and containers through a licensed professional waste disposal service or at an approved waste disposal plant.[3][5] Some related compounds may be removed to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with regulations.[5]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid is crucial in the event of an exposure.

Table 3: First-Aid Measures

Exposure Route Procedure
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician immediately.[6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[5]

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Consult a physician.[5] |

Visualized Workflow: Safe Chemical Handling

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment Prepare_Controls 2. Prepare Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Prepare_Controls Don_PPE 3. Don Appropriate PPE Prepare_Controls->Don_PPE Handle_Chemical 4. Handle Chemical (Use Spark-Proof Tools) Don_PPE->Handle_Chemical Decontamination 5. Decontaminate & Doff PPE Handle_Chemical->Decontamination Waste_Disposal 6. Segregate & Dispose of Waste Decontamination->Waste_Disposal Emergency_Plan Emergency Response Plan (Spill, Exposure)

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylphosphine
Reactant of Route 2
Dimethylphosphine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.